RO-41
Description
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Properties
Molecular Formula |
C16H19IN4O3 |
|---|---|
Molecular Weight |
442.25 g/mol |
IUPAC Name |
N-[4-amino-5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C16H19IN4O3/c1-8(2)10-5-13(23-4)11(17)6-12(10)24-14-7-19-16(20-9(3)22)21-15(14)18/h5-8H,1-4H3,(H3,18,19,20,21,22) |
InChI Key |
YLCVTWRBGAUCPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(=O)C)I)OC |
Origin of Product |
United States |
Foundational & Exploratory
Ro 41-0960: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-0960 is a potent, selective, and reversible synthetic inhibitor of Catechol-O-methyltransferase (COMT), a critical enzyme in the metabolic pathways of catecholamines and catechol estrogens.[1][2] This technical guide provides a comprehensive analysis of the pharmacological profile of Ro 41-0960, detailing its core mechanism of action, quantitative pharmacological data, effects in various experimental models, and detailed experimental methodologies. By directly binding to the catalytic site of COMT, Ro 41-0960 prevents the methylation of substrates such as L-DOPA, dopamine (B1211576), and catechol estrogens, leading to significant alterations in their metabolic pathways.[2] This modulation of endogenous compound levels underlies its therapeutic potential and applications in conditions like Parkinson's disease and uterine fibroids.[2]
Core Mechanism of Action: COMT Inhibition
The primary pharmacological effect of Ro 41-0960 is the inhibition of the enzyme catechol-O-methyltransferase (COMT).[1][3] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of its catechol substrates.[2][4] This O-methylation is a crucial step in the inactivation and degradation of catecholamines (e.g., dopamine, norepinephrine (B1679862), epinephrine) and catechol estrogens.[4][5]
Ro 41-0960 acts as a competitive inhibitor by binding to the active site of COMT, thereby blocking the binding of both the catechol substrate and the methyl donor, SAM.[4][6] This inhibition prevents the formation of O-methylated metabolites, leading to an accumulation of the primary catechol substrates.[2][5] For instance, in the context of dopamine metabolism, this leads to decreased formation of homovanillic acid (HVA).[5] In estrogen metabolism, it prevents the conversion of potentially toxic catechol estrogens, like 4-hydroxyestradiol (B23129) (4-OHE2), to their less active methoxy (B1213986) derivatives.[1][5]
Quantitative Pharmacological Data
The inhibitory potency and other pharmacological parameters of Ro 41-0960 have been characterized in various in vitro and in vivo systems.
Table 1: In Vitro Inhibitory Potency against COMT
| Parameter | Value | Species/System | Reference |
| IC50 | 0.6 nM | Human COMT | [7] |
| 5-42 nM | Human mammary tissue cytosol | [2][5][8] | |
| 12 ± 9 nM | Recombinant Human COMT | [7][8] | |
| 46.1 nM | Not specified | [2][5][8] | |
| EC50 | 23 ± 5 nM | CHO cells expressing NET (for [3H]-NE retention) | [2][7][9] |
| Ki | 2.9 nmol | Dog pancreas | [2] |
Table 2: In Vivo Efficacy
| Parameter | Value | Species/System | Effect | Reference |
| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | [2] |
| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | [2] |
Table 3: Off-Target Interactions
| Target | Parameter | Value | Assay | Comments | Reference |
| SERCA2a | EC50 | 22.98 µM | Ca²⁺ affinity in cardiac sarcoplasmic reticulum | Activation (increases Ca²⁺ affinity); specific to SERCA2a-PLB complex. Can be inhibitory at ≥25 µM. | [1][8][10][11] |
| Transthyretin (TTR) | Kd1 | 15 nM | Isothermal Titration Calorimetry (ITC) | Binds with negative cooperativity to two sites. | [8] |
| Kd2 | 2000 nM | Isothermal Titration Calorimetry (ITC) | Binds with negative cooperativity to two sites. | [8] | |
| Kd | 184.5 ± 26.5 nM | Isothermal Titration Calorimetry (ITC) | [12] |
Signaling and Metabolic Pathways
The primary consequence of COMT inhibition by Ro 41-0960 is the modulation of catecholamine and estrogen metabolic pathways.
Dopamine and L-DOPA Metabolism
In the context of Parkinson's disease, Ro 41-0960's effect on L-DOPA metabolism is of significant interest. By preventing the conversion of L-DOPA to 3-O-methyldopa (3-OMD), Ro 41-0960 increases the bioavailability of L-DOPA for conversion to dopamine in the brain.[2] This leads to an increase in striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC) levels.[1]
Estrogen Metabolism
Ro 41-0960 also significantly impacts the metabolism of estrogens. It inhibits the O-methylation of catechol estrogens, such as 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (4-OHE2), to their less active methoxy derivatives.[2] This leads to an accumulation of catechol estrogens, which can have implications for estrogen-dependent conditions.[2] For example, in MCF-7 breast cancer cells, COMT inhibition by Ro 41-0960 was shown to decrease the detoxification of 4-OHE2, leading to increased DNA damage.[1] Conversely, in the context of uterine fibroids, the accumulation of 2-OHE2, which has anti-estrogenic properties, is thought to contribute to tumor shrinkage.[2]
Experimental Protocols
In Vitro COMT Inhibition Assay (HPLC-Based)
This protocol is adapted from methodologies used to determine COMT activity by measuring the formation of a methylated product from a catechol substrate.[2]
-
Objective: To determine the IC50 value of Ro 41-0960 for COMT inhibition.
-
Materials:
-
Recombinant human COMT
-
S-adenosyl-L-methionine (SAM)
-
3,4-dihydroxybenzoic acid (DHBA) as substrate
-
Ro 41-0960
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
Dithiothreitol (DTT)
-
Perchloric acid (for reaction termination)
-
HPLC system with electrochemical detection
-
-
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and DTT.
-
Inhibitor Addition: Add varying concentrations of Ro 41-0960 or vehicle control to the tubes.
-
Enzyme Addition: Add recombinant human COMT to each tube and pre-incubate for 10 minutes at 37°C.[2]
-
Reaction Initiation: Initiate the reaction by adding the substrate (DHBA) and SAM.[2]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[2]
-
Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.[2]
-
Analysis: Centrifuge the samples and analyze the supernatant by HPLC to quantify the formation of the methylated product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Ro 41-0960 compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radiometric In Vitro COMT Inhibition Assay
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a catechol substrate.[4]
-
Objective: To determine the IC50 value of Ro 41-0960 using a radiometric method.
-
Materials:
-
Recombinant human COMT
-
Catechol substrate (e.g., dopamine)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Ro 41-0960
-
Assay buffer (e.g., phosphate (B84403) buffer with MgCl2)
-
2N HCl (for reaction termination)
-
Scintillation cocktail
-
-
Procedure:
-
Serial Dilution: Prepare serial dilutions of Ro 41-0960 in the assay buffer.
-
Assay Plate Preparation: To a 96-well microplate, add the serially diluted Ro 41-0960 or vehicle.
-
Enzyme Addition: Add the COMT enzyme solution to each well and pre-incubate for 15 minutes at 37°C.[4]
-
Reaction Initiation: Add a mixture of the catechol substrate and [³H]-SAM to initiate the reaction.[4]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[4]
-
Reaction Termination: Stop the reaction by adding 2N HCl.[4]
-
Measurement: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Determine the percentage of inhibition for each concentration and calculate the IC50 value as described in the HPLC-based assay.
-
In Vivo and Cell-Based Effects
-
Neuroprotective Effects: In primary rat rostral mesencephalic tegmentum cultures, Ro 41-0960 demonstrated neuroprotective properties by preventing L-DOPA-induced dopaminergic neuron loss with an EC50 of 0.1 µM.[1]
-
Effects on Neurotransmitter Levels: In rats, administration of Ro 41-0960 (30 mg/kg, i.p.) led to an increase in striatal dopamine and DOPAC levels, while reducing the levels of the L-DOPA metabolite 3-OMD.[1] Chronic systemic administration in rats produced a significant increase in intracellular dopamine levels and a strong reduction in the striatal content of HVA.[13]
-
Modulation of Estrogen-Mediated Effects: In the Eker rat model of uterine fibroids, Ro 41-0960 treatment arrested growth and shrunk uterine fibroids.[14] This effect was associated with an increased urinary 2-hydroxy E2/16-hydroxy E2 ratio, increased p53 mRNA and TUNEL positivity, and decreased PARP1, PCNA, and cyclin D1 proteins.[14][15]
-
Norepinephrine Retention: In CHO cells expressing the norepinephrine transporter (NET), Ro 41-0960 potently increased the retention of [3H]-norepinephrine with an EC50 of 23 ± 5 nM, demonstrating its effectiveness in preventing the intracellular metabolism of catecholamines.[9]
Conclusion
Ro 41-0960 is a well-characterized, potent, and selective inhibitor of catechol-O-methyltransferase.[1][2] Its core mechanism of action, the blockade of catechol O-methylation, has profound and predictable effects on the metabolic pathways of key endogenous catechol compounds, including neurotransmitters and estrogens.[2] The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar molecules. The visualization of the affected pathways offers a clear conceptual framework for understanding the downstream consequences of COMT inhibition by Ro 41-0960. While its primary target is well-defined, researchers should remain aware of potential off-target effects, particularly at higher concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting protein-protein interactions for therapeutic discovery via FRET-based high-throughput screening in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US8877795B2 - Identification of stabilizers of multimeric proteins - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Towards non-surgical therapy for uterine fibroids: catechol-O-methyl transferase inhibitor shrinks uterine fibroid lesions in the Eker rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ro 41-0960: A Comprehensive Technical Overview of a Selective COMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-0960 is a synthetic, potent, and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2][3] As a nitrocatechol derivative, it plays a significant role in modulating the metabolic pathways of catecholamines and catechol estrogens.[1][4] This technical guide provides an in-depth analysis of the function, mechanism of action, and pharmacological profile of Ro 41-0960. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
Ro 41-0960 exerts its primary pharmacological effect by reversibly inhibiting COMT.[2][4] The COMT enzyme is crucial for the metabolic degradation of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine.[5] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol substrate.[2][4] By binding to the catalytic site of COMT, Ro 41-0960 blocks this methylation process.[1] This inhibition leads to an accumulation of catecholamine neurotransmitters and catechol estrogens, thereby potentiating their downstream signaling effects.[4][5]
Quantitative Pharmacological Data
The potency and efficacy of Ro 41-0960 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of Ro 41-0960
| Parameter | Value | Species/System | Reference |
| IC50 | 5-42 nM | Human mammary tissue cytosol | [4] |
| IC50 | 46.1 nM | Not specified | [4] |
| Ki | 2.9 nmol | Dog pancreas | [4] |
| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (Prevention of L-DOPA induced dopaminergic neuron loss) | [1] |
| EC50 | 23 ± 5 nM | CHO cells expressing NET | [4] |
| EC50 | 22.98 µM | Cardiac sarcoplasmic reticulum (SERCA2a + PLB) (Increased Ca²⁺ affinity) | [1] |
Table 2: In Vivo Efficacy of Ro 41-0960
| Parameter | Value | Species/System | Effect | Reference |
| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | [4] |
| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | [4] |
Key Signaling Pathways Affected by Ro 41-0960
The primary signaling pathway influenced by Ro 41-0960 is the catecholamine metabolic pathway. By inhibiting COMT, it directly alters the levels of dopamine and its metabolites.
Figure 1. Dopamine metabolic pathway and the inhibitory action of Ro 41-0960.
In the context of cancer, particularly hormone-dependent cancers, Ro 41-0960 affects estrogen metabolism. It prevents the detoxification of catechol estrogens, which can lead to increased DNA damage in cancer cells.[1]
Figure 2. Estrogen metabolism pathway and the impact of Ro 41-0960.
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol outlines a general method for determining the IC50 value of Ro 41-0960.[6]
Materials:
-
96-well microplate
-
Assay buffer
-
Ro 41-0960 (and other inhibitors for comparison)
-
COMT enzyme solution
-
Catechol substrate (e.g., L-DOPA)
-
S-adenosyl-L-methionine (SAM)
-
Stop solution (e.g., acidic solution)
-
Microplate reader
-
High-performance liquid chromatography (HPLC) system (optional)
Procedure:
-
To each well of a 96-well plate, add the assay buffer.
-
Add varying concentrations of Ro 41-0960 (or vehicle control).
-
Add the COMT enzyme solution and pre-incubate for a specified time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the catechol substrate and SAM.
-
Incubate the reaction mixture at 37°C for a time that ensures the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution.
-
Quantify the amount of the O-methylated product formed using HPLC, spectrophotometry, or a fluorescence-based assay.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 3. Workflow for an in vitro COMT inhibition assay.
In Vivo Assessment of Dopamine Metabolism in Rats
This protocol describes a method to assess the effect of Ro 41-0960 on L-DOPA-induced changes in dopamine metabolites in rats.[1][7]
Materials:
-
Male Wistar rats
-
Ro 41-0960
-
L-DOPA/Carbidopa solution
-
Vehicle solution
-
Intraperitoneal (i.p.) injection supplies
-
Tissue homogenization equipment
-
HPLC with electrochemical detection
Procedure:
-
Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle to the rats.
-
After 30 minutes, administer L-DOPA/Carbidopa (e.g., 50:50 mg/kg, i.p.) or vehicle.
-
One hour after the second injection, euthanize the rats and collect brain tissue (e.g., striatum) and plasma.
-
Homogenize the brain tissue in an appropriate buffer.
-
Analyze the levels of dopamine, DOPAC, HVA, and 3-OMD in the tissue homogenates and plasma using HPLC with electrochemical detection.
-
Compare the metabolite levels between the different treatment groups to determine the effect of Ro 41-0960.
Therapeutic and Research Applications
Ro 41-0960 has been investigated for its therapeutic potential in several areas:
-
Parkinson's Disease: By preventing the peripheral degradation of L-DOPA to 3-O-methyldopa (3-OMD), Ro 41-0960 increases the bioavailability of L-DOPA for conversion to dopamine in the brain.[2][4] This makes it a potential adjunct therapy for Parkinson's disease.[5] It has also been shown to attenuate L-DOPA-induced toxicity in mesencephalic dopamine neurons.[3]
-
Cancer: In models of hormone-dependent cancers, such as breast cancer and uterine fibroids, Ro 41-0960's inhibition of COMT leads to an accumulation of catechol estrogens.[1][8] This can induce oxidative stress and apoptosis in cancer cells.[8] Studies in the Eker rat model have shown that Ro 41-0960 can shrink uterine fibroid lesions.[9][10]
-
Neuroscience Research: As a selective COMT inhibitor, Ro 41-0960 is a valuable research tool for studying the role of COMT in various physiological and pathological processes, particularly in the context of dopaminergic signaling.[5]
Limitations and Future Directions
While Ro 41-0960 has demonstrated efficacy in preclinical models, its translation to clinical use has been limited. One study using [18F]-labeled Ro 41-0960 in baboons and mice showed negligible uptake in the brain, suggesting it may not effectively cross the blood-brain barrier.[11] This raises questions about the mechanism of its central pharmacological effects.[11] However, high uptake was observed in peripheral organs with high COMT activity, such as the kidneys.[11]
Future research should focus on direct comparative studies with other COMT inhibitors to better delineate its efficacy and safety profile. Further investigation into its blood-brain barrier permeability and the mechanisms underlying its observed central effects is also warranted.
Conclusion
Ro 41-0960 is a potent and selective COMT inhibitor with a well-defined mechanism of action. Its ability to modulate catecholamine and catechol estrogen metabolism has significant implications for the treatment of Parkinson's disease and certain types of cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar molecules. The visualization of the affected pathways provides a clear conceptual framework for understanding the downstream consequences of COMT inhibition by Ro 41-0960.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of L-Dopa and the catechol-O-methyltransferase inhibitor Ro 41-0960 on sulfur amino acid metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ro 41-0960 solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 41-0960: A Technical Guide to a Potent and Selective COMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-0960, with the chemical name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, is a high-potency, selective, and reversible inhibitor of Catechol-O-methyltransferase (COMT).[1][2][3] As a second-generation nitrocatechol derivative, it has demonstrated significant utility as a research tool for investigating the roles of COMT in the metabolism of catecholamines and catechol estrogens.[3][4] Its ability to prevent the methylation of key neurotransmitters like dopamine (B1211576) and the precursor L-DOPA has positioned it as a compound of interest in neuropharmacology, particularly in the context of Parkinson's disease.[5][6][7] Furthermore, its influence on estrogen metabolism has opened avenues for its investigation in other therapeutic areas, such as uterine fibroids.[7][8] This technical guide provides an in-depth overview of the core pharmacology of Ro 41-0960, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies, and its impact on relevant signaling pathways.
Core Mechanism of Action
Ro 41-0960 exerts its pharmacological effects by directly and selectively binding to the catalytic site of the COMT enzyme.[1][4] COMT is a crucial enzyme that catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of its catechol substrates.[5] By competitively and reversibly inhibiting this enzymatic reaction, Ro 41-0960 effectively blocks the metabolic degradation of a wide range of endogenous and exogenous catechol compounds.[1][9] This leads to an accumulation of the primary substrates and a corresponding decrease in their O-methylated metabolites, thereby modulating their biological activity.[1][5] The nitrocatechol moiety of Ro 41-0960 is a key structural feature that contributes to its high-affinity binding to the COMT active site.[3]
Quantitative Inhibitory Data
The potency of Ro 41-0960 as a COMT inhibitor has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data, providing a comparative perspective on its efficacy.
Table 1: In Vitro and Cellular Inhibitory Potency of Ro 41-0960
| Parameter | Value | Species/System | Substrate | Reference |
| IC50 | 5 - 42 nM | Human mammary tissue cytosols | 2- and 4-hydroxyestradiol | [10][11] |
| IC50 | ~50 nM | Not specified | Not specified | [4] |
| IC50 | 12 ± 9 nM | Recombinant Human COMT | Not specified | [10] |
| IC50 | 46.1 nM | Not specified | Not specified | [10] |
| IC50 | ~40 nM | Rat Liver COMT | Not specified | [3] |
| EC50 | 23 ± 5 nM | Chinese Hamster Ovary (CHO) cells | Norepinephrine | [11] |
| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (Neuroprotection against L-DOPA induced toxicity) | L-DOPA | [5] |
Note: The wide range of IC50 values observed in human mammary tissues is attributed to significant interindividual variations in COMT activity.[11]
Table 2: In Vivo Efficacy of Ro 41-0960
| Parameter | Value | Species/Model | Effect | Reference |
| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | |
| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | |
| Dose | 30 mg/kg, i.p. | Reserpinized rats | Potentiated L-DOPA induced reversal of akinesia | [3] |
Table 3: Selectivity Profile of Ro 41-0960
| Off-Target | Effect | Concentration | Reference |
| Monoamine Oxidase A (MAO-A) | No significant activity | Not specified | [4] |
| Monoamine Oxidase B (MAO-B) | No significant activity | Not specified | [4] |
| Phenolsulphotransferases (PST) | No significant activity | Not specified | [4] |
| Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2a) | Activation (increases Ca²⁺ affinity) | EC50 of 22.98 µM | [5][10] |
Signaling Pathways
The primary consequence of COMT inhibition by Ro 41-0960 is the significant modulation of catecholamine and catechol estrogen metabolic pathways.
Dopamine Metabolism
In the context of neuropharmacology, particularly for Parkinson's disease, the effect of Ro 41-0960 on L-DOPA and dopamine metabolism is of paramount importance.[5][7] By inhibiting COMT, Ro 41-0960 prevents the peripheral conversion of L-DOPA to 3-O-methyldopa (3-OMD).[6][7] This action increases the bioavailability of L-DOPA, allowing more of it to cross the blood-brain barrier and be converted to dopamine in the brain.[6][7] Centrally, Ro 41-0960 also inhibits the degradation of dopamine to 3-methoxytyramine (3-MT) and its metabolite, homovanillic acid (HVA).[5]
References
- 1. benchchem.com [benchchem.com]
- 2. A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Ro 41-0960: A Technical Guide on its Discovery, Mechanism, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-0960, chemically known as (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, is a potent and selective synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to Ro 41-0960. It is designed to serve as a detailed resource for professionals in the fields of pharmacology, neuroscience, and drug development. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate a deeper understanding of this compound's pharmacological profile and its applications in research.
Discovery and History
Ro 41-0960 was developed in the late 1980s as part of a research initiative by Hoffmann-La Roche.[4] The program aimed to create a new generation of potent, selective, and centrally-acting COMT inhibitors.[4] The primary goal was to enhance the therapeutic efficacy of Levodopa (L-DOPA) for Parkinson's disease by preventing its breakdown in the peripheral tissues.[4] This research built upon earlier "first-generation" COMT inhibitors, with the objective of improving their pharmacological characteristics.[2][4] Ro 41-0960 is structurally similar to tolcapone (B1682975) (Ro 40-7592), another COMT inhibitor that has been clinically approved.[4]
Mechanism of Action
The principal mechanism of action of Ro 41-0960 is the potent and selective inhibition of Catechol-O-methyltransferase (COMT).[5][6] COMT is a key enzyme in the metabolic pathway of catecholamines, such as dopamine (B1211576), and catechol estrogens.[5][7] Ro 41-0960 binds to the catalytic site of COMT, preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates.[6][7] This inhibition leads to an accumulation of catecholamines and catechol estrogens, which forms the basis of its therapeutic and experimental uses.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for Ro 41-0960 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency of Ro 41-0960 against COMT
| Parameter | Value | Species/System | Reference |
| IC50 | 5-42 nM | Human mammary tissue | [7] |
| IC50 | 46.1 nM | Recombinant COMT | [7] |
| EC50 | 23 ± 5 nM | CHO cells expressing NET | [6] |
| Ki | 2.9 nmol | Dog pancreas | [6] |
Table 2: In Vivo Efficacy of Ro 41-0960
| Parameter | Value | Species/System | Effect | Reference |
| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | [6] |
| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | [6] |
Table 3: Off-Target Interactions of Ro 41-0960
| Target | Parameter | Value | Method | Comments | Reference |
| SERCA2a | EC50 | 22.98 µM | Ca-ATPase activity assay | Activation (increases Ca²⁺ affinity); specific to SERCA2a-PLB complex | [8][9] |
| Transthyretin (TTR) | Kd1 | 15 nM | Isothermal Titration Calorimetry (ITC) | Binds with negative cooperativity to two sites | [8] |
| Transthyretin (TTR) | Kd2 | 2000 nM | Isothermal Titration Calorimetry (ITC) | Binds with negative cooperativity to two sites | [8] |
| Transthyretin (TTR) | Kd | 184.5 ± 26.5 nM | Isothermal Titration Calorimetry (ITC) | [10] |
Signaling Pathways and Experimental Workflows
Catecholamine Metabolism Pathway
Ro 41-0960's primary effect is on the catecholamine metabolic pathway. By inhibiting COMT, it prevents the degradation of catecholamines like dopamine and the conversion of L-DOPA to 3-O-methyldopa (3-OMD).[5][6] This leads to increased bioavailability of L-DOPA for conversion to dopamine in the brain.[6]
Figure 1: Inhibition of L-DOPA metabolism by Ro 41-0960.
Estrogen Metabolism Pathway
Ro 41-0960 also impacts the metabolism of estrogens by inhibiting the O-methylation of catechol estrogens, such as 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2).[6] This can lead to an accumulation of catechol estrogens, which may increase the risk of DNA damage.[5]
Figure 2: Modulation of estrogen metabolism by Ro 41-0960.
General Experimental Workflow for In Vivo Studies
A typical workflow for assessing the in vivo efficacy of Ro 41-0960 in a preclinical model of Parkinson's disease is outlined below.
Figure 3: General workflow for in vivo efficacy studies.
Detailed Experimental Protocols
In Vivo: Reserpine-Induced Akinesia in Rats
This model is utilized to evaluate the potential of compounds to alleviate motor deficits akin to those observed in Parkinson's disease.
-
Animals: Male Sprague-Dawley rats.
-
Reagents:
-
Ro 41-0960
-
L-DOPA
-
Carbidopa
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Procedure:
-
Induce akinesia by administering reserpine to the rats.
-
After a set period to allow for the development of motor deficits, administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle.[11][12]
-
One hour following the administration of the COMT inhibitor, administer L-DOPA/carbidopa (e.g., 50:50 mg/kg, i.p.).[11][12]
-
Assess locomotor activity one hour after the L-DOPA/carbidopa administration using an automated activity monitoring system.[12]
-
-
Data Analysis:
-
Record and compare locomotor activity counts between different treatment groups.
-
Calculate the percentage potentiation of the L-DOPA/carbidopa effect by Ro 41-0960.
-
In Vitro: COMT Inhibition Assay
This assay determines the inhibitory potency of Ro 41-0960 on COMT activity.
-
Materials:
-
Recombinant COMT enzyme
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
A catechol substrate (e.g., epinephrine)
-
Ro 41-0960 at various concentrations
-
Assay buffer
-
Detection reagents
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, COMT enzyme, and the catechol substrate.
-
Add Ro 41-0960 at a range of concentrations to the reaction mixture.
-
Initiate the reaction by adding SAM.
-
Incubate the mixture at a controlled temperature for a specific duration.
-
Stop the reaction.
-
Measure the amount of the methylated product formed using a suitable detection method (e.g., HPLC or a fluorescence-based assay).
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Ro 41-0960 is a well-characterized, potent, and selective inhibitor of COMT that has been instrumental in advancing the understanding of catecholamine and catechol estrogen metabolism.[2] Its established inhibitory profile makes it a valuable tool for in vitro and in vivo research. Preclinical studies have demonstrated its potential therapeutic utility in conditions such as Parkinson's disease and uterine fibroids.[2][5] While questions remain regarding its brain penetration, Ro 41-0960 continues to be a compound of significant interest for both fundamental scientific inquiry and the development of novel therapeutic strategies.[2][13]
References
- 1. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting protein-protein interactions for therapeutic discovery via FRET-based high-throughput screening in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8877795B2 - Identification of stabilizers of multimeric proteins - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo effects of new inhibitors of catechol-O-methyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ro 41-0960: Chemical Structure, Properties, and Experimental Protocols
Introduction
Ro 41-0960, known chemically as (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-methanone, is a potent and selective inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1] COMT plays a critical role in the metabolism of catecholamines, including the neurotransmitters dopamine, norepinephrine (B1679862), and epinephrine. By inhibiting COMT, Ro 41-0960 increases the bioavailability of these crucial signaling molecules, making it a valuable tool in neuropharmacology research and a compound of interest for therapeutic development, particularly in the context of Parkinson's disease.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and detailed experimental protocols related to Ro 41-0960.
Chemical Structure and Physicochemical Properties
Ro 41-0960 is a synthetic compound belonging to the benzophenone (B1666685) class.[1] Its structure is characterized by a 3,4-dihydroxy-5-nitrophenyl group linked to a 2-fluorophenyl group via a ketone bridge.[1]
| Property | Value |
| IUPAC Name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone |
| Synonyms | 2'-Fluoro-3,4-dihydroxy-5-nitrobenzophenone |
| CAS Number | 125628-97-9 |
| Molecular Formula | C₁₃H₈FNO₅ |
| Molecular Weight | 277.21 g/mol [5] |
| Appearance | Light yellow to yellow solid[4] |
| SMILES | O=C(C1=CC(--INVALID-LINK--=O)=C(C(O)=C1)O)C2=CC=CC=C2F[4] |
| InChI | InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H[5] |
| Solubility | DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 0.2 mg/mL[6] |
Pharmacological Properties
The primary pharmacological action of Ro 41-0960 is the potent and selective inhibition of COMT.[1][5][7] This inhibition is reversible and occurs through binding to the catalytic site of the enzyme, thereby preventing the methylation of catechol substrates.[3][8]
Quantitative Pharmacological Data
The inhibitory potency of Ro 41-0960 has been determined in various in vitro and in vivo systems.
Table 1: In Vitro Inhibitory Potency of Ro 41-0960
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 5 - 42 nM | Human mammary tissue cytosol | [3][5][7] |
| IC₅₀ | ~50 nM | Not specified | [5] |
| EC₅₀ | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (prevention of L-DOPA induced neurotoxicity) | [1] |
| EC₅₀ | 23 nM | CHO cells expressing norepinephrine transporter (for increased norepinephrine retention) | [8] |
Table 2: In Vivo Efficacy of Ro 41-0960
| Parameter | Dosage | Animal Model | Effect | Reference |
| ED₅₀ | 0.5 mg/kg | Baboon (Liver) | Inhibition of [¹⁸F]Ro 41-0960 uptake | [3] |
| ED₅₀ | <0.01 mg/kg | Baboon (Kidney) | Inhibition of [¹⁸F]Ro 41-0960 uptake | [3] |
| Effective Dose | 30 mg/kg (i.p.) | Reserpinized Rat | Potentiation of L-DOPA/Carbidopa effects | [9] |
| Effective Dose | 150 mg/kg (s.c.) | Eker Rat | Shrinkage of uterine fibroids | [6][9] |
Selectivity Profile
Ro 41-0960 exhibits high selectivity for COMT over other enzymes involved in catecholamine metabolism, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[5] While it is a selective COMT inhibitor, some off-target effects have been noted at higher concentrations, including modulation of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[10][11]
Signaling Pathways and Mechanism of Action
Ro 41-0960's mechanism of action is centered on its ability to inhibit COMT, which has significant downstream effects on catecholamine metabolic pathways.
Caption: Inhibition of catecholamine metabolism by Ro 41-0960.
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of Ro 41-0960.
1. Materials:
-
Purified or recombinant COMT enzyme
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
A catechol substrate (e.g., L-DOPA, dopamine)
-
Ro 41-0960 stock solution (in DMSO)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Detection system (e.g., HPLC with electrochemical detection, radiometric assay)
2. Procedure:
-
Prepare serial dilutions of Ro 41-0960 in the assay buffer.
-
In a microplate, add the COMT enzyme, SAM, and the diluted Ro 41-0960 or vehicle (DMSO).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the catechol substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding acid or placing on ice).
-
Quantify the formation of the methylated product using the chosen detection method.
-
Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro COMT inhibition assay.
In Vivo Assessment in a Rat Model of Parkinson's Disease
This protocol is based on studies evaluating the ability of Ro 41-0960 to potentiate the effects of L-DOPA.[9]
1. Animals:
-
Male Sprague-Dawley rats.
-
Induce a Parkinsonian-like state using reserpine (B192253) (e.g., 5 mg/kg, s.c., 18 hours prior to testing).
2. Drug Administration:
-
Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle.
-
After a set time (e.g., 30 minutes), administer L-DOPA/carbidopa (e.g., 25/6.25 mg/kg, i.p.).
3. Behavioral Assessment:
-
Measure locomotor activity using an open-field arena or activity monitors.
-
Assess akinesia or catalepsy using standardized behavioral tests (e.g., bar test).
4. Neurochemical Analysis:
-
At the end of the experiment, euthanize the animals and dissect the striatum.
-
Measure levels of dopamine, its metabolites (DOPAC, HVA), and 3-O-methyldopa (3-OMD) using HPLC with electrochemical detection.
5. Data Analysis:
-
Compare behavioral scores and neurochemical levels between the vehicle-treated and Ro 41-0960-treated groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significance.
Conclusion
Ro 41-0960 is a well-characterized, potent, and selective inhibitor of COMT. Its ability to modulate catecholamine levels has been demonstrated in a variety of in vitro and in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into its therapeutic applications and its use as a research tool in neuropharmacology and related fields. Researchers are encouraged to consult the cited literature for more specific details and to adapt these methodologies to their specific research questions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Ro 41-0960: A Comprehensive Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-0960, a nitrocatechol derivative, is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), a key enzyme in the metabolic degradation of catecholamines and catechol estrogens.[1][2][3] This technical guide provides an in-depth analysis of the selectivity profile of Ro 41-0960, presenting quantitative data on its on-target and off-target activities, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and experimental workflows. While demonstrating high potency for COMT, Ro 41-0960 also exhibits measurable interactions with other proteins, notably the Sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) and transthyretin (TTR), which are critical considerations in its experimental application and potential therapeutic development.[4]
Quantitative Selectivity Profile
The selectivity of Ro 41-0960 has been characterized against its primary target, COMT, as well as several off-target enzymes and proteins. The following tables summarize the available quantitative data to provide a clear comparative overview of its activity.
Table 1: On-Target Activity - COMT Inhibition
| Parameter | Value | Species/System | Reference(s) |
| IC50 | 5 - 42 nM | Human Mammary Tissue Cytosol | [1][5] |
| IC50 | ~50 nM | Not specified | [3] |
| IC50 | 46.1 nM | Not specified | [4] |
| IC50 | 12 ± 9 nM | Recombinant Human COMT | [4] |
| EC50 | 23 ± 5 nM | CHO cells expressing NET | [6] |
| Ki | 2.9 nmol | Dog pancreas | [6] |
| ED50 | <0.01 mg/kg | Baboon Kidney (in vivo) | [6] |
| ED50 | 0.5 mg/kg | Baboon Liver (in vivo) | [6] |
Table 2: Off-Target Activity
| Target | Parameter | Value | Comments | Reference(s) |
| SERCA2a | EC50 | 22.98 µM | Activation (increases Ca2+ affinity); specific to SERCA2a-PLB complex. Can be inhibitory at ≥25 µM. | [4][7] |
| Transthyretin (TTR) | Kd1 | 15 nM | Isothermal Titration Calorimetry (ITC); binds with negative cooperativity to two sites. | [4] |
| Transthyretin (TTR) | Kd2 | 2000 nM | Isothermal Titration Calorimetry (ITC); binds with negative cooperativity to two sites. | [4] |
| Transthyretin (TTR) | Kd | 184.5 ± 26.5 nM | Calorimetric Titration. | [8] |
Table 3: Selectivity Against Other Enzymes
| Enzyme | Activity | Comments | Reference(s) |
| Monoamine Oxidase A (MAO-A) | No significant activity | Specific IC50 values are not readily available in the public domain, but it is characterized as a "selective" COMT inhibitor. | [1][3] |
| Monoamine Oxidase B (MAO-B) | No significant activity | Specific IC50 values are not readily available in the public domain, but it is characterized as a "selective" COMT inhibitor. | [1][3] |
| Phenolsulphotransferases (PST) | No significant activity | Specific IC50 values are not readily available in the public domain, but it is characterized as a "selective" COMT inhibitor. | [1][3] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways affected by Ro 41-0960 and the logical relationship of its on-target versus off-target activities.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Ro 41-0960 are provided below.
In Vitro COMT Inhibition Assay (HPLC-Based)
This protocol is adapted from methodologies used to determine COMT activity by measuring the formation of a methylated product.
-
Objective: To determine the IC50 value of Ro 41-0960 for COMT inhibition.
-
Materials:
-
Recombinant human COMT
-
S-adenosyl-L-methionine (SAM)
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid - DHBA)
-
Ro 41-0960
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
Dithiothreitol (DTT)
-
Stop solution (e.g., Perchloric acid)
-
HPLC system with electrochemical detection
-
-
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and DTT.
-
Inhibitor Addition: Add varying concentrations of Ro 41-0960 (or a vehicle control) to the reaction tubes.
-
Enzyme Addition: Add the COMT enzyme solution and pre-incubate for a defined period at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the catechol substrate and SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding ice-cold stop solution.
-
Sample Preparation: Centrifuge the samples to pellet precipitated protein and collect the supernatant.
-
HPLC Analysis: Inject the supernatant into an HPLC system to separate and quantify the methylated product.
-
Data Analysis: Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
-
SERCA2a Ca2+-ATPase Activity Assay (NADH-Coupled)
This protocol describes a common method to measure the ATPase activity of SERCA2a.[1]
-
Objective: To determine the effect of Ro 41-0960 on SERCA2a activity.
-
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes (containing SERCA2a)
-
Assay buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
ATP
-
Calcium chloride (for desired free Ca2+ concentrations)
-
Ro 41-0960
-
Spectrophotometer (340 nm)
-
-
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADH, PEP, PK, and LDH.
-
Microsome Addition: Add the cardiac SR microsomes to the reaction mixture.
-
Compound Addition: Add the test compound (Ro 41-0960) at various concentrations.
-
Calcium Addition: Add CaCl2 to achieve a range of free calcium concentrations.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Data Acquisition: Monitor the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis by SERCA2a.
-
Data Analysis: Calculate the ATPase activity for each condition and plot the activity against the compound concentration to determine the EC50 or IC50.
-
Transthyretin (TTR) Binding Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP) based competition assay to measure the binding of compounds to TTR.[1]
-
Objective: To determine the binding affinity (Kd or IC50) of Ro 41-0960 to TTR.
-
Materials:
-
Recombinant human TTR
-
Fluorescently labeled TTR ligand (probe), e.g., fluorescein-labeled thyroxine (T4)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Ro 41-0960
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Preparation: Prepare a solution of TTR and the fluorescent probe in the assay buffer.
-
Compound Addition: Add the test compound (Ro 41-0960) at various concentrations to the TTR-probe solution in a microplate. Include a control with no competitor.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well. The binding of the test compound to TTR will displace the fluorescent probe, leading to a decrease in fluorescence polarization.
-
Data Analysis: Calculate the percentage of displacement for each concentration of the test compound and determine the Kd or IC50 value.
-
Conclusion
Ro 41-0960 is a highly potent and selective inhibitor of COMT, with activity in the low nanomolar range.[5] This makes it a valuable tool for research in neuropharmacology and drug discovery. However, researchers must be aware of its off-target activities, particularly the modulation of SERCA2a and binding to TTR, which occur at micromolar concentrations.[4] This suggests a significant window of selectivity for COMT. The provided data and protocols offer a comprehensive resource for the informed use of Ro 41-0960 in experimental settings and for the interpretation of resulting data. When designing experiments, it is crucial to consider the potential for these off-target effects, especially at higher concentrations, and in biological systems where SERCA2a and TTR are functionally significant.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US8877795B2 - Identification of stabilizers of multimeric proteins - Google Patents [patents.google.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting protein-protein interactions for therapeutic discovery via FRET-based high-throughput screening in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vitro Characterization of Ro 41-0960: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Ro 41-0960, a potent and selective inhibitor of Catechol-O-methyltransferase (COMT). The information presented herein is intended to support research and development activities by providing detailed quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.
Core Mechanism of Action
Ro 41-0960 is a synthetic, broad-spectrum nitrocatechol compound that acts as a potent and selective inhibitor of COMT.[1] This enzyme plays a crucial role in the metabolic degradation of catecholamines, such as dopamine (B1211576) and norepinephrine, and catechol estrogens.[2] By binding to the catalytic site of COMT, Ro 41-0960 prevents the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates.[3] This inhibition leads to an accumulation of these substrates, thereby modulating their downstream signaling pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of Ro 41-0960's in vitro activity, including its potency against its primary target, COMT, and its interactions with known off-target proteins.
Table 1: In Vitro Inhibitory and Activating Potency of Ro 41-0960
| Parameter | Target/System | Value | Species/Assay Condition |
| IC₅₀ | COMT | 5 - 42 nM | Human Mammary Tissue Cytosol[2] |
| COMT | 12 ± 9 nM | Recombinant Human COMT[4] | |
| COMT | 46.1 nM | Not Specified[4] | |
| COMT | ~50 nM | Not specified[2] | |
| EC₅₀ | Increased Norepinephrine Retention | 23 ± 5 nM | CHO cells expressing NET[4] |
| Prevention of L-DOPA induced dopaminergic neuron loss | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures[4] | |
| Increased Ca²⁺ affinity (SERCA2a Activation) | 22.98 µM | Cardiac sarcoplasmic reticulum (SERCA2a + PLB)[4][5] | |
| Kᵢ | COMT | 2.9 nmol | Dog pancreas[4] |
| Kₔ | Transthyretin (TTR) Binding | 15 nM (Kₔ₁) | Isothermal Titration Calorimetry (ITC)[4] |
| Transthyretin (TTR) Binding | 2000 nM (Kₔ₂) | Isothermal Titration Calorimetry (ITC)[4] |
Table 2: Selectivity Profile of Ro 41-0960
| Off-Target Enzyme | Activity | Reference |
| Monoamine Oxidase A (MAO-A) | No significant activity | [2] |
| Monoamine Oxidase B (MAO-B) | No significant activity | [2] |
| Phenolsulphotransferases (PST) | No significant activity | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Ro 41-0960 and provide standardized workflows for relevant in vitro experiments.
Catecholamine Metabolism Pathway
Caption: Inhibition of COMT by Ro 41-0960 blocks the conversion of dopamine and DOPAC to their methylated metabolites.
Catechol Estrogen Metabolism and DNA Damage Pathway
References
Ro 41-0960 and its Binding Affinity to Catechol-O-Methyltransferase (COMT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Ro 41-0960 to Catechol-O-Methyltransferase (COMT), a critical enzyme in the metabolic pathway of catecholamines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to support research and drug development efforts targeting COMT.
Quantitative Inhibition Data
Ro 41-0960 is a potent and selective inhibitor of COMT.[1] Its inhibitory activity has been quantified across various experimental systems, primarily through the determination of IC50 and EC50 values. While a definitive dissociation constant (Ki) from direct enzyme kinetic studies is not widely available in public literature, the inhibition mechanism is characterized as "tight-binding," indicating a strong and potentially slow-dissociating interaction with the enzyme.[1]
The following table summarizes the key inhibitory potency data for Ro 41-0960 against COMT.
| Parameter | Value | Cell/Tissue Type | Substrate |
| IC50 | 5 - 42 nM | Human mammary tissue cytosols | 2- and 4-hydroxyestradiol |
| EC50 | 23 ± 5 nM | Chinese Hamster Ovary (CHO) cells | Norepinephrine |
Note: The considerable range in IC50 values observed in human mammary tissues highlights significant interindividual variations in COMT activity and sensitivity to inhibitors.[1]
Experimental Protocols
The determination of the binding affinity and inhibitory potency of Ro 41-0960 against COMT involves various in vitro assays. Below are detailed methodologies for two commonly employed experimental protocols.
Radiometric COMT Inhibition Assay
This assay measures the inhibition of COMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a catechol substrate.
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine ([³H]-SAM)
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
Ro 41-0960
-
Reaction buffer (e.g., Tris-HCl)
-
MgCl₂
-
Stop solution (e.g., perchloric acid)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, MgCl₂, and the catechol substrate at a concentration close to its Km value.
-
Inhibitor Addition: Add varying concentrations of Ro 41-0960 to the reaction mixture. A control with no inhibitor is essential.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a brief period (e.g., 5-10 minutes) to facilitate inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the COMT enzyme preparation, followed by the addition of [³H]-SAM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Separation: Separate the radiolabeled methylated product from the unreacted [³H]-SAM using solvent extraction or chromatography.
-
Quantification: Quantify the radioactivity of the product using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Ro 41-0960 and determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
HPLC-Based COMT Inhibition Assay
This method quantifies the formation of the methylated product using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[2]
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM) (non-radiolabeled)
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid - DHBA)[2]
-
Ro 41-0960
-
Tris-HCl buffer
-
MgCl₂
-
Dithiothreitol (DTT)
-
Perchloric acid (for reaction termination)[2]
-
HPLC system with an electrochemical or fluorescence detector and a C18 column[2]
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, and DTT.[2]
-
Inhibitor Addition: Add varying concentrations of Ro 41-0960 (or a vehicle control) to the reaction tubes.[2]
-
Enzyme Addition and Pre-incubation: Add recombinant human COMT to each tube and pre-incubate for 10 minutes at 37°C.[2]
-
Reaction Initiation: Initiate the reaction by adding the substrate (DHBA) and SAM.[2]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[2]
-
Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.[2]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant for analysis.[2]
-
HPLC Analysis: Inject the supernatant into the HPLC system. Separate and quantify the methylated product of the substrate.[2]
-
Data Analysis: Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of Ro 41-0960 and fitting the data to a sigmoidal dose-response curve.[2]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by COMT inhibition and a typical experimental workflow for identifying COMT inhibitors.
References
The Pharmacological Profile of Ro 41-0960: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-0960, with the chemical name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, is a potent and selective synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3][4][5] As a broad-spectrum nitrocatechol, it demonstrates activity in peripheral tissues.[1][5] Its primary mechanism of action involves the reversible inhibition of COMT, a crucial enzyme in the metabolic degradation of catecholamines and catechol estrogens.[6][7] This inhibition leads to the modulation of dopamine (B1211576) and estrogen levels, making Ro 41-0960 a valuable tool in neuroscience research and a compound of interest for therapeutic applications in conditions such as Parkinson's disease and uterine fibroids.[4][6] This technical guide provides a comprehensive overview of the pharmacological profile of Ro 41-0960, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualization of key signaling pathways.
Core Mechanism of Action: COMT Inhibition
Ro 41-0960 exerts its pharmacological effects by binding to the catalytic site of COMT, thereby preventing the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates.[6][7] This action blocks the metabolic inactivation of catecholamines like dopamine and L-DOPA, as well as catechol estrogens.[6] The inhibition of COMT by Ro 41-0960 leads to an accumulation of these substrates and a reduction in their O-methylated metabolites, which underlies its therapeutic potential.[6]
Quantitative Pharmacological Data
The potency and efficacy of Ro 41-0960 have been characterized in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of Ro 41-0960 against COMT
| Parameter | Value | Species/System | Reference |
| IC50 | 5-42 nM | Human mammary tissue cytosol | [6][7][8][9] |
| IC50 | 12 ± 9 nM | Recombinant Human COMT | [9] |
| IC50 | 46.1 nM | Not specified | [6][7][9] |
| Ki | 2.9 nmol | Dog pancreas | [6] |
Table 2: In Vitro Efficacy of Ro 41-0960
| Parameter | Value | Model System | Effect | Reference |
| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures | Prevention of L-DOPA induced dopaminergic neuron loss | [1][4][10] |
| EC50 | 23 nM | CHO cells expressing NET | Increased norepinephrine (B1679862) retention | [6][7] |
| EC50 | 22.98 µM | Cardiac sarcoplasmic reticulum (SERCA2a + PLB) | Increased Ca²⁺ affinity | [1][11][12] |
Table 3: In Vivo Efficacy of Ro 41-0960
| Parameter | Value | Species/Model | Effect | Reference |
| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | [6][13] |
| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | [6][13] |
Table 4: Off-Target Binding Affinity of Ro 41-0960
| Target | Parameter | Value | Method | Reference |
| Transthyretin (TTR) | Kd | 184.5 ± 26.5 nM | Isothermal Titration Calorimetry (ITC) | [14] |
| Transthyretin (TTR) | Kd | 15 nM (Kd1), 2000 nM (Kd2) | Isothermal Titration Calorimetry (ITC) | [9] |
Key Signaling Pathways and Experimental Workflows
The primary signaling pathways affected by Ro 41-0960 are the metabolic pathways of catecholamines and estrogens.
Dopamine Metabolism Pathway
Inhibition of COMT by Ro 41-0960 is particularly relevant in the context of Parkinson's disease. By preventing the O-methylation of L-DOPA to 3-O-methyldopa (3-OMD), Ro 41-0960 increases the bioavailability of L-DOPA for conversion to dopamine in the brain.[6] This leads to increased striatal levels of dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), while reducing 3-OMD levels.[1][4][10][15]
Estrogen Metabolism and Cancer Signaling
Ro 41-0960 also impacts estrogen metabolism by inhibiting the O-methylation of catechol estrogens (e.g., 4-hydroxyestradiol (B23129) or 4-OHE2).[1] This can lead to an accumulation of catechol estrogens, which can be oxidized to quinones. These reactive molecules can cause DNA damage, a contributing factor to carcinogenesis.[16] In some cancer models, this accumulation leads to increased oxidative stress, activation of p53 and PARP1, and ultimately apoptosis, while downregulating cell proliferation markers like PCNA and Cyclin-D1.[3][16][17]
General Experimental Workflow for In Vivo Efficacy Assessment
A common experimental design to assess the in vivo efficacy of COMT inhibitors like Ro 41-0960 involves using rodent models of Parkinson's disease, such as the reserpine-induced akinesia model.[15][18]
Detailed Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol is designed to determine the IC50 value of Ro 41-0960 against COMT.[8]
-
Materials: Recombinant COMT enzyme, Ro 41-0960, a suitable catechol substrate (e.g., epinephrine), S-adenosyl-L-methionine (SAM), assay buffer, 96-well plate, plate reader.
-
Procedure:
-
Prepare serial dilutions of Ro 41-0960 in the assay buffer.
-
In a 96-well plate, add the assay buffer, a specific concentration of the inhibitor (or vehicle control), and the COMT enzyme solution.
-
Pre-incubate the plate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the catechol substrate and SAM.
-
Incubate the reaction for a defined period at 37°C.
-
Terminate the reaction.
-
Measure the product formation using a suitable detection method (e.g., HPLC or a fluorescence-based assay).
-
Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Apoptosis Assay
This protocol is for quantifying apoptosis in cancer cells treated with Ro 41-0960 using flow cytometry.[16]
-
Materials: Cancer cell line (e.g., MCF-7), cell culture medium, Ro 41-0960, Annexin V-FITC and Propidium Iodide (PI) staining kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Ro 41-0960 for a specified time.
-
Harvest both floating and adherent cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
In Vivo Reserpine-Induced Akinesia Model in Rats
This protocol assesses the ability of Ro 41-0960 to potentiate the effects of L-DOPA.[4][10][15][18]
-
Animals: Adult male rats.
-
Procedure:
-
Induce akinesia by administering reserpine.
-
Divide the animals into treatment groups: vehicle, L-DOPA/carbidopa, and Ro 41-0960 in combination with L-DOPA/carbidopa.
-
Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) followed by L-DOPA/carbidopa.[4][10][15]
-
Measure locomotor activity at specified time points using an automated activity monitoring system.
-
At the end of the experiment, collect brain tissue (striatum) for neurochemical analysis of dopamine, DOPAC, and 3-OMD levels by HPLC.
-
Pharmacokinetics and Brain Penetration
While Ro 41-0960 is classified as a broad-spectrum COMT inhibitor, positron emission tomography (PET) studies in baboons using [18F]-labeled Ro 41-0960 have shown negligible uptake in the brain.[19] The brain-to-plasma ratio of the radiotracer was very low, suggesting that the majority of the signal detected in the brain was from the compound within cerebral blood vessels rather than the brain tissue itself.[19] However, high uptake was observed in peripheral organs with high COMT activity, such as the kidneys and liver.[13][19] These findings suggest that the central pharmacological effects of Ro 41-0960 may be limited due to poor brain penetration.[19]
Therapeutic Potential and Research Applications
-
Parkinson's Disease: By potentiating the effects of L-DOPA, Ro 41-0960 has been investigated as a potential adjunct therapy for Parkinson's disease.[3][4][6]
-
Uterine Fibroids: In the Eker rat model of uterine fibroids, Ro 41-0960 treatment resulted in a significant reduction in fibroid volume, potentially through the modulation of estrogen metabolism and induction of apoptosis.[4][17]
-
Cancer Research: The ability of Ro 41-0960 to modulate catechol estrogen metabolism and induce apoptosis in cancer cells makes it a valuable tool for studying estrogen-related cancers.[1][16]
-
Neuroscience Research: As a selective COMT inhibitor, Ro 41-0960 is widely used in research to investigate the role of COMT in various physiological and pathological processes, particularly in dopaminergic signaling pathways.[3]
Conclusion
Ro 41-0960 is a well-characterized, potent, and selective inhibitor of COMT. Its ability to modulate the metabolic pathways of catecholamines and catechol estrogens has been demonstrated in numerous in vitro and in vivo studies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals. The visualization of the affected signaling pathways offers a clear conceptual framework for understanding the downstream consequences of COMT inhibition by Ro 41-0960. While its clinical development has been limited, Ro 41-0960 remains an invaluable research tool for elucidating the role of COMT in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ro 41-0960 | CAS 125628-97-9 | Cayman Chemical | Biomol.com [biomol.com]
- 11. Targeting protein-protein interactions for therapeutic discovery via FRET-based high-throughput screening in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PET studies of peripheral catechol-O-methyltransferase in non-human primates using [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US8877795B2 - Identification of stabilizers of multimeric proteins - Google Patents [patents.google.com]
- 15. In vivo effects of new inhibitors of catechol-O-methyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 41-0960: A Technical Guide for the Study of Catecholamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-0960 is a potent, selective, and reversible inhibitor of Catechol-O-methyltransferase (COMT), a critical enzyme in the metabolic degradation of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine.[1][2][3] Its high specificity for COMT makes it an invaluable tool in neuroscience research and a compound of interest for therapeutic development, particularly in conditions associated with dysregulated catecholamine signaling like Parkinson's disease.[2][3] This technical guide provides a comprehensive overview of Ro 41-0960, including its mechanism of action, quantitative data on its inhibitory potency, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Mechanism of Action: COMT Inhibition
Ro 41-0960 exerts its pharmacological effects by binding to the catalytic site of COMT.[2][4] This action competitively inhibits the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates.[2][4] The inhibition of COMT by Ro 41-0960 leads to an accumulation of catecholamines and their precursors, such as L-DOPA, while reducing the formation of their O-methylated metabolites like homovanillic acid (HVA) and 3-O-methyldopa (3-OMD).[2][4][5] This modulation of catecholamine metabolism is the foundation of its utility in research and its potential therapeutic applications.[2][5]
Data Presentation: Quantitative Inhibitory Potency
The efficacy of Ro 41-0960 as a COMT inhibitor has been characterized across various in vitro and in vivo systems. The following tables summarize key quantitative data, offering a comparative perspective with other known COMT inhibitors.
Table 1: In Vitro Inhibitory Potency of Ro 41-0960 against COMT
| Parameter | Value | Species/System | Reference |
| IC50 | 0.6 nM | Human COMT | [3] |
| IC50 | 5 - 42 nM | Human Mammary Tissue Cytosol | [1][2][3][4] |
| IC50 | ~40 nM | Rat Liver COMT | [6] |
| IC50 | 46.1 nM | Recombinant COMT | [2][4] |
| Average IC50 | 12 ± 9 nM | Recombinant COMT | [3] |
| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (Prevention of L-DOPA induced dopaminergic neuron loss) | [5][7][8] |
| EC50 | 23 ± 5 nM | CHO cells expressing NET (for [3H]-NE retention) | [2][3] |
| Ki | 2.9 nmol | Dog pancreas | [2] |
Table 2: In Vivo Efficacy of Ro 41-0960
| Parameter | Value | Species/System | Effect | Reference |
| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | [2] |
| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | [2] |
Table 3: Comparative Inhibitory Potency (IC50) of COMT Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Tissue/Assay Condition | Reference |
| Ro 41-0960 | COMT | 5 - 42 | Human Mammary Tissue Cytosol | [1] |
| Entacapone | COMT | 10 - 160 | Rat Duodenum and Liver | [1] |
| Tolcapone | COMT | 2 - 3 | Rat Brain | [1] |
| Tolcapone | COMT | 773 | Human Liver | [1] |
| Opicapone | COMT | 224 | Not specified | [1] |
Selectivity Profile
A key advantage of Ro 41-0960 is its high selectivity for COMT. Studies have demonstrated that it does not exhibit significant activity against other major enzymes involved in catecholamine metabolism, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), or phenolsulphotransferases (PST).[1]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the application of Ro 41-0960.
Caption: Inhibition of Dopamine Metabolism by Ro 41-0960.
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol outlines a general method for determining the in vitro potency (IC50) of Ro 41-0960 in inhibiting COMT activity.[1][9]
Objective: To quantify the inhibitory effect of Ro 41-0960 on COMT enzymatic activity.
Materials:
-
Source of COMT enzyme (e.g., rat liver cytosol, recombinant human COMT)[9]
-
Ro 41-0960
-
A catechol substrate (e.g., L-DOPA, dopamine)[9]
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)[9]
-
96-well plates
-
Incubator (37°C)
-
Reagents and instrumentation for detecting the methylated product (e.g., HPLC with electrochemical detection)[9]
Procedure:
-
Preparation of Reagents:
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.[1]
-
Add a specific concentration of Ro 41-0960 or vehicle control (e.g., DMSO).[1]
-
Add the COMT enzyme solution and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the catechol substrate and SAM.[1]
-
-
Incubation and Termination:
-
Detection and Analysis:
-
Quantify the amount of the methylated product formed using a suitable analytical method like HPLC-ED.[10]
-
Calculate the percentage of COMT inhibition for each Ro 41-0960 concentration relative to the vehicle control.[1]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Caption: General Workflow for an In Vitro COMT Inhibition Assay.
In Vivo Assessment in a Reserpine-Induced Akinesia Model
This protocol describes a common in vivo method to evaluate the efficacy of Ro 41-0960 in a rat model of Parkinson's disease.[10]
Objective: To assess the ability of Ro 41-0960 to potentiate the effects of L-DOPA in reversing reserpine-induced motor deficits.
Animal Model: Reserpinized rats, which exhibit akinesia (impaired movement) due to depleted catecholamine stores.[10]
Materials:
-
Male rats (e.g., Wistar)
-
Ro 41-0960
-
L-DOPA
-
Carbidopa (a peripheral DOPA decarboxylase inhibitor)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)[10]
-
Apparatus for measuring locomotor activity
Procedure:
-
Induction of Akinesia:
-
Drug Administration:
-
Behavioral Assessment:
-
At various time points after L-DOPA/Carbidopa administration, measure the locomotor activity of the rats.
-
-
Neurochemical Analysis (Optional):
-
At the end of the behavioral assessment, euthanize the animals and collect brain tissue (e.g., striatum).
-
Homogenize the tissue and analyze the levels of dopamine and its metabolites (DOPAC, HVA, 3-OMD) using HPLC-ED.[10]
-
-
Data Analysis:
-
Compare the locomotor activity scores and neurochemical levels between the different treatment groups using appropriate statistical methods (e.g., ANOVA).[10]
-
Caption: Workflow for an In Vivo Reserpine-Induced Akinesia Study.
Conclusion
Ro 41-0960 is a well-characterized, potent, and selective inhibitor of COMT. Its ability to modulate catecholamine metabolism has established it as a critical research tool for investigating the roles of these neurotransmitters in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ro 41-0960 in their studies. The visualization of the affected pathways and experimental workflows provides a clear conceptual framework for understanding the mechanism and application of this important pharmacological agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Ro 41-0960 | CAS 125628-97-9 | Cayman Chemical | Biomol.com [biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Ro 41-0960
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vivo application of Ro 41-0960, a potent and selective inhibitor of catechol-O-methyltransferase (COMT).[1][2] These protocols and notes are intended for research purposes only and are compiled from preclinical studies.
Mechanism of Action
Ro 41-0960 functions as a specific, synthetic inhibitor of COMT by binding to its catalytic site.[1] This action prevents the methylation of catecholamines, such as dopamine (B1211576), and catechol estrogens.[1][3] Consequently, Ro 41-0960 modulates the metabolic pathways of these crucial compounds, leading to an accumulation of the primary substrates and a reduction in their O-methylated metabolites.[4] This mechanism is central to its therapeutic potential in conditions like Parkinson's disease and its effects on estrogen metabolism.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for Ro 41-0960 from various in vivo and in vitro studies.
Table 1: In Vivo Efficacy and Dosage in Rodent Models
| Animal Model | Application | Dosage | Administration Route | Key Findings | Reference(s) |
| Eker Rat | Uterine Fibroids | 150 mg/kg (twice daily) | Subcutaneous (s.c.) | Significant shrinkage or slowed growth of uterine fibroids. | [5][6] |
| Reserpinized Rat | Parkinson's Disease Model | 30 mg/kg (single dose) | Intraperitoneal (i.p.) | Potentiated the locomotor activity response to L-DOPA/Carbidopa. | [5][7] |
| Reserpinized Rat | Neurochemical Analysis | 30 mg/kg | Intraperitoneal (i.p.) | Increased striatal dopamine and DOPAC levels; reduced 3-OMD levels. | [1][7] |
| Pregnant Rat | Preterm Birth Prevention | 75 or 150 mg/kg (every 12h) | Subcutaneous (s.c.) | N/A | [5] |
| Pregnant Rat | Cervical Ripening | 33 mg/kg (every 12h for 2 days) | Oral (p.o.) | N/A | [5] |
Table 2: In Vitro Inhibitory Potency
| Parameter | Value | System | Reference(s) |
| IC₅₀ | 5-42 nM | Human mammary tissue cytosol | [3][4] |
| IC₅₀ | 46.1 nM | Recombinant COMT | [3][4] |
| EC₅₀ | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (neuroprotection) | [1] |
| EC₅₀ | 23 nM | CHO cells (norepinephrine retention) | [3][4] |
| Kᵢ | 2.9 nM | Dog pancreas | [4] |
Experimental Protocols
Preparation of Ro 41-0960 for In Vivo Administration
Due to its poor water solubility, careful preparation of Ro 41-0960 is critical for in vivo experiments.[8]
Stock Solution (Concentrated):
-
Dissolve Ro 41-0960 in an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8]
-
A common stock concentration for cellular assays is 10 mM in ethanol.[8]
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[8]
Dosing Solution for Injection (Co-solvent Method):
-
Dissolve Ro 41-0960 in a minimal amount of DMSO or ethanol.[8]
-
Slowly dilute the stock solution with a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS) to the final desired concentration.[8]
-
Crucial: Ensure the final concentration of the organic solvent is non-toxic to the animals.[8]
-
To aid dissolution, the solution can be gently warmed to 37°C.[8]
-
If precipitation occurs, consider using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin or preparing a more dilute final solution.[8]
Dosing Suspension for Oral or Subcutaneous Administration:
-
Ro 41-0960 can be suspended in 1% methyl-cellulose for subcutaneous or oral administration.[5]
-
For some subcutaneous injections, it has been suspended in saline, sometimes with a few drops of Tween 20.[5][9]
Protocol 1: Evaluation in a Parkinson's Disease Rat Model
This protocol is designed to assess the ability of Ro 41-0960 to potentiate the effects of L-DOPA in a reserpinized rat model of Parkinsonism.[5][7]
Materials:
-
Male Wistar rats
-
Ro 41-0960
-
L-DOPA/Carbidopa combination (e.g., 50:50 mg/kg)
-
Vehicle for Ro 41-0960 (e.g., saline with a minimal amount of co-solvent)
-
Vehicle for L-DOPA/Carbidopa
-
Locomotor activity chambers
Procedure:
-
Induction of Akinesia: Administer reserpine to the rats to induce a state of akinesia and catalepsy.
-
Drug Administration:
-
Behavioral Assessment:
-
One hour after L-DOPA/Carbidopa administration, place the rats in locomotor activity chambers.[7]
-
Measure locomotor activity for a defined period to assess the reversal of reserpine-induced akinesia.
-
-
Neurochemical Analysis (Optional):
Protocol 2: Assessment of Uterine Fibroid Growth in the Eker Rat Model
This protocol is based on studies investigating the effect of Ro 41-0960 on uterine leiomyoma (fibroids) in the Eker rat model, which spontaneously develops these tumors.[5][6][9]
Materials:
-
Female Eker rats with established uterine leiomyomas
-
Ro 41-0960
-
Vehicle (e.g., saline with a few drops of Tween 20)[9]
-
Imaging equipment for measuring tumor volume (e.g., ultrasound)
-
Calipers
Procedure:
-
Baseline Measurement: Measure the initial volume of the uterine fibroids at day zero (pretreatment).[6]
-
Drug Administration:
-
Treatment Duration: Continue the treatment for a period of 2 to 4 weeks.[5][9]
-
Tumor Volume Assessment:
-
Toxicity and Safety Assessment (Optional):
-
Monitor animals for any signs of toxicity.
-
At the end of the study, collect blood for liver function tests (AST, ALT, total bilirubin).[9]
-
Collect urine to measure markers of bone decalcification, such as deoxypyridinoline (B1589748) (DPD).[9]
-
Perform histological evaluation of major organs (e.g., liver, uterus) to check for tissue damage.[9]
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Inhibition of the COMT enzyme by Ro 41-0960 blocks the methylation of L-DOPA and DOPAC.
Caption: General experimental workflow for in vivo studies using Ro 41-0960.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo effects of new inhibitors of catechol-O-methyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Ro 41-0960 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ro 41-0960, a potent and selective inhibitor of Catechol-O-Methyltransferase (COMT), in a variety of in vitro cell culture systems.
Introduction and Mechanism of Action
Ro 41-0960 is a synthetic, selective inhibitor of the enzyme Catechol-O-Methyltransferase (COMT).[1][2][3] COMT is a key enzyme in the metabolic degradation of catecholamines, such as dopamine (B1211576) and norepinephrine (B1679862), as well as catechol estrogens.[4] Ro 41-0960 exerts its inhibitory effect by binding to the catalytic site of COMT, thereby preventing the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates.[5][6] This inhibition leads to an accumulation of catecholamines and catechol estrogens, which in turn modulates their downstream signaling pathways.[6][7]
The primary applications of Ro 41-0960 in a research setting include the investigation of dopaminergic signaling, the modulation of estrogen-mediated effects, and the study of neurodegenerative diseases like Parkinson's.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Ro 41-0960 from various in vitro studies.
Table 1: In Vitro Inhibitory Potency of Ro 41-0960 against COMT
| Parameter | Value | Cell/System | Reference |
| IC50 | 5-42 nM | Human mammary tissues | [6] |
| IC50 | 46.1 nM | Recombinant COMT | [6] |
| Ki | 2.9 nmol | Dog pancreas | [5] |
| EC50 | 23 nM | CHO cells (for increased norepinephrine retention) | [6] |
Table 2: Effective Concentrations of Ro 41-0960 in Cell-Based Assays
| Parameter | Value | Model System | Effect | Reference |
| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures | Prevention of L-DOPA induced dopaminergic neuron loss | [1] |
| Effective Concentration | 10 µM | MCF-7 cells | Inhibition of COMT activity | [8][9] |
| Effective Concentration | 1-20 µM | General cell culture | Recommended starting range for COMT inhibition | [7] |
| EC50 | 22.98 µM | Cardiac sarcoplasmic reticulum (SERCA2a + PLB) | Increased Ca²⁺ affinity (off-target effect) | [1][10] |
Signaling Pathways and Experimental Workflows
Mechanism of COMT Inhibition
Ro 41-0960 competitively binds to the active site of the COMT enzyme, blocking the methylation of catechol substrates.
Caption: Mechanism of COMT inhibition by Ro 41-0960.
Dopamine Metabolism Pathway
By inhibiting COMT, Ro 41-0960 prevents the degradation of L-DOPA and dopamine, increasing their bioavailability. This is particularly relevant in the study of Parkinson's disease.[5]
Caption: Dopamine metabolism pathway and the inhibitory action of Ro 41-0960.
Estrogen Metabolism and DNA Damage
In cancer research, Ro 41-0960 is used to study the effects of catechol estrogens. By inhibiting their methylation by COMT, Ro 41-0960 can lead to an accumulation of reactive catechol estrogens, which can cause DNA damage.[1]
Caption: Estrogen metabolism pathway and the effect of Ro 41-0960.
General Experimental Workflow
A typical workflow for in vitro studies involving Ro 41-0960 is outlined below.
Caption: General experimental workflow for in vitro studies using Ro 41-0960.
Experimental Protocols
Preparation of Ro 41-0960 Stock Solution
-
Solvent Selection: Ro 41-0960 is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[7]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final solvent concentration in the cell culture medium.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7]
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in a complete cell culture medium.
-
Note: Ensure the final DMSO concentration in the culture is non-toxic to the cells, typically below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]
-
Protocol: Measuring COMT Activity in Cell Lysates
This protocol allows for the determination of the inhibitory effect of Ro 41-0960 on endogenous COMT activity in your cell line of interest.[4]
Materials:
-
Cultured cells (e.g., MCF-7, SH-SY5Y)
-
Ro 41-0960
-
Lysis buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4, with 0.5 mM dithiothreitol)
-
Protein quantification assay (e.g., BCA assay)
-
Radiometric COMT assay components (catechol substrate, [³H]-SAM)
-
96-well microplate
-
Incubator at 37°C
Procedure:
-
Cell Culture and Lysis:
-
COMT Inhibition Assay:
-
In a 96-well plate, add serially diluted Ro 41-0960 or vehicle control.
-
Add a standardized amount of cell lysate (protein) to each well.
-
Pre-incubate for 15 minutes at 37°C.[4]
-
Initiate the reaction by adding a mixture of the catechol substrate and [³H]-SAM.[4]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[4]
-
Terminate the reaction and quantify the formation of the radiolabeled methylated product using liquid scintillation counting.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Protocol: Assessing Catechol Estrogen-Induced DNA Damage (Comet Assay)
This protocol is designed to measure DNA damage in cells treated with catechol estrogens in the presence or absence of Ro 41-0960.[7][11]
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Complete culture medium
-
Catechol estrogen (e.g., 4-hydroxyestradiol, 4-OHE2)
-
Ro 41-0960
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Comet Assay:
-
Harvest the cells (trypsinize) and resuspend them in PBS at the recommended concentration.[7]
-
Embed the cells in low-melting-point agarose (B213101) and apply to a microscope slide.[7]
-
Lyse the cells by immersing the slides in the provided lysis solution.[7]
-
Perform alkaline electrophoresis according to the kit's instructions to unwind and separate damaged DNA.[7]
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).[7]
-
-
Imaging and Analysis:
-
Visualize the "comets" using a fluorescence microscope.
-
Quantify the extent of DNA damage using appropriate imaging software by measuring parameters such as tail length or tail moment. An increase in these parameters indicates greater DNA damage.
-
Protocol: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of Ro 41-0960 or its potentiation of other compounds' cytotoxicity.[11]
Materials:
-
Cell line of interest
-
96-well plates
-
Ro 41-0960 and/or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12]
-
-
Solubilization and Measurement:
Troubleshooting and Considerations
-
Suboptimal Concentration: If no effect is observed, the concentration of Ro 41-0960 may be too low. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your specific cell type.[7]
-
Cell Permeability: Ro 41-0960 may have poor cell membrane permeability in some cell types. If an intracellular effect is not observed, consider increasing the incubation time to allow for greater compound uptake.[7]
-
Off-Target Effects: Be aware of potential off-target effects, especially at higher concentrations. For example, Ro 41-0960 has been shown to modulate the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) at concentrations of 50-100 µM.[7]
-
Cytotoxicity: Determine the cytotoxic threshold of Ro 41-0960 in your cell line using a viability assay. Use concentrations well below this threshold for mechanistic studies to avoid confounding results from cell death.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting protein-protein interactions for therapeutic discovery via FRET-based high-throughput screening in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Ro 41-0960 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-0960 is a potent, selective, and synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2][3][4][5] COMT plays a critical role in the metabolism of catecholamines, such as dopamine (B1211576), and catechol estrogens.[2][6] By inhibiting COMT, Ro 41-0960 modulates the levels of these signaling molecules, making it a valuable tool for in vivo research in various therapeutic areas, including Parkinson's disease, uterine fibroids, and preterm labor.[2][6] This document provides a comprehensive overview of the dosages, administration routes, and experimental protocols for the use of Ro 41-0960 in animal studies, based on published preclinical research.
Data Presentation: Quantitative Dosage Information
The following table summarizes the dosages and administration of Ro 41-0960 in different animal models from various studies. This allows for easy comparison of dosing regimens across different experimental contexts.
| Animal Model | Indication/Study | Dosage | Administration Route | Frequency | Treatment Duration | Key Findings | Reference(s) |
| Rat | |||||||
| Eker Rat | Uterine Fibroids | 150 mg/kg | Subcutaneous (s.c.) | Twice daily | 2 and 4 weeks | Significant shrinkage or slowed growth of uterine fibroids.[6][7][8] | [6][7][8] |
| Reserpinized Rat | Parkinson's Disease Model | 30 mg/kg | Intraperitoneal (i.p.) | Single dose | N/A | Potentiated the locomotor activity response to Levodopa/Carbidopa (B1219).[6] | [6] |
| Rat | Parkinson's Disease Model | 30 mg/kg | Intraperitoneal (i.p.) | Single dose | N/A | Increased striatal dopamine and DOPAC levels. | |
| Pregnant Rat | Preterm Birth Prevention | 75 or 150 mg/kg | Subcutaneous (s.c.) | Every 12 hours | Not specified | Investigated for prevention of preterm birth.[6] | [6] |
| Pregnant Rat | Cervical Ripening | 33 mg/kg | Oral (p.o.) | Every 12 hours | 2 consecutive days | Investigated for effects on cervical ripening.[6] | [6] |
| Rat | PET Imaging | 0.6 mg/kg | Intravenous (i.v.) | Single dose | N/A | Used for in vivo imaging of COMT.[9] | [9] |
| Baboon | |||||||
| Baboon | PET Imaging | 1.5 mg/kg (unlabeled) | Not specified | Single dose | N/A | Negligible uptake in the brain was observed.[10] | [10] |
| Mouse | |||||||
| Mouse | PET Imaging | Tracer dose | Intravenous (i.v.) | Single dose | 30 minutes | [18F]Ro41-0960 could be displaced by unlabeled Ro41-0960 in the kidneys.[10] | [10] |
Experimental Protocols
Protocol 1: Uterine Fibroid Shrinkage in the Eker Rat Model
This protocol is designed to evaluate the efficacy of Ro 41-0960 in reducing the size of uterine fibroids.[5][11]
-
Animal Model: Female Eker rats, which spontaneously develop uterine leiomyomas, are used in this model.[5][11]
-
Preparation of Ro 41-0960:
-
Administration:
-
Assessments:
-
Measure tumor volume at baseline and at regular intervals (e.g., 2 and 4 weeks) post-treatment.[7][11]
-
Perform histological evaluation of various organs using H&E staining at the end of the study.[11]
-
Conduct liver function tests (AST, ALT, total bilirubin) to assess potential toxicity.[7][11]
-
Urinary levels of the bone decalcification marker deoxypyridinoline (B1589748) (DPD) can be evaluated to assess effects on bone metabolism.[11]
-
Protocol 2: Potentiation of L-DOPA Effects in a Parkinson's Disease Rat Model
This protocol is used to assess the ability of Ro 41-0960 to enhance the therapeutic effects of L-DOPA.[6]
-
Animal Model: Reserpinized rats are a common model for inducing Parkinsonian symptoms.
-
Preparation of Ro 41-0960:
-
Due to its poor water solubility, dissolve Ro 41-0960 in a minimal amount of an organic solvent like DMSO or ethanol (B145695) first.[9]
-
Then, dilute this stock solution with a physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS).[9]
-
-
Administration:
-
Assessments:
Visualizations
Signaling Pathway of Ro 41-0960
The primary mechanism of action of Ro 41-0960 is the inhibition of the COMT enzyme. This has significant downstream effects on catecholamine and catechol estrogen metabolism.
Caption: Mechanism of Ro 41-0960 via COMT inhibition.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo experiment with Ro 41-0960.
Caption: General workflow for Ro 41-0960 animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Ro 41-0960 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Ro 41-0960, a potent and selective catechol-O-methyltransferase (COMT) inhibitor, in rodent models. The information compiled here is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacological effects of this compound.
Mechanism of Action
Ro 41-0960 is a synthetic, reversible inhibitor of COMT, an enzyme crucial for the metabolism of catecholamines (e.g., dopamine (B1211576), norepinephrine) and catechol estrogens.[1][2][3] By binding to the catalytic site of COMT, Ro 41-0960 prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to its catechol substrates.[1][4] This inhibition leads to an accumulation of these substrates and a reduction in their O-methylated metabolites, thereby modulating downstream signaling pathways.[1]
Data Presentation: Quantitative Effects of Ro 41-0960 in Rodent Models
The following tables summarize the quantitative data from various in vivo studies in rats and mice, highlighting the effects of Ro 41-0960 across different experimental models and administration routes.
Table 1: Effects of Ro 41-0960 on Uterine Fibroids in Eker Rats
| Administration Route | Dosage | Frequency | Treatment Duration | Key Findings | Reference |
| Subcutaneous (s.c.) | 150 mg/kg | Twice daily | 2 and 4 weeks | At 4 weeks, fibroid volume was 105 ± 12% of pretreatment size, significantly lower than the control group's 300 ± 18%.[5][6] | [5][7] |
| Subcutaneous (s.c.) | 150 mg/kg | Twice daily | 4 weeks | Increased TUNEL positivity in fibroid lesions (40 ± 3% vs. 2.8 ± 2% in controls), indicating increased apoptosis.[7] | [7] |
| Subcutaneous (s.c.) | 150 mg/kg | Twice daily | Not Specified | Significantly increased the urinary 2-hydroxy E2/16-hydroxy E2 ratio (P< 0.05).[5][7] | [5][7] |
Table 2: Effects of Ro 41-0960 in Parkinson's Disease Rodent Models
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Reserpinized Rat | Intraperitoneal (i.p.) | 30 mg/kg | Potentiated the locomotor activity response to Levodopa/Carbidopa (B1219).[8] | [8][9] |
| Rat | Intraperitoneal (i.p.) | 30 mg/kg | Increased striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC) levels, while reducing 3-O-methyldopa (3-OMD) levels.[9][10] | [9][10] |
| Reserpinized Mice | Intraperitoneal (i.p.) | 30 mg/kg | Potentiated the reversal of reserpine-induced catalepsy and hypothermia by L-DOPA and carbidopa.[9][11] | [9][11] |
Table 3: Effects of Ro 41-0960 in Other Rodent Models
| Animal Model | Administration Route | Dosage | Frequency | Key Findings | Reference |
| Pregnant Rats (Preterm Birth Model) | Subcutaneous (s.c.) | 75 or 150 mg/kg | Every 12 hours | Reduced preterm birth and impeded cervical resistance to stretch.[8] | [8] |
| Pregnant Rats (Cervical Ripening Model) | Oral | 33 mg/kg | Every 12 hours | Impeded cervical ripening.[8] | [8] |
Experimental Protocols
Below are detailed methodologies for the preparation and administration of Ro 41-0960 in rodent models based on published studies.
Protocol 1: Subcutaneous Administration for Uterine Fibroid Studies in Eker Rats [8][12]
-
Animal Model: Female Eker rats, which spontaneously develop uterine fibroids.[8][12]
-
Objective: To assess the effect of Ro 41-0960 on the growth of uterine leiomyomas.
-
Materials:
-
Ro 41-0960
-
Sterile saline
-
Tween 20[12]
-
Sterile syringes and needles
-
-
Preparation of Ro 41-0960 Suspension:
-
Administration:
-
Administer 150 mg/kg of the Ro 41-0960 suspension subcutaneously.[8][12]
-
Gently restrain the rat and lift the skin on the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel before injecting the suspension.
-
-
Duration: Treatment duration can range from 2 to 4 weeks.[5][12]
-
Assessments: Tumor volume should be measured at baseline and at specified intervals post-treatment.[12] Histological evaluation of organs and liver function tests can be performed to assess safety.[12]
Protocol 2: Intraperitoneal Administration for Parkinson's Disease Studies in Rats [8]
-
Animal Model: Reserpinized rats are often used to model Parkinsonian symptoms.[8]
-
Objective: To evaluate the potentiation of L-DOPA effects by Ro 41-0960.[8]
-
Materials:
-
Ro 41-0960
-
0.5% solution of carboxymethylcellulose in water[13]
-
L-DOPA/Carbidopa solution
-
Sterile syringes and needles
-
-
Preparation of Ro 41-0960 Suspension:
-
Weigh the calculated amount of Ro 41-0960.
-
Suspend the compound in a 0.5% solution of carboxymethylcellulose in water.[13]
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
-
Administration:
-
Administer Ro 41-0960 at a dose of 30 mg/kg via intraperitoneal injection.[8]
-
Gently restrain the rodent, exposing the abdomen.
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure the needle has not entered the bladder or intestines before injecting the suspension.
-
One hour after Ro 41-0960 administration, administer a combination of L-DOPA and carbidopa (e.g., 50:50 mg/kg, i.p.).[10]
-
-
Assessments: Monitor for potentiation of locomotor activity in response to the L-DOPA/Carbidopa treatment.[8] Striatal levels of dopamine, DOPAC, and 3-OMD can also be measured.[9][10]
Visualizations
Signaling Pathway: Catecholamine Metabolism and COMT Inhibition
Caption: Inhibition of Catechol-O-Methyltransferase (COMT) by Ro 41-0960 blocks the methylation of L-DOPA and dopamine, altering their metabolic pathways.
Experimental Workflow: In Vivo Administration and Analysis
Caption: A generalized workflow for in vivo studies involving the administration of Ro 41-0960 in rodent models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Towards non-surgical therapy for uterine fibroids: catechol-O-methyl transferase inhibitor shrinks uterine fibroid lesions in the Eker rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ro 41-0960 | CAS 125628-97-9 | Cayman Chemical | Biomol.com [biomol.com]
- 12. benchchem.com [benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Ro 41-0960: Application Notes and Protocols for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-0960 is a potent, selective, and reversible inhibitor of Catechol-O-methyltransferase (COMT), a key enzyme in the metabolic pathway of catecholamines.[1][2] In the context of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, the inhibition of COMT is a critical therapeutic strategy.[3][4] Levodopa (L-DOPA), the precursor to dopamine (B1211576), is the gold standard for treatment.[3][5] However, L-DOPA is extensively metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD).[1][4] Elevated 3-OMD can compete with L-DOPA for transport across the blood-brain barrier, thereby reducing its therapeutic efficacy.[4]
Ro 41-0960 addresses this by inhibiting COMT, which reduces the peripheral conversion of L-DOPA to 3-OMD and increases the bioavailability of L-DOPA for conversion to dopamine in the brain.[1][4] Furthermore, within the brain, Ro 41-0960 can inhibit the breakdown of dopamine itself.[4][6] This document provides detailed application notes, quantitative data, and experimental protocols for the use of Ro 41-0960 in Parkinson's disease research.
Mechanism of Action
Ro 41-0960 exerts its pharmacological effects by binding to the catalytic site of COMT. This action prevents the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates like L-DOPA and dopamine.[1][7] This inhibition leads to an accumulation of the primary substrates and a reduction in their O-methylated metabolites, such as 3-OMD and homovanillic acid (HVA).[1][6]
Data Presentation
In Vitro Inhibitory Potency of Ro 41-0960
| Parameter | Value | Species/System | Reference |
| IC50 | 0.6 nM | Human COMT | [8] |
| IC50 | 5 - 42 nM | Human mammary tissue cytosol | [1][2] |
| Average IC50 | 12 ± 9 nM | Recombinant COMT | [8] |
| IC50 | 46.1 nM | Recombinant Human S-COMT | [7][9] |
| IC50 | ~50 nM | Not specified | [2] |
| EC50 | 23 ± 5 nM | CHO cells expressing NET (for [3H]-NE retention) | [1][8] |
| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (prevention of L-DOPA induced neuron loss) | [6] |
| Ki | 2.9 nmol | Dog pancreas | [1] |
In Vivo Efficacy of Ro 41-0960
| Parameter | Value | Species/System | Effect | Reference |
| ED50 | <0.01 mg/kg | Baboon Kidney (in vivo) | Inhibition of [18F]Ro41-0960 uptake | [1] |
| ED50 | 0.5 mg/kg | Baboon Liver (in vivo) | Inhibition of [18F]Ro41-0960 uptake | [1] |
Comparison with Other COMT Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Tissue/Assay Condition |
| Ro 41-0960 | COMT | 5 - 42 | Human Mammary Tissue Cytosol [2] |
| Entacapone | COMT | 10 - 160 | Rat Duodenum and Liver[2] |
| Tolcapone | COMT | 2 - 3 | Rat Brain[2] |
| Opicapone | COMT | 224 | Not specified[2] |
Signaling Pathways and Workflows
Dopamine metabolism pathway showing COMT inhibition by Ro 41-0960.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Parkinson's disease - Treatment - NHS [nhs.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application of Ro 41-0960 in Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-0960 is a synthetic, potent, and selective inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3][4] As a member of the nitrocatechol class of inhibitors, it serves as an invaluable tool in neuroscience research.[1][5] COMT is a critical enzyme in the metabolic degradation pathway of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine.[3][4][6] By inhibiting COMT, Ro 41-0960 allows for the precise investigation of the roles of these neurotransmitters in various physiological and pathological processes. Its primary application lies in studies related to Parkinson's disease, dopaminergic signaling, and cognitive function.[4][7] This document provides detailed application notes, quantitative data, and experimental protocols for the use of Ro 41-0960 in a neuroscience research setting.
Mechanism of Action
Ro 41-0960 exerts its pharmacological effects by competitively binding to the catalytic site of COMT.[3][8] This action prevents the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates.[2][9] The inhibition of this O-methylation process leads to a decrease in the formation of methylated metabolites, such as homovanillic acid (HVA) from dopamine, and an accumulation of the primary catecholamines in the synaptic cleft and extracellular space.[2][3] This elevation of catecholamine levels enhances downstream signaling at their respective receptors.[3]
Signaling Pathways Affected
The principal signaling pathway modulated by Ro 41-0960 is the catecholamine metabolic pathway . By blocking COMT, it directly increases the bioavailability of dopamine and L-DOPA. This is particularly relevant in the context of Parkinson's disease research, where increasing dopamine levels is a primary therapeutic goal. By preventing the peripheral conversion of L-DOPA to 3-O-methyldopa (3-OMD), Ro 41-0960 increases the amount of L-DOPA that can cross the blood-brain barrier and be converted to dopamine in the brain.[9][10]
Additionally, Ro 41-0960 affects estrogen metabolism by preventing the methylation of catechol estrogens.[9][11] This can have implications for studying the role of neurosteroids and the interplay between hormonal and neurotransmitter systems in the brain.
Data Presentation
The inhibitory potency and effective concentration of Ro 41-0960 have been determined in numerous experimental systems. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Potency (IC₅₀) of Ro 41-0960 against COMT
| IC₅₀ Value (nM) | Enzyme Source / Tissue | Species | Reference(s) |
|---|---|---|---|
| 0.6 | Recombinant COMT | Human | [3] |
| 5 - 42 | Mammary Tissue Cytosol | Human | [2][12][13] |
| 12 ± 9 | Recombinant COMT | Human | [3][12] |
| 46.1 | Recombinant COMT | Not Specified | [2][12] |
| 2 - 3 | Brain | Rat | [12][13] |
| 773 | Liver | Human |[13] |
Table 2: Effective Concentrations (EC₅₀) of Ro 41-0960 in In Vitro Functional Assays
| EC₅₀ Value (µM) | Assay | Model System | Reference(s) |
|---|---|---|---|
| 0.023 | Norepinephrine Retention | CHO cells expressing NET | [2][3] |
| 0.1 | Neuroprotection (prevention of L-DOPA induced neuron loss) | Primary Rat Rostral Mesencephalic Tegmentum Cultures | [1] |
| 22.98 | Increased Ca²⁺ Affinity (Off-target effect) | Cardiac Sarcoplasmic Reticulum (SERCA2a + PLB) |[1][12] |
Table 3: In Vivo Dosage and Effects of Ro 41-0960 in Rodent Models
| Dose | Route | Animal Model | Key Effects | Reference(s) |
|---|---|---|---|---|
| 30 mg/kg | i.p. | Reserpinized Rats | Potentiated L-DOPA/carbidopa (B1219) reversal of akinesia. | [1][10][14] |
| 30 mg/kg | i.p. | Rats | Increased striatal Dopamine and DOPAC; Reduced 3-OMD and HVA. | [1][10] |
| 100 nM | Infusion | Rats (in vivo microdialysis) | Blocked dopamine degradation in the hippocampus. |[15][16] |
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay (Radiometric)
This protocol is designed to determine the IC₅₀ value of Ro 41-0960 by measuring the inhibition of the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a catechol substrate.[8]
Materials:
-
Recombinant human COMT
-
Assay Buffer (e.g., Phosphate buffer, pH 7.4)
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Ro 41-0960 stock solution (in DMSO)
-
Stop Solution (e.g., 2N HCl)
-
Scintillation cocktail
-
96-well microplate and scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Ro 41-0960 in the assay buffer to achieve a range of desired final concentrations (e.g., 0.01 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup: To each well of a 96-well plate, add the serially diluted Ro 41-0960 or vehicle control.
-
Enzyme Addition: Add the recombinant human COMT solution to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the catechol substrate and [³H]-SAM to each well.
-
Incubation: Incubate the reaction plate for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of methylated product formed.
-
Data Analysis: Calculate the percentage of inhibition for each Ro 41-0960 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.
Protocol 2: In Vivo Evaluation in a Rat Model of Parkinsonism
This protocol assesses the ability of Ro 41-0960 to potentiate the effects of L-DOPA, a standard treatment for Parkinson's disease.[10][14]
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Reserpine (B192253) (to induce akinesia)
-
L-DOPA/Carbidopa solution
-
Ro 41-0960 suspension (e.g., in 1% methyl-cellulose)
-
Behavioral assessment apparatus (e.g., open field)
Procedure:
-
Induction of Akinesia: Administer reserpine to the rats (e.g., 1-2 mg/kg, s.c.) 18-24 hours prior to the experiment to deplete catecholamine stores and induce a parkinsonian state (akinesia).
-
Inhibitor Administration: Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle control to the reserpinized rats.[14]
-
L-DOPA Treatment: One hour after the inhibitor administration, treat the rats with a combination of L-DOPA and carbidopa (e.g., 50 mg/kg and 12.5 mg/kg, respectively, i.p.).[14]
-
Behavioral Assessment: At regular intervals following L-DOPA administration (e.g., every 30 minutes for 2-3 hours), assess the reversal of akinesia. This can be quantified by measuring locomotor activity, catalepsy scores, or other relevant behavioral parameters.
-
Biochemical Analysis (Optional): At the end of the behavioral assessment, animals can be euthanized, and brain tissue (specifically the striatum) collected to measure levels of dopamine, L-DOPA, and their metabolites (DOPAC, HVA, 3-OMD) via HPLC to correlate biochemical changes with behavioral outcomes.
Protocol 3: Use in Dopamine Uptake Assays
In studies focusing on the dopamine transporter (DAT), Ro 41-0960 is often included in the assay buffer to prevent the degradation of the substrate, [³H]-dopamine, by COMT.[17][18] This ensures that the measured uptake is a true reflection of transporter activity.
Brief Protocol Outline:
-
Prepare synaptosomes or cultured cells expressing DAT.
-
Prepare an uptake buffer containing standard salts, glucose, and inhibitors for other monoamine transporters (e.g., desipramine (B1205290) for NET).
-
Crucially, add Ro 41-0960 to the uptake buffer at a concentration sufficient to fully inhibit COMT (e.g., 10 nM - 5 µM).[19]
-
Pre-incubate the cells/synaptosomes with the buffer.
-
Initiate the uptake by adding [³H]-dopamine and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells/synaptosomes and measure the accumulated radioactivity.
Key Considerations and Limitations
-
Brain Penetration: While some early reports and functional data (e.g., reduction of striatal HVA) suggest Ro 41-0960 acts centrally, PET imaging studies in baboons and mice have shown negligible uptake into the brain tissue itself.[1][10][20] Researchers should be aware that observed central effects may be influenced by peripheral inhibition of COMT, which increases L-DOPA availability to the brain, or that only a very small fraction of the compound may be crossing the blood-brain barrier.
-
Off-Target Activity: Ro 41-0960 has been shown to interact with other proteins, notably activating the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a) and binding to transthyretin (TTR).[12] While the concentrations required for these effects are generally higher than for COMT inhibition, these potential off-target activities should be considered when interpreting data, especially at higher doses.
-
Solubility: Ro 41-0960 is soluble in DMSO but may require suspension in vehicles like methyl-cellulose for in vivo administration.[4][14]
Conclusion
Ro 41-0960 is a highly potent and selective COMT inhibitor that remains a cornerstone research tool in neuroscience. Its ability to modulate the catecholamine metabolic pathway allows for detailed investigation into dopaminergic neurotransmission, with significant applications in models of Parkinson's disease and cognitive function. By understanding its quantitative profile, adhering to established protocols, and being mindful of its pharmacokinetic limitations, researchers can effectively leverage Ro 41-0960 to advance the understanding of the brain's complex catecholamine systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo effects of new inhibitors of catechol-O-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Neuregulin links dopaminergic and glutamatergic neurotransmission to control hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 18. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ro 41-0960 as a Tool for Dopamine Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-0960 is a potent, selective, and synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2][3][4][5][6] COMT is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine (B1211576).[1][2][3] By inhibiting COMT, Ro 41-0960 prevents the degradation of dopamine, leading to a modulation of dopaminergic systems.[2] This property makes Ro 41-0960 a valuable pharmacological tool for researchers investigating dopamine metabolism, dopaminergic signaling, and the therapeutic potential of COMT inhibition in conditions associated with dysregulated dopamine function, such as Parkinson's disease.[2][3] These application notes provide a comprehensive overview of Ro 41-0960, including its mechanism of action, quantitative pharmacological data, and detailed protocols for its use in dopamine research.
Mechanism of Action
Ro 41-0960 exerts its primary effect by selectively and reversibly inhibiting the COMT enzyme.[2][3] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of catechol substrates like dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).[2] This methylation results in the formation of 3-methoxytyramine (3-MT) and homovanillic acid (HVA), respectively.[2] By binding to the catalytic site of COMT, Ro 41-0960 blocks this enzymatic activity, thereby preventing the degradation of dopamine and increasing its bioavailability.[1][2][4][7]
Data Presentation
Quantitative Pharmacological Data for Ro 41-0960
| Parameter | Value | Species/System | Reference |
| In Vitro | |||
| IC50 | 46.1 nM | Recombinant Human COMT | [2] |
| IC50 Range | 5 - 42 nM | Human Mammary Tissue Cytosol | [2][3] |
| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (Prevention of L-DOPA induced dopaminergic neuron loss) | [1][8] |
| EC50 | 23 ± 5 nM | CHO cells expressing NET | [2][3] |
| Ki | 2.9 nmol | Dog pancreas | [3] |
| In Vivo | |||
| ED50 | 0.5 mg/kg | Baboon Liver (Inhibition of [18F]Ro41-0960 uptake) | [3][9] |
| ED50 | <0.01 mg/kg | Baboon Kidney (Inhibition of [18F]Ro41-0960 uptake) | [3][9] |
In Vivo Effects of Ro 41-0960 on Striatal Dopamine and Metabolites in Rats
| Treatment | Striatal 3-OMD Levels | Striatal Dopamine (DA) Levels | Striatal DOPAC Levels | Striatal HVA Levels | Reference |
| Ro 41-0960 (30 mg/kg, i.p.) | Reduced | Increased | Increased | Reduced | [10] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopamine metabolism pathway and the inhibitory action of Ro 41-0960.
Caption: General experimental workflow for an in vitro COMT inhibition assay.
Caption: Workflow for in vivo microdialysis to study the effects of Ro 41-0960.
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay using Recombinant Human COMT
This protocol describes a radiometric assay to determine the IC50 value of Ro 41-0960.[7]
Materials:
-
Ro 41-0960
-
Recombinant human COMT
-
Catechol substrate (e.g., dopamine)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., phosphate (B84403) buffer with MgCl2)
-
DMSO
-
2N HCl
-
96-well microplate
-
Scintillation counter
-
Incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ro 41-0960 in DMSO.
-
Perform serial dilutions of the Ro 41-0960 stock solution in assay buffer to achieve a range of final concentrations.
-
Prepare working solutions of recombinant human COMT, catechol substrate, and [³H]-SAM in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the serially diluted Ro 41-0960 or vehicle control.
-
Add 20 µL of the COMT enzyme solution to each well.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding a 20 µL mixture of the catechol substrate and [³H]-SAM.
-
Incubate the plate for 30 minutes at 37°C.
-
Terminate the reaction by adding 10 µL of 2N HCl.
-
-
Data Analysis:
-
Measure the amount of radiolabeled methylated product using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the Ro 41-0960 concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay
This protocol is used to measure the function of the dopamine transporter (DAT) in synaptosomes, utilizing Ro 41-0960 to prevent dopamine degradation.[11][12][13][14]
Materials:
-
Mouse striatum
-
Homogenization buffer (0.32 M sucrose (B13894) in 4 mM HEPES, pH 7.4)[11]
-
Uptake buffer (e.g., Krebs-HEPES buffer containing 1 mM L-ascorbic acid and 5 mM D-glucose, pH 7.4)[11]
-
Ro 41-0960 (10 µM final concentration)[12]
-
[³H]Dopamine
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the striatum from the mouse brain.
-
Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in uptake buffer.
-
-
Dopamine Uptake Assay:
-
Pre-incubate the synaptosomal suspension with Ro 41-0960 (10 µM) for a specified time at 37°C to inhibit COMT activity.[12]
-
Initiate the uptake reaction by adding [³H]Dopamine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.[12]
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a DAT inhibitor like cocaine or in parallel incubations at 4°C).
-
Data can be used to determine the kinetic parameters of dopamine uptake (Km and Vmax).
-
Protocol 3: In Vivo Microdialysis in the Rat Striatum
This protocol measures extracellular levels of dopamine and its metabolites in freely moving rats following administration of Ro 41-0960.[2]
Materials:
-
Adult male rats
-
Stereotaxic frame
-
Microdialysis probes
-
Ro 41-0960
-
Anesthetics
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the striatum.
-
Allow the animal to recover from surgery.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.).[1]
-
Continue collecting dialysate samples at regular intervals.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, DOPAC, HVA, and 3-MT content using HPLC-ECD.
-
-
Data Analysis:
-
Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
-
Analyze the time course of changes in dopamine and its metabolites.
-
Conclusion
Ro 41-0960 is a well-characterized and potent inhibitor of COMT, making it an indispensable tool for dopamine research.[3] Its ability to prevent the degradation of dopamine allows for a more accurate investigation of dopamine dynamics in various experimental settings.[11] The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to effectively utilize Ro 41-0960 in their studies of the dopaminergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. PET studies of peripheral catechol-O-methyltransferase in non-human primates using [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo effects of new inhibitors of catechol-O-methyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: The Role of Ro 41-0960 in L-DOPA Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ro 41-0960, a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), and its application in the study of L-DOPA pharmacology. Detailed protocols for key experiments are provided to facilitate research in this area.
Introduction
Ro 41-0960 is a synthetic, nitrocatechol derivative that acts as a potent, selective, and reversible inhibitor of COMT.[1] This enzyme plays a crucial role in the metabolic degradation of catecholamines, including the neurotransmitter dopamine (B1211576) and its precursor, L-DOPA.[2][3] By inhibiting COMT, Ro 41-0960 modulates the dopaminergic system, making it a valuable tool for studying dopamine metabolism and a potential therapeutic agent for conditions associated with dopaminergic dysregulation, such as Parkinson's disease.[2] In the context of L-DOPA therapy, Ro 41-0960 is of particular interest as it prevents the peripheral conversion of L-DOPA to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of L-DOPA for conversion to dopamine in the brain.[1]
Mechanism of Action
Ro 41-0960 exerts its pharmacological effects by competitively binding to the catalytic site of COMT.[1][3] This action blocks the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates.[1][4] The inhibition of COMT by Ro 41-0960 leads to an accumulation of catechol substrates like L-DOPA and dopamine, and a reduction in their O-methylated metabolites, such as 3-OMD and homovanillic acid (HVA).[1][4][5]
Data Presentation
Quantitative Inhibitory Potency of Ro 41-0960
The inhibitory activity of Ro 41-0960 against COMT has been quantified in various in vitro and in vivo systems.
| Parameter | Value | Species/System | Reference |
| IC50 | 5 - 42 nM | Human mammary tissue cytosol | [1][4][6] |
| ~50 nM | Not specified | [6] | |
| 46.1 nM | Recombinant COMT | [4] | |
| EC50 | 23 ± 5 nM | CHO cells expressing Norepinephrine (B1679862) Transporter (NET) | [1][7] |
| 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (prevention of L-DOPA induced neuron loss) | [5][8] | |
| Ki | 2.9 nmol | Dog pancreas | [1] |
| ED50 | 0.5 mg/kg | Baboon Liver (in vivo, inhibition of [18F]Ro41-0960 uptake) | [1][9] |
| <0.01 mg/kg | Baboon Kidney (in vivo, inhibition of [18F]Ro41-0960 uptake) | [1][9] |
Comparative Inhibitory Potency of COMT Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Tissue/Assay Condition | Reference |
| Ro 41-0960 | COMT | 5 - 42 | Human Mammary Tissue Cytosol | [6] |
| Entacapone | COMT | 10 - 160 | Rat Duodenum and Liver | [6] |
| Tolcapone | COMT | 2 - 3 | Rat Brain | [6] |
| 773 | Human Liver | [6] | ||
| Opicapone | COMT | 224 | Not specified | [6] |
Signaling Pathways and Experimental Workflows
L-DOPA Metabolism and COMT Inhibition by Ro 41-0960
General Experimental Workflow for In Vitro COMT Inhibition Assay
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay (HPLC-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ro 41-0960 for COMT.
Materials:
-
Recombinant human COMT[4]
-
Ro 41-0960[4]
-
S-adenosyl-L-methionine (SAM)[4]
-
3,4-dihydroxybenzoic acid (DHBA) as a catechol substrate[1]
-
Tris-HCl buffer (pH 7.4)[1]
-
MgCl2[1]
-
Dithiothreitol (DTT)[1]
-
Perchloric acid (for reaction termination)[1]
-
HPLC system with electrochemical detection[2]
Procedure:
-
Preparation of Reagents:
-
Reaction Mixture Preparation:
-
Enzyme Pre-incubation:
-
Reaction Initiation and Incubation:
-
Reaction Termination:
-
Stop the reaction by adding ice-cold perchloric acid.[1]
-
-
Analysis:
-
Analyze the formation of the methylated product from DHBA using an HPLC system with electrochemical detection.[1]
-
-
Data Analysis:
Protocol 2: In Vivo Assessment of Ro 41-0960 on L-DOPA-Induced Changes in Neurotransmitters and Metabolites in Rats
Objective: To evaluate the effect of Ro 41-0960 on L-DOPA-induced changes in striatal dopamine, DOPAC, and 3-OMD levels.
Materials:
-
Male Sprague-Dawley rats[10]
-
Ro 41-0960[5]
-
L-DOPA[5]
-
Carbidopa (a peripheral DOPA decarboxylase inhibitor)[5]
-
Vehicle solution[10]
-
Equipment for intraperitoneal (i.p.) injections
-
Tissue homogenization and analysis equipment (e.g., HPLC with electrochemical detection)[2]
Procedure:
-
Animal Acclimatization:
-
House the rats under standard laboratory conditions with free access to food and water for at least one week before the experiment.
-
-
Drug Administration:
-
Divide the animals into experimental groups (e.g., Vehicle, L-DOPA/Carbidopa alone, Ro 41-0960 + L-DOPA/Carbidopa).
-
Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes prior to the administration of L-DOPA/Carbidopa.[5][8][10]
-
Administer L-DOPA (e.g., 50 mg/kg, i.p.) and Carbidopa (e.g., 50 mg/kg, i.p.).[8]
-
-
Tissue Collection:
-
One hour after the L-DOPA/Carbidopa injection, euthanize the rats.[10]
-
Rapidly dissect the brains and collect the striatum.
-
-
Sample Preparation and Analysis:
-
Homogenize the striatal tissue samples.
-
Analyze the levels of dopamine, DOPAC, and 3-OMD using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Compare the levels of dopamine, DOPAC, and 3-OMD between the different treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences.
-
Expected Outcome: Administration of Ro 41-0960 is expected to increase striatal levels of dopamine and DOPAC while reducing the levels of 3-OMD in rats treated with L-DOPA.[5][8]
Protocol 3: In Vitro Assessment of Neuroprotection against L-DOPA Toxicity
Objective: To determine the protective effect of Ro 41-0960 against L-DOPA-induced dopaminergic neuron loss.
Materials:
-
Primary rat rostral mesencephalic tegmentum cultures[5]
-
Ro 41-0960[11]
-
L-DOPA[11]
-
Cell culture reagents
-
Antibodies for tyrosine hydroxylase (TH) immunocytochemistry
-
Microscopy equipment for cell counting
Procedure:
-
Cell Culture Preparation:
-
Prepare primary mesencephalic cultures from rat embryos.
-
-
Treatment:
-
Treat the cultures with varying concentrations of L-DOPA in the presence or absence of Ro 41-0960 (e.g., 1 µM).[11]
-
Include control groups with no treatment and Ro 41-0960 alone.
-
-
Incubation:
-
Incubate the cultures for 24 hours.[11]
-
-
Immunocytochemistry:
-
Fix the cells and perform immunocytochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons.
-
-
Analysis:
-
Count the number of TH-immunoreactive (THir) cells in each treatment group.
-
Calculate the toxic dose 50 (TD50) for L-DOPA in the presence and absence of Ro 41-0960.
-
-
Data Analysis:
-
Compare the survival of THir neurons across the different treatment groups to determine the neuroprotective effect of Ro 41-0960.
-
Expected Outcome: Ro 41-0960 is expected to attenuate L-DOPA-induced loss of dopaminergic neurons in a dose-dependent manner, thereby increasing the TD50 of L-DOPA.[11]
Concluding Remarks
Ro 41-0960 is a powerful pharmacological tool for investigating the role of COMT in L-DOPA pharmacology and dopamine metabolism.[2] Its potent and selective inhibition of COMT offers a clear mechanism for increasing the bioavailability of L-DOPA and modulating dopaminergic neurotransmission. The detailed protocols provided herein offer a framework for researchers to explore the nuanced effects of Ro 41-0960 and other COMT inhibitors. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for dopamine-related neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PET studies of peripheral catechol-O-methyltransferase in non-human primates using [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of L-Dopa and the catechol-O-methyltransferase inhibitor Ro 41-0960 on sulfur amino acid metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catechol-O-methyltransferase inhibition attenuates levodopa toxicity in mesencephalic dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 41-0960 in Modulating Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-0960 is a potent and selective, synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2][3] COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine.[3][4] By inhibiting COMT, Ro 41-0960 prevents the methylation of these neurotransmitters, leading to a modulation of their levels in both the central nervous system and peripheral tissues.[1][4] This makes Ro 41-0960 a valuable pharmacological tool for studying the roles of catecholamines in various physiological and pathological processes, and a potential therapeutic agent for conditions associated with catecholamine dysregulation, such as Parkinson's disease.[3][4][5]
These application notes provide a comprehensive overview of Ro 41-0960, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in experimental settings to modulate neurotransmitter levels.
Mechanism of Action
Ro 41-0960 exerts its primary effect by selectively and reversibly inhibiting the COMT enzyme.[4] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of catechol substrates.[4][6] This O-methylation is a critical step in the inactivation of catecholamines.[6] Ro 41-0960 acts as a competitive inhibitor, binding to the active site of COMT and preventing the binding of both the catechol substrate and the methyl donor SAM.[3][6] This inhibition blocks the metabolic degradation of catecholamines, leading to an increase in their bioavailability at the synaptic cleft and subsequent enhancement of downstream signaling.[3][4]
In the context of dopamine metabolism, inhibition of COMT by Ro 41-0960 prevents the conversion of dopamine to 3-methoxytyramine (3-MT) and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), to homovanillic acid (HVA).[4] This leads to an accumulation of dopamine and DOPAC.[4][7]
Quantitative Data
The following tables summarize the key quantitative parameters of Ro 41-0960 from various in vitro and in vivo studies.
In Vitro Inhibitory Potency of Ro 41-0960
| Parameter | Value | Cell/System | Reference |
| IC50 | 0.6 nM | Human COMT | [3] |
| IC50 | 5 - 42 nM | Human Mammary Tissue Cytosol | [2][3][8] |
| Average IC50 | 12 ± 9 nM | Recombinant COMT | [3] |
| IC50 | ~50 nM | Not specified | [2] |
| IC50 | 46.1 nM | Recombinant COMT | [8] |
| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (prevention of L-DOPA induced neuron loss) | [1][9] |
| EC50 | 23 ± 5 nM | CHO cells expressing NET (for [3H]-NE retention) | [3] |
| EC50 | 23 nM | CHO cells (for increased norepinephrine retention) | [8] |
Comparison of Inhibitory Potency (IC50) with Other COMT Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Tissue/Assay Condition | Reference |
| Ro 41-0960 | COMT | 5 - 42 | Human Mammary Tissue Cytosol | [2] |
| Entacapone | COMT | 10 - 160 | Rat Duodenum and Liver | [2] |
| Tolcapone | COMT | 2 - 3 | Rat Brain | [2] |
| Opicapone | COMT | 224 | Not specified | [2] |
In Vivo Effects of Ro 41-0960 on Striatal Neurotransmitter Levels in Rats
| Treatment | Dose | Effect on 3-O-methyldopa (3-OMD) | Effect on Dopamine (DA) | Effect on 3,4-dihydroxyphenylacetic acid (DOPAC) | Reference |
| Ro 41-0960 | 30 mg/kg, i.p. | Reduced | Increased | Increased | [1][7][9] |
Signaling Pathways and Experimental Workflows
Catecholamine Metabolism and COMT Inhibition by Ro 41-0960
The diagram below illustrates the metabolic pathway of dopamine and the point of intervention by Ro 41-0960.
Caption: Dopamine metabolism pathway and the inhibitory action of Ro 41-0960.
General Workflow for In Vitro COMT Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory activity of Ro 41-0960 on COMT in an in vitro setting.
Caption: Workflow for Determining COMT Inhibitory Activity.
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay using Recombinant Human COMT
This radiometric assay is designed to determine the IC50 value of Ro 41-0960.[6] It measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a catechol substrate.[6]
Materials:
-
Ro 41-0960
-
Recombinant human COMT
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., phosphate (B84403) buffer with MgCl2)
-
DMSO
-
2N HCl
-
Scintillation cocktail
-
96-well microplate
-
Incubator (37°C)
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Ro 41-0960 in DMSO.
-
Perform serial dilutions of the Ro 41-0960 stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).[6] Include a vehicle control (assay buffer with the same percentage of DMSO as the highest inhibitor concentration).[6]
-
Prepare a working solution of recombinant human COMT in assay buffer.[6]
-
Prepare a working solution of [³H]-SAM in assay buffer.[6]
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the serially diluted Ro 41-0960 or vehicle.[6]
-
Add 20 µL of the COMT enzyme solution to each well.[6]
-
Pre-incubate the plate for 15 minutes at 37°C.[6]
-
Initiate the reaction by adding a 20 µL mixture containing the catechol substrate and [³H]-SAM.[6]
-
Incubate the plate for 30 minutes at 37°C.[6]
-
Terminate the reaction by adding 10 µL of 2N HCl.[6]
-
Add 100 µL of scintillation cocktail to each well.[6]
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control.[2]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[2]
-
Protocol 2: In Vivo Microdialysis in the Rat Striatum
This protocol is designed to measure extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following the administration of Ro 41-0960.[4]
Materials:
-
Ro 41-0960
-
Vehicle for Ro 41-0960 (e.g., 0.5% carboxymethylcellulose in water)[10]
-
Male Sprague-Dawley rats
-
Anesthetic
-
Stereotaxic frame
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)[4]
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.[4]
-
Implant a microdialysis guide cannula targeting the striatum.
-
Allow the rat to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-120 minutes to establish a stable baseline of neurotransmitter levels.
-
Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle.[1][7]
-
Continue collecting dialysate samples for a defined period (e.g., 3-4 hours) post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine, DOPAC, HVA, and 3-OMD content using HPLC-ECD.[4]
-
-
Data Analysis:
-
Express the concentrations of neurotransmitters and their metabolites as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels between the Ro 41-0960-treated group and the vehicle-treated group.
-
Protocol 3: Assessment of L-DOPA Potentiation in a Rat Model of Akinesia
This protocol assesses the ability of Ro 41-0960 to potentiate the effects of L-DOPA in reversing reserpine-induced akinesia.[7][9]
Materials:
-
Ro 41-0960
-
L-DOPA
-
Carbidopa
-
Vehicle
-
Male rats
-
Locomotor activity chambers[4]
Procedure:
-
Induction of Akinesia:
-
Administer reserpine to the rats to induce a state of akinesia.
-
-
Drug Administration:
-
Behavioral Assessment:
-
Place the rats in locomotor activity chambers and record their activity for a defined period (e.g., 2-6 hours).[4]
-
-
Data Analysis:
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo effects of new inhibitors of catechol-O-methyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
Ro 41-0960 in assays for COMT activity
An in-depth guide to the application of Ro 41-0960 in assays determining Catechol-O-methyltransferase (COMT) activity is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the potent and selective COMT inhibitor, Ro 41-0960, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its use in experimental settings.
Mechanism of Action
Ro 41-0960 is a synthetic, nitrocatechol-based compound that acts as a potent and selective inhibitor of Catechol-O-methyltransferase (COMT).[1] COMT is a key enzyme in the metabolic pathway of catecholamines, such as dopamine (B1211576) and norepinephrine (B1679862), as well as catechol estrogens.[2] The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol substrate.[1][2] Ro 41-0960 functions as a competitive inhibitor by binding to the active site of COMT, thereby blocking the binding of both the catechol substrate and the methyl donor SAM.[2] This inhibition leads to a decrease in the formation of O-methylated metabolites and an accumulation of the primary substrates.[3] Due to its high specificity for COMT, Ro 41-0960 is a valuable tool in neuroscience research, particularly in studies related to Parkinson's disease.[2][4]
Data Presentation
The inhibitory potency of Ro 41-0960 against COMT has been quantified in various experimental systems. The following tables summarize key quantitative data for Ro 41-0960 and compare its activity with other common COMT inhibitors.
Table 1: Inhibitory Potency of Ro 41-0960 against COMT
| Parameter | Value | Species/System | Reference |
| IC50 | 5 - 42 nM | Human mammary tissue cytosol | [3][5] |
| IC50 | ~50 nM | Not specified | [5] |
| IC50 | 46.1 nM | Recombinant COMT | [6] |
| IC50 | 12 ± 9 nM | Recombinant COMT (FP assay) | [7] |
| EC50 | 23 ± 5 nM | CHO cells expressing NET | [3][8] |
| Ki | 2.9 nmol | Dog pancreas | [3] |
Table 2: Comparative Inhibitory Potency of COMT Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Tissue/Assay Condition |
| Ro 41-0960 | COMT | 5 - 42 | Human Mammary Tissue Cytosol [5] |
| Entacapone (B1671355) | COMT | 10 - 160 | Rat Duodenum and Liver[5] |
| Tolcapone | COMT | 2 - 3 | Rat Brain[5] |
| Tolcapone | COMT | 773 | Human Liver[5] |
| Opicapone | COMT | 224 | Not specified[5] |
| Nitecapone | S-COMT | 300 | Rat liver[9] |
Selectivity Profile:
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments involving Ro 41-0960 are provided below.
Protocol 1: In Vitro COMT Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the IC50 value of Ro 41-0960 using recombinant human COMT.[2] The assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a catechol substrate.[2]
Materials:
-
Recombinant human COMT enzyme
-
Catechol substrate (e.g., epinephrine, L-DOPA)
-
[³H]-S-Adenosyl-L-methionine ([³H]-SAM)
-
Ro 41-0960
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
2N HCl (Stop solution)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the serially diluted Ro 41-0960 or vehicle (assay buffer with the same percentage of DMSO as the highest inhibitor concentration).[2]
-
Add 20 µL of the COMT enzyme solution to each well.[2]
-
Pre-incubate the plate for 15 minutes at 37°C.[2]
-
Initiate the reaction by adding a 20 µL mixture containing the catechol substrate and [³H]-SAM.[2]
-
Incubate the plate for 30 minutes at 37°C.[2]
-
Terminate the reaction by adding 10 µL of 2N HCl.[2]
-
Add 100 µL of scintillation cocktail to each well.[2]
-
Measure the radioactivity in each well using a scintillation counter.[2]
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of Ro 41-0960 compared to the vehicle control.[2]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
-
Protocol 2: In Vitro COMT Inhibition Assay (HPLC-Based)
This protocol outlines a method to determine COMT activity by measuring the formation of a methylated product from a catechol substrate using high-performance liquid chromatography (HPLC).[3]
Materials:
-
Recombinant human COMT
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid - DHBA)
-
S-Adenosyl-L-methionine (SAM)
-
Ro 41-0960
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
Dithiothreitol (DTT)
-
Perchloric acid (for reaction termination)
-
HPLC system with an electrochemical detector
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, and DTT.[3]
-
-
Inhibitor Addition:
-
Add varying concentrations of Ro 41-0960 (or vehicle control) to the reaction tubes.[3]
-
-
Enzyme Addition:
-
Add recombinant human COMT to each tube and pre-incubate for 10 minutes at 37°C.[3]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate (DHBA) and SAM.[3]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[3]
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold perchloric acid.[3]
-
-
Sample Preparation:
-
HPLC Analysis:
-
Data Analysis:
Protocol 3: COMT Inhibition Assay in Cell Lysates
This protocol can be adapted to measure the activity of Ro 41-0960 in a more complex biological matrix, such as cell lysates.[2]
Procedure:
-
Cell Culture and Lysis:
-
COMT Activity Assay:
-
The cytosolic fraction can then be used as the enzyme source in either the radiometric or HPLC-based assay described above. The protein concentration of the lysate should be determined to normalize the enzyme activity.
-
Application in Other Assays
Ro 41-0960 is also a crucial reagent in other experimental contexts where the prevention of catecholamine degradation is necessary for accurate measurements.
Dopamine Transporter (DAT) Function Assays: In in vitro and ex vivo DAT function assays, dopamine is susceptible to degradation by COMT present in cell lysates or synaptosomal preparations.[10] The inclusion of Ro 41-0960 in the assay buffer inhibits COMT activity, ensuring the stability of the dopamine concentration and leading to more reliable and reproducible measurements of DAT-mediated dopamine uptake.[10] For instance, in synaptosomal preparations from mouse striatum, a COMT inhibitor like Ro 41-0960 is added to the uptake buffer to prevent the degradation of dopamine.[11]
This comprehensive guide provides the necessary information for the effective application of Ro 41-0960 in COMT activity assays. The provided data and protocols serve as a valuable resource for researchers in neuropharmacology, cancer biology, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
Troubleshooting & Optimization
Ro 41-0960 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Ro 41-0960.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Ro 41-0960 stock solutions?
A1: Ro 41-0960 is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2][3] For cell culture experiments, DMSO is commonly used.[1] It is crucial to use a fresh, unopened bottle of high-purity DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility and stability of the compound.[1][4]
Q2: What are the recommended storage conditions and shelf-life for Ro 41-0960 solutions and powder?
A2: Proper storage is critical to maintain the integrity and activity of Ro 41-0960. For long-term storage, the solid powder form should be stored at -20°C, where it is stable for up to three years.[1][5] Prepared stock solutions in a suitable solvent should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] The compound is also light-sensitive and should be protected from light.[1][6]
Data Presentation: Ro 41-0960 Stability
| Formulation | Storage Temperature | Shelf-Life |
| In Solvent | -80°C | 6 months[1][4] |
| In Solvent | -20°C | 1 month[1][4] |
| Powder | -20°C | 3 years[1][5] |
Q3: How do I dissolve Ro 41-0960 for in vivo studies requiring aqueous-based administration?
A3: Due to its poor water solubility, direct dissolution in aqueous buffers is challenging.[3] Two common approaches are recommended:
-
Co-solvent Method: First, dissolve Ro 41-0960 in a minimal amount of an organic solvent such as DMSO or ethanol.[3] Then, slowly dilute this stock solution with a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS). It is critical to ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals.[3]
-
Use of Solubilizing Agents: Formulations with agents like 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin can significantly enhance the aqueous solubility of Ro 41-0960.[3]
Data Presentation: Ro 41-0960 Solubility
| Solvent | Solubility |
| DMSO | ≥15 mg/mL, ≥20 mg/mL[2][7] |
| Ethanol | Soluble[7] |
| Dimethylformamide (DMF) | 20 mg/mL[2] |
| H₂O | <0.7 mg/mL (slightly soluble)[8] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.2 mg/mL[2][7] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.0 - 2.8 mg/mL |
Troubleshooting Guides
Issue 1: Precipitation of Ro 41-0960 in stock solution upon thawing.
-
Potential Cause: The solution may be supersaturated, or an improper thawing procedure was followed.[1]
-
Recommended Solution:
Issue 2: Inconsistent experimental results or low/no observable effect in bioassays.
-
Potential Cause:
-
Compound Degradation: Improper storage, multiple freeze-thaw cycles, or exposure to light can lead to the degradation of Ro 41-0960.[1]
-
Incorrect Concentration: Errors in dilution calculations can lead to a lower than expected final concentration.[1]
-
Incomplete Dissolution: The compound may not be fully dissolved in the initial stock solution or may have precipitated out upon dilution in aqueous media.[9]
-
-
Recommended Solution:
-
Prepare fresh stock solutions from the powder form.
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]
-
Verify all dilution calculations.[1]
-
Ensure the stock solution is clear and free of precipitate before making further dilutions. If necessary, gently warm and vortex the stock solution.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of Ro 41-0960 in DMSO
-
Weighing: Accurately weigh the required amount of Ro 41-0960 powder (Molecular Weight: 277.20 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 2.772 mg.[1]
-
Solvent Addition: Add the calculated volume of fresh, high-purity DMSO to the powder. For the example above, add 1 mL of DMSO.[1]
-
Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for up to one month or -80°C for up to six months.[1]
Visualizations
Caption: General workflow for preparing and using Ro 41-0960 solutions.
Caption: Troubleshooting logic for inconsistent experimental results with Ro 41-0960.
References
- 1. benchchem.com [benchchem.com]
- 2. Ro 41-0960 | CAS 125628-97-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. RO 41-0960 COMT IHIBITOR CAS#: 125628-97-9 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ro 41-0960 for Experimental Success
Welcome to the technical support center for Ro 41-0960. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Ro 41-0960 in your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ro 41-0960?
A1: Ro 41-0960 is a potent and selective inhibitor of catechol-O-methyltransferase (COMT).[1][2][3][4][5] COMT is a key enzyme responsible for the metabolic degradation of catecholamines, such as dopamine, and catechol estrogens.[1][4] By inhibiting COMT, Ro 41-0960 increases the levels of these catechol compounds, thereby influencing their downstream signaling pathways.[1][3]
Q2: What is a typical starting concentration range for Ro 41-0960 in cell-based assays?
A2: A common starting concentration for Ro 41-0960 in cell-based assays is in the low micromolar range.[1] For effective COMT inhibition in cell culture, concentrations between 1 µM and 20 µM are often used.[1] However, it is highly recommended to perform a dose-response curve (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.[1]
Q3: How should I dissolve and store Ro 41-0960?
A3: Ro 41-0960 is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][6] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[1] When stored as a powder at -20°C, Ro 41-0960 is stable for up to 3 years.[6] Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[6]
Q4: What are the known off-target effects of Ro 41-0960?
A4: While Ro 41-0960 is a selective COMT inhibitor, some off-target effects have been reported, particularly at higher concentrations.[1][7] For instance, it has been shown to modulate the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[1][7][8] At concentrations of 50-100 µM, it can produce changes in Ca2+ dynamics similar to those induced by Ca2+ channel blockers.[1][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Ro 41-0960 | Suboptimal Concentration: The concentration used may be too low to effectively inhibit COMT in your specific cell type.[1] | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.[1] |
| Poor Membrane Permeability: Studies suggest that Ro 41-0960 may have poor cell membrane permeability, leading to a marginal effect on intracellular targets in some cell types.[1][7][8] | Increase the incubation time to allow for greater compound uptake. Alternatively, consider using a different COMT inhibitor with better cell permeability.[1] | |
| Low COMT expression: The cell line you are using may have very low endogenous COMT activity, making the effects of inhibition difficult to detect.[1] | Confirm COMT expression in your cell line using techniques like Western blot or qPCR. If expression is low, consider using a cell line with higher known COMT expression or overexpressing COMT.[1] | |
| Unexpected Cytotoxicity | High Concentration: The concentration of Ro 41-0960 may be too high, leading to off-target effects and cytotoxicity.[1] | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cells.[1] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Ro 41-0960 may be toxic to the cells. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic level for your cell line (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experiments.[1] | |
| Inconsistent or Irreproducible Results | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the Ro 41-0960 stock solution can lead to its degradation.[1] | Aliquot the stock solution upon preparation and store it at -20°C or -80°C. Use a fresh aliquot for each experiment.[1] |
| Solubility Issues: Ro 41-0960 has limited solubility in aqueous solutions and may precipitate out of solution.[7] | Ensure the compound is fully dissolved in the solvent before diluting it in your experimental media. Visually inspect for any precipitate.[7] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of Ro 41-0960 against COMT
| Parameter | Value | Cell/System | Reference |
| IC50 | 5-42 nM | Human mammary tissues | [5] |
| IC50 | 46.1 nM | Recombinant COMT | [5][9] |
| EC50 | 23 nM | CHO cells (for increased norepinephrine (B1679862) retention) | [5][9] |
| Ki | 2.9 nM | Dog pancreas | [9] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Cell Line Example | Concentration Range | Observed Effect | Reference |
| MCF-7 | 10 µM | Inhibition of COMT activity | [10][11] |
| Renal Cancer Cells (Caki-1, ACHN) | 20 µM | Reversal of 4-OHE2-mediated effects | [12] |
| Primary rat rostral mesencephalic tegmentum cultures | 0.1 µM (EC50) | Prevention of L-DOPA induced dopaminergic neuron loss | [4] |
Table 3: Solubility of Ro 41-0960
| Solvent | Solubility | Reference |
| DMSO | ≥15 mg/mL | [13] |
| Ethanol | Soluble | [13] |
| Water | Slightly soluble (0.17 mg/mL) | [13] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 2.8 mg/mL | [13] |
Experimental Protocols
Protocol 1: Determination of COMT Activity in Cell Lysates
This protocol is adapted from methods for measuring COMT activity in vitro.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reaction buffer (50 mM sodium phosphate (B84403) buffer, pH 7.4, 2 mM MgCl₂)
-
Substrate (e.g., 0.1 mM norepinephrine or dopamine)
-
S-adenosyl-L-methionine (SAM)
-
Ro 41-0960
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Enzymatic Reaction:
-
In a microplate, combine the cell lysate (containing a standardized amount of protein), reaction buffer, and the desired concentration of Ro 41-0960 or vehicle control.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the substrate and SAM.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction (e.g., by adding acid).
-
Analysis: Analyze the formation of the methylated product using an appropriate method, such as HPLC or a colorimetric assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to assess the cytotoxicity of Ro 41-0960.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ro 41-0960
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Ro 41-0960 concentrations (including a vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of COMT inhibition by Ro 41-0960.
Caption: General experimental workflow for using Ro 41-0960.
Caption: Troubleshooting logic for Ro 41-0960 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Ro 41-0960 solid 125628-97-9 [sigmaaldrich.com]
Ro 41-0960 off-target effects to consider
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the off-target effects of Ro 41-0960.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Ro 41-0960?
Ro 41-0960 is a potent and selective synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2] COMT is a key enzyme in the metabolic pathway of catecholamines, such as dopamine, and catechol estrogens.[1] By binding to the catalytic site of COMT, Ro 41-0960 prevents the methylation of these substrates.[1][2]
Q2: What are the known significant off-target effects of Ro 41-0960?
Q3: How does Ro 41-0960 affect SERCA2a activity?
Ro 41-0960 has a complex, concentration-dependent effect on SERCA2a.[6] At intermediate calcium concentrations, it can increase the apparent Ca²⁺ affinity of SERCA2a, effectively activating the pump.[6] This is thought to be mediated by reversing the inhibitory effect of phospholamban (PLB), a regulatory protein of SERCA2a.[6] Conversely, at higher concentrations (≥25 µM), Ro 41-0960 can inhibit SERCA2a activity.[6]
Q4: Are there any other reported off-target interactions for Ro 41-0960?
Studies have shown that Ro 41-0960 has high selectivity for COMT with no significant activity against other key enzymes in catecholamine metabolism, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and phenolsulphotransferases (PST).[7] Additionally, Ro 41-0960 has been shown to bind to transthyretin (TTR), a transport protein for thyroxine and retinol.[4][8]
Q5: My experimental results are inconsistent when using Ro 41-0960 in different cell types. Why might this be?
The effects of Ro 41-0960 can be cell-type dependent due to variations in the expression levels of its targets and off-targets.[3] For instance, the effect on SERCA2a will be most prominent in cells expressing this isoform, such as cardiomyocytes.[3] Furthermore, its poor membrane permeability may lead to different effective intracellular concentrations in various cell lines.[3]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Related to Calcium Homeostasis
-
Symptom: Observation of altered calcium transients, such as changes in amplitude or duration, that are not consistent with COMT inhibition.[3]
-
Possible Cause: Off-target modulation of SERCA2a or non-specific effects on ion channels.[3]
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the minimal effective concentration for COMT inhibition while minimizing off-target effects. Effects on SERCA2a are observed in the micromolar range.[3]
-
Use a Structurally Unrelated COMT Inhibitor: To confirm that the observed effect is due to COMT inhibition, use another COMT inhibitor with a different chemical structure (e.g., Tolcapone or Entacapone).[6] If the phenotype is reproduced, it is more likely to be an on-target effect.[6]
-
Utilize a Cell Line Lacking SERCA2a: If possible, repeat the experiment in a cell line that does not express SERCA2a or its regulator, phospholamban.[6]
-
Issue 2: Difficulty in Distinguishing Between On-Target COMT Inhibition and Off-Target Effects
-
Symptom: Ambiguous results where the observed phenotype could be attributed to either the inhibition of COMT or the modulation of an off-target protein like SERCA2a.
-
Possible Cause: The downstream signaling pathways of COMT and the off-target protein may converge, making it difficult to isolate the effects of each.
-
Troubleshooting Steps:
-
Rescue Experiment: After treatment with Ro 41-0960, try to rescue the on-target effect by adding back the product of the COMT enzyme (e.g., a methylated catecholamine). If the phenotype is reversed, it is likely an on-target effect.
-
Direct Off-Target Measurement: If possible, directly measure the activity of the suspected off-target protein (e.g., SERCA2a ATPase activity) in the presence of Ro 41-0960 in your experimental system.
-
Literature Review: Consult the literature to understand the known downstream signaling of both COMT and potential off-targets in your specific cell type or model system.
-
Quantitative Data Summary
Table 1: On-Target Activity of Ro 41-0960 (COMT Inhibition)
| Parameter | Value | Species/System | Reference |
| IC50 | 5 - 42 nM | Human mammary tissue cytosol | [2][5][7] |
| IC50 | ~50 nM | Not specified | [7] |
| Ki | 2.9 nmol | Dog pancreas | [2] |
| ED50 | 0.5 mg/kg | Baboon Liver (in vivo) | [2] |
| ED50 | <0.01 mg/kg | Baboon Kidney (in vivo) | [2] |
Table 2: Off-Target Interactions of Ro 41-0960
| Off-Target | Effect | Value | Species/System | Reference |
| SERCA2a | Activation (increases Ca²⁺ affinity) | EC50: 22.98 µM | Cardiac sarcoplasmic reticulum | [1][4] |
| SERCA2a | Inhibition | ≥25 µM | Not specified | [6] |
| Transthyretin (TTR) | Binding | Kd1: 15 µM, Kd2: 2000 µM | Isothermal Titration Calorimetry (ITC) | [4] |
| Monoamine Oxidase A (MAO-A) | No significant activity | >50 µM (comparative) | Not specified | [7] |
| Monoamine Oxidase B (MAO-B) | No significant activity | >50 µM (comparative) | Not specified | [7] |
| Phenolsulphotransferases (PST) | No significant activity | >50 µM (comparative) | Not specified | [7] |
Experimental Protocols
1. In Vitro COMT Inhibition Assay
-
Principle: This assay determines the concentration of Ro 41-0960 required to inhibit 50% of COMT activity (IC50). The activity of COMT is measured by quantifying the rate of methylation of a catechol substrate.
-
Materials:
-
Recombinant human S-COMT
-
S-adenosyl-L-methionine (SAM)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
COMT substrate (e.g., 3,4-dihydroxybenzoic acid)
-
Ro 41-0960
-
Stop solution (e.g., 0.1% formic acid in acetonitrile)
-
96-well microplate
-
Plate reader (spectrophotometer)
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and the COMT substrate.
-
Add varying concentrations of Ro 41-0960 to the wells of the 96-well plate.
-
Add the COMT enzyme to each well and pre-incubate.
-
Initiate the reaction by adding SAM.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
Quantify the formation of the methylated product using a spectrophotometer.
-
Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[7]
-
2. SERCA2a Ca²⁺-ATPase Activity Assay
-
Principle: This assay measures the effect of Ro 41-0960 on the ATP hydrolysis activity of SERCA2a, which is coupled to the oxidation of NADH, monitored as a decrease in absorbance at 340 nm.[3]
-
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes (source of SERCA2a)
-
Assay buffer (e.g., MOPS, KCl, MgCl₂, EGTA)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
ATP
-
Calcium chloride (to set free Ca²⁺ concentrations)
-
Ro 41-0960
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, PEP, PK, and LDH.[4]
-
Add the cardiac SR microsomes to the reaction mixture.[4]
-
Add Ro 41-0960 at various concentrations.[4]
-
Add CaCl₂ to achieve the desired free Ca²⁺ concentration.[4]
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of ATP hydrolysis and compare the activity at different concentrations of Ro 41-0960 to a control.
-
Visualizations
Caption: Inhibition of Catecholamine Metabolism by Ro 41-0960.
Caption: Troubleshooting Workflow for Ro 41-0960 Off-Target Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Ro 41-0960 in solution
Welcome to the technical support center for Ro 41-0960. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of Ro 41-0960 to prevent its degradation in solution and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Ro 41-0960 stock solutions?
A1: Ro 41-0960 is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For most cell culture experiments, DMSO is the recommended solvent. It is critical to use a fresh, unopened bottle of high-purity DMSO, as it is hygroscopic. Absorbed water can negatively impact the solubility and stability of Ro 41-0960.[1]
Q2: What are the recommended storage conditions and shelf-life for Ro 41-0960 stock solutions?
A2: To maintain the integrity of your Ro 41-0960 stock solutions, it is imperative to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] The recommended storage temperatures and corresponding shelf-lives are summarized in the table below.[1][3]
Q3: How long is the powdered form of Ro 41-0960 stable?
A3: When stored as a solid powder at -20°C and protected from light, Ro 41-0960 is stable for up to three years.[1][3]
Q4: Is Ro 41-0960 sensitive to light?
A4: Yes, Ro 41-0960 is light-sensitive.[2] Both the solid form and solutions should be protected from light to prevent photodegradation. Use amber vials or wrap containers in foil.
Q5: How does pH affect the stability of Ro 41-0960 in aqueous solutions?
A5: Ro 41-0960 has a predicted pKa of approximately 5.5, meaning it will be predominantly in its ionized form at physiological pH.[2][4] The catechol moiety of Ro 41-0960 is susceptible to oxidation, a process that is accelerated at neutral to alkaline pH. Therefore, for short-term storage of aqueous dilutions, a slightly acidic buffer might be preferable. However, for in vivo or cell-based assays, physiological pH is required, and fresh dilutions should be prepared immediately before use. It is not recommended to store aqueous solutions for more than one day.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - The solution may be supersaturated.- Improper thawing procedure. | - Gently warm the solution to 37°C and vortex to redissolve.- Thaw the vial quickly in a 37°C water bath.[1] |
| Inconsistent experimental results | - Degradation of Ro 41-0960 due to improper storage or multiple freeze-thaw cycles.- Use of hygroscopic (wet) DMSO.- Degradation in aqueous buffers during prolonged incubation. | - Prepare fresh stock solutions from powder.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.- Use fresh, high-purity DMSO for preparing stock solutions.- Prepare aqueous working solutions immediately before each experiment and use them promptly. |
| Low or no observable effect in bioassays | - Incorrect final concentration.- Inactivation of the compound due to degradation. | - Verify all dilution calculations.- Ensure the stock solution has been stored correctly and is within its shelf-life.- Prepare fresh dilutions for each experiment.- Handle the compound and its solutions with protection from light. |
Quantitative Data Summary
Table 1: Solubility of Ro 41-0960
| Solvent | Solubility | Reference(s) |
| DMSO | ≥20 mg/mL | [3] |
| Ethanol | Soluble | [6] |
| DMF | 20 mg/mL | [7] |
| Water | <0.7 mg/mL (slightly soluble) | [6] |
| PBS (pH 7.2) | 0.2 mg/mL | [7] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.0 mg/mL | [6] |
Table 2: Stability of Ro 41-0960
| Formulation | Storage Temperature | Shelf-Life | Reference(s) |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1][3] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1][3] |
| Powder | -20°C | 3 years | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of Ro 41-0960 powder (Molecular Weight: 277.20 g/mol ) in a sterile, light-protected microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 2.772 mg.[1]
-
Solvent Addition: Add the calculated volume of fresh, high-purity DMSO to the powder. For the example above, add 1 mL of DMSO.[1]
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of Aqueous Working Solutions
-
Thawing Stock Solution: Quickly thaw a single-use aliquot of the Ro 41-0960 DMSO stock solution in a 37°C water bath.
-
Dilution: Dilute the stock solution to the desired final concentration in your experimental aqueous buffer (e.g., cell culture medium, PBS). It is crucial to add the stock solution to the aqueous buffer while vortexing to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low and consistent across all conditions, as it can have biological effects.
-
Immediate Use: Use the prepared aqueous working solution immediately. Do not store aqueous solutions of Ro 41-0960.[5]
Visualizations
Caption: Potential degradation pathways of Ro 41-0960.
Caption: Troubleshooting workflow for suspected Ro 41-0960 degradation.
Caption: Recommended workflow for using Ro 41-0960 in cell-based assays.
References
Troubleshooting inconsistent results with Ro 41-0960
Welcome to the technical support center for Ro 41-0960. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Ro 41-0960 and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ro 41-0960?
Ro 41-0960 is a potent and selective inhibitor of Catechol-O-Methyltransferase (COMT).[1][2][3][4] COMT is a critical enzyme involved in the metabolic degradation of catecholamines (like dopamine (B1211576), norepinephrine (B1679862), and epinephrine) and catechol estrogens.[1][2][3][5] By binding to the catalytic site of COMT, Ro 41-0960 prevents the methylation of these substrates, leading to an increase in their local concentrations and prolonging their biological activity.[1][2][3][6]
Q2: What are the recommended storage and handling conditions for Ro 41-0960?
For long-term storage, solid Ro 41-0960 should be stored at -20°C for up to three years.[6][7] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][6][7] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][6] The compound is also light-sensitive and should be protected from light.[6][8]
Q3: What are the known off-target effects of Ro 41-0960?
While Ro 41-0960 is a selective COMT inhibitor, some studies have reported off-target effects, particularly at higher concentrations.[3][5] The primary documented off-target effect is the modulation of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[3][9][10] At concentrations of 50-100 µM, Ro 41-0960 has been observed to produce changes in Ca2+ dynamics similar to those induced by calcium channel blockers.[3][5][9]
Troubleshooting Guide
Q4: I am observing inconsistent inhibitory effects on COMT activity. What could be the cause?
Inconsistent COMT inhibition can stem from several factors:
-
Compound Stability: Ensure that stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.[3] It is best practice to prepare fresh dilutions for each experiment.[3]
-
Solubility Issues: Ro 41-0960 has limited solubility in aqueous solutions.[3][11] Ensure the compound is fully dissolved in an appropriate solvent (e.g., DMSO) before further dilution in aqueous media.[3][6] Incomplete dissolution can lead to lower effective concentrations.[3]
-
Inter-individual Variations: COMT activity can vary significantly between different tissue samples and cell lines.[3] This can lead to different IC50 values. It is recommended to perform a dose-response curve for each new experimental system.[3]
-
pH of the Medium: The pKa of Ro 41-0960 is 5.5, meaning it is predominantly charged at physiological pH.[3][12] Variations in the pH of your experimental buffer could potentially affect its activity.[3]
Q5: My results in cell-based assays are not consistent with in vitro enzyme assays. Why might this be?
Discrepancies between enzymatic and cell-based assays can be attributed to:
-
Poor Membrane Permeability: Ro 41-0960 has been reported to have poor cell membrane permeability.[3][5][12][13] This can result in a lower intracellular concentration of the inhibitor compared to the concentration added to the culture medium, leading to reduced efficacy in whole-cell experiments.[3]
-
Off-Target Effects: At higher concentrations, off-target effects on proteins like SERCA2a can lead to cellular responses that are not mediated by COMT inhibition.[3][9] This is particularly relevant if the downstream readout of your assay is sensitive to changes in calcium signaling.[3]
-
Cellular Metabolism of Ro 41-0960: Although not extensively documented, it is possible that the cell line you are using metabolizes Ro 41-0960, reducing its effective concentration over time.[3]
-
Low COMT Expression: The cell line you are using may have very low endogenous COMT activity, making the effects of inhibition difficult to detect.[5] It is advisable to confirm COMT expression in your cell line using techniques like Western blot or qPCR.[5]
Q6: I am seeing unexpected changes in calcium signaling in my experiments. Is this related to Ro 41-0960?
Yes, this is a known off-target effect. At micromolar concentrations, Ro 41-0960 can modulate the activity of SERCA2a, a key regulator of calcium homeostasis in the sarcoplasmic reticulum.[9][10] At higher concentrations (50-100 µM), it can produce changes in Ca2+ dynamics similar to those induced by calcium channel blockers, suggesting an effect on plasma membrane ion channels.[3][9][13]
Quantitative Data
Table 1: Inhibitory Potency of Ro 41-0960 against COMT
| Parameter | Value | Cell/System |
| IC50 | 5-42 nM | Human mammary tissues |
| IC50 | 46.1 nM | Recombinant COMT |
| EC50 | 23 nM | CHO cells (for increased norepinephrine retention) |
| Ki | 2.9 nmol | Dog pancreas |
Table 2: Effective Concentrations of Ro 41-0960 in Various Assays
| Parameter | Value | Model System | Reference |
| EC50 | 0.1 µM | Prevention of L-DOPA induced dopaminergic neuron loss in primary rat rostral mesencephalic tegmentum cultures | [1] |
| EC50 | 22.98 µM | Increased Ca²⁺ affinity in cardiac sarcoplasmic reticulum (SERCA2a + PLB) | [1] |
| ED50 | 0.5 mg/kg | Baboon Liver (in vivo) | [14] |
| ED50 | <0.01 mg/kg | Baboon Kidney (in vivo) | [14] |
Table 3: Recommended Storage Conditions for Ro 41-0960
| Formulation | Storage Temperature | Shelf-Life |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Powder | -20°C | 3 years |
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay
This protocol describes a method to determine the IC50 value of Ro 41-0960 using recombinant human COMT.
Materials:
-
Recombinant human S-COMT or MB-COMT
-
S-adenosyl-L-methionine (SAM)
-
Magnesium Chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
COMT substrate (e.g., 3,4-dihydroxybenzoic acid)
-
Ro 41-0960 dissolved in DMSO
-
Stop solution (e.g., 0.4 M Sodium Borate, pH 10.0)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of Ro 41-0960 in the assay buffer.
-
In a microplate, add the assay buffer, MgCl2, DTT, and the desired concentration of Ro 41-0960 or vehicle control.
-
Add the COMT enzyme solution and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the COMT substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Measure the formation of the O-methylated product spectrophotometrically at an absorbance of 344 nm.
-
Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated samples to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Assay for Dopamine Metabolism
This protocol outlines a method to assess the effect of Ro 41-0960 on dopamine metabolism in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and reagents
-
Ro 41-0960 stock solution (in DMSO)
-
L-DOPA
-
Reagents for cell lysis and protein quantification
-
ELISA kit or HPLC system for dopamine and metabolite (e.g., HVA) detection
Procedure:
-
Culture the neuronal cells to the desired confluency.
-
Treat the cells with various concentrations of Ro 41-0960 or vehicle control for a predetermined time.
-
Add L-DOPA to the cell culture medium.
-
Incubate for a specific period to allow for dopamine production and metabolism.
-
Collect the cell culture supernatant and/or cell lysates.
-
Measure the concentrations of dopamine and its metabolite, homovanillic acid (HVA), using a suitable method like ELISA or HPLC.
-
Analyze the data to determine the effect of Ro 41-0960 on dopamine metabolism.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ro 41-0960 solid 125628-97-9 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A multiscale approach for bridging the gap between potency, efficacy, and safety of small molecules directed at membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
Ro 41-0960 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 41-0960.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ro 41-0960?
Ro 41-0960 is a potent and selective synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3][4] It exerts its effect by binding to the catalytic site of COMT, preventing the methylation of catecholamine and catechol estrogen substrates.[1][2][3] This inhibition leads to an increase in the bioavailability and duration of action of molecules like dopamine (B1211576) and L-DOPA.[3][5][6]
Q2: What are the recommended storage and handling conditions for Ro 41-0960?
For long-term storage, solid Ro 41-0960 should be kept at -20°C for up to three years, protected from light.[7] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to six months or at -20°C for up to one month.[6][7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6][7]
Q3: What are the known off-target effects of Ro 41-0960?
While Ro 41-0960 is a selective COMT inhibitor, it has been reported to have off-target effects, particularly at higher concentrations.[6] The primary off-target effect is the modulation of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[6][8][9] At micromolar concentrations, it can alter calcium reuptake into the sarcoplasmic reticulum.[8]
Q4: In which solvents is Ro 41-0960 soluble?
Ro 41-0960 is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[7][10] It has limited solubility in aqueous solutions.[5][6][11] For cell culture experiments, DMSO is a commonly used solvent.[7]
Troubleshooting Guides
Issue 1: Inconsistent inhibitory effects on COMT activity.
-
Possible Cause:
-
Compound Stability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.[6]
-
Solubility Issues: Ro 41-0960 may not be fully dissolved in the aqueous experimental media, leading to a lower effective concentration.[6]
-
Inter-individual Variations: COMT activity can differ significantly between cell lines or tissue samples.[6][12]
-
-
Recommended Solutions:
-
Prepare fresh dilutions for each experiment from a properly stored stock solution.[6]
-
Ensure the compound is completely dissolved in a suitable organic solvent like DMSO before diluting it in aqueous media.[6]
-
Perform a dose-response curve for each new experimental system to determine the optimal concentration.[13]
-
Issue 2: No observable effect in cell-based assays.
-
Possible Cause:
-
Suboptimal Concentration: The concentration used may be too low to effectively inhibit COMT in your specific cell type.[13]
-
Poor Membrane Permeability: Ro 41-0960 has been reported to have poor cell membrane permeability, which could limit its intracellular effects.[6][8][13]
-
Low COMT Expression: The cell line being used may have low endogenous COMT expression.[13]
-
-
Recommended Solutions:
-
Conduct a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).[13]
-
Increase the incubation time to allow for greater compound uptake.[13]
-
Confirm COMT expression in your cell line using methods like Western blot or qPCR. If expression is low, consider using a cell line with higher known COMT expression.[13]
-
Issue 3: Unexpected cytotoxicity.
-
Possible Cause:
-
Recommended Solutions:
Issue 4: Precipitation of the compound in the stock solution upon thawing.
-
Possible Cause:
-
Supersaturated Solution: The solution may be supersaturated.
-
Improper Thawing: Incorrect thawing procedure can cause the compound to precipitate.[7]
-
-
Recommended Solutions:
Quantitative Data
Table 1: Inhibitory Potency of Ro 41-0960
| Parameter | Value | Cell/System | Reference |
| IC50 | 5-42 nM | Human mammary tissues | [2][3][12][14] |
| IC50 | 46.1 nM | Recombinant COMT | [2][3] |
| EC50 | 23 nM | CHO cells (for increased norepinephrine (B1679862) retention) | [2][3] |
| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (Prevention of L-DOPA induced dopaminergic neuron loss) | [1] |
| Ki | 2.9 nmol | Dog pancreas | [3] |
Table 2: In Vivo Efficacy of Ro 41-0960
| Parameter | Value | Species/System | Effect | Reference |
| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | [3] |
| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | [3] |
Signaling Pathways and Experimental Workflows
Caption: Inhibition of COMT by Ro 41-0960 blocks the methylation of catecholamines and catechol estrogens.
Caption: Proposed signaling pathway of Ro 41-0960 in estrogen-dependent cancers.[15]
Caption: General experimental workflow for in vitro studies with Ro 41-0960.[2][7]
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay
This protocol describes a general method to determine the inhibitory effect of Ro 41-0960 on COMT activity in a cell-free system.[6]
Materials:
-
Assay Buffer: 0.2M N-Tris(hydroxymethyl)-methyl-2-aminoethane Sulphonic Acid, pH 7.6 at 37°C
-
Substrate: 0.5 mM 3,4-Dihydroxyacetophenone (DHAP), prepared fresh
-
Co-factor: 5 mM S-Adenosyl-L-Methionine (SAM), prepared fresh and kept on ice
-
Activator: 6 mM Magnesium Chloride (MgCl2)
-
Reducing Agent: 20 mM Dithiothreitol (DTT)
-
COMT Enzyme Solution: Approximately 1000 units/ml of COMT in cold Assay Buffer
-
Inhibitor: Ro 41-0960 stock solution in DMSO, serially diluted in Assay Buffer
-
Stop Solution: 0.4 M Sodium Borate, pH 10.0 at 37°C
Procedure:
-
In a microplate, add the following in order: Assay Buffer, MgCl2, DTT, and the desired concentration of Ro 41-0960 or vehicle control.
-
Add the COMT enzyme solution and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (DHAP) and co-factor (SAM).
-
Incubate the reaction mixture at 37°C for 20-30 minutes.
-
Stop the reaction by adding the Stop Solution.
-
Detection: The product of the reaction can be quantified using various methods, such as HPLC or spectrophotometry, depending on the substrate used.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Ro 41-0960 on cancer cell lines.[15]
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
96-well plates
-
Complete culture medium
-
Ro 41-0960
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Ro 41-0960 and a vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 3: Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying apoptosis in cells treated with Ro 41-0960 using flow cytometry.[15]
Materials:
-
Cells of interest
-
6-well plates
-
Ro 41-0960
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Ro 41-0960 for the specified time.
-
Harvest both floating and adherent cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 4: Western Blot Analysis
This protocol is for analyzing the expression of proteins involved in apoptosis and cell proliferation.[15][16]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p53, PARP1, PCNA, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Phytochemicals inhibit catechol-O-methyltransferase activity in cytosolic fractions from healthy human mammary tissues: implications for catechol estrogen-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Ro 41-0960 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Ro 41-0960.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of Ro 41-0960?
Ro 41-0960 is known to have poor aqueous solubility, which can significantly impact its bioavailability. The table below summarizes the available solubility data.
| Solvent/System | Solubility |
| Water | <0.7 mg/mL |
| Phosphate-Buffered Saline (PBS) pH 7.2 | ~0.2 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Ethanol (B145695) | Soluble |
Q2: What is the expected oral bioavailability of Ro 41-0960?
While specific quantitative data on the oral bioavailability of Ro 41-0960 is limited in publicly available literature, its poor aqueous solubility strongly suggests that its oral bioavailability is low. Studies on similar poorly soluble compounds indicate that bioavailability can be a significant challenge.
Q3: Does Ro 41-0960 cross the blood-brain barrier (BBB)?
Studies using radiolabeled Ro 41-0960 in non-human primates have shown negligible uptake in the brain, indicating that it does not readily cross the blood-brain barrier.[1] This is a critical consideration for CNS-targeted research.
Q4: What are the primary challenges when working with Ro 41-0960 in experiments?
The main challenges researchers face are related to its low aqueous solubility, which can lead to:
-
Difficulty in preparing stock solutions and dilutions for in vitro and in vivo studies.
-
Inconsistent and low absorption after oral administration in animal models.
-
Potential for compound precipitation in aqueous buffers.
Troubleshooting Guides: Improving Ro 41-0960 Bioavailability
For researchers encountering issues with the bioavailability of Ro 41-0960, several formulation strategies can be employed. These approaches aim to enhance the solubility and dissolution rate of the compound, thereby improving its absorption.
Strategy 1: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[2][3][4][5][6]
Troubleshooting Steps & Experimental Protocol:
-
Problem: Low aqueous solubility of Ro 41-0960 for in vitro or in vivo studies.
-
Proposed Solution: Prepare an inclusion complex of Ro 41-0960 with HP-β-CD.
-
Protocol: Preparation of Ro 41-0960-HP-β-CD Inclusion Complex (Kneading Method)
-
Materials: Ro 41-0960, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Water, Mortar and pestle, Vacuum oven.
-
Procedure:
-
Determine the desired molar ratio of Ro 41-0960 to HP-β-CD (e.g., 1:1 or 1:2).
-
Accurately weigh the required amounts of Ro 41-0960 and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a 50% ethanol-water solution to form a paste.
-
Add the Ro 41-0960 to the paste and knead thoroughly for 30-45 minutes.
-
During kneading, add small amounts of the ethanol-water solution as needed to maintain a consistent paste-like texture.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
-
-
Verification:
-
Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).
-
Determine the aqueous solubility of the complex and compare it to that of the free compound.
-
Strategy 2: Formulation as a Solid Dispersion
Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix at the solid state.[7][8][9][10] This can enhance the dissolution rate by reducing particle size and improving wettability.
Troubleshooting Steps & Experimental Protocol:
-
Problem: Poor dissolution rate of Ro 41-0960 leading to low absorption.
-
Proposed Solution: Prepare a solid dispersion of Ro 41-0960 using a hydrophilic carrier like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).
-
Protocol: Preparation of Ro 41-0960 Solid Dispersion (Solvent Evaporation Method)
-
Materials: Ro 41-0960, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Rotary evaporator, Water bath, Vacuum oven.
-
Procedure:
-
Choose a suitable drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both Ro 41-0960 and PVP K30 in a sufficient volume of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform powder.
-
-
-
Verification:
-
Assess the amorphous nature of the drug in the dispersion using DSC and XRD.
-
Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with the pure drug.
-
Strategy 3: Particle Size Reduction via Micronization or Nanonization
Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[11][12]
Troubleshooting Steps & Experimental Protocol:
-
Problem: Slow dissolution of Ro 41-0960 due to large particle size.
-
Proposed Solution: Reduce the particle size of Ro 41-0960 to the micron or sub-micron range.
-
Protocol: Nanosuspension Preparation by Wet Media Milling
-
Materials: Ro 41-0960, Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl Methylcellulose), Purified water, Milling media (e.g., yttria-stabilized zirconium oxide beads), High-energy media mill.
-
Procedure:
-
Prepare a suspension of Ro 41-0960 in an aqueous solution of the stabilizer.
-
Add the suspension and milling media to the milling chamber of a high-energy media mill.
-
Mill the suspension at a controlled temperature for a specified duration to achieve the desired particle size.
-
Monitor the particle size distribution during milling using a laser diffraction particle size analyzer.
-
Once the target particle size is reached, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly or lyophilized to produce a solid nanoparticle powder.
-
-
-
Verification:
-
Characterize the particle size and morphology of the nanoparticles using techniques like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).
-
Evaluate the dissolution rate of the nanosuspension or nanoparticle powder.
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages | Key Experimental Readout |
| Cyclodextrin (B1172386) Complexation | Encapsulation of the drug molecule in a cyclodextrin cavity to increase aqueous solubility. | Simple preparation methods, well-established technique, can improve stability. | Limited to drugs that can fit into the cyclodextrin cavity, potential for competitive displacement. | Increased aqueous solubility, altered thermal and spectroscopic profiles. |
| Solid Dispersion | Dispersion of the drug in an amorphous form within a hydrophilic carrier matrix. | Significant increase in dissolution rate, can be applied to a wide range of drugs. | Potential for drug recrystallization during storage, which can reduce bioavailability. | Amorphous state confirmation (DSC, XRD), enhanced in vitro dissolution rate. |
| Nanonization | Reduction of drug particle size to the nanometer range, increasing surface area. | Dramatically increases dissolution velocity, can improve saturation solubility. | Requires specialized equipment, potential for particle aggregation. | Particle size analysis (DLS), increased dissolution rate. |
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of Ro 41-0960 on COMT.
Caption: General experimental workflow for developing and evaluating a formulation to improve the bioavailability of Ro 41-0960.
References
- 1. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. The hydroxypropyl-β-cyclodextrin complexation of toltrazuril for enhancing bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. dovepress.com [dovepress.com]
- 7. ijisrt.com [ijisrt.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmainfo.in [pharmainfo.in]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Common pitfalls in Ro 41-0960 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 41-0960.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target and mechanism of action of Ro 41-0960? Ro 41-0960 is a potent, selective, and synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3] Its primary mechanism of action is to bind to the catalytic site of COMT, which prevents the enzyme from transferring a methyl group from S-adenosyl-L-methionine (SAM) to its catechol substrates.[3][4] This inhibition leads to an accumulation of catecholamines (like dopamine) and catechol estrogens, prolonging their biological activity.[2][4]
Q2: What are the primary research applications for Ro 41-0960? Ro 41-0960 is primarily used in preclinical research for conditions where modulating catecholamine levels is beneficial. Key applications include:
-
Parkinson's Disease Research: It is often used to increase the bioavailability of L-DOPA, a dopamine (B1211576) precursor, suggesting a potential therapeutic role.[2][3] In primary rat cell cultures, it has been shown to prevent L-DOPA-induced dopaminergic neuron loss.[1][5]
-
Cancer Research: It is used to study the role of catechol estrogens in cancer. By inhibiting COMT, Ro 41-0960 can increase DNA damage caused by certain estrogen metabolites in cancer cell lines like MCF-7.[1] It has also been shown to reduce fibroid volume in rat models of uterine fibroids.[5]
-
Neuroscience: It serves as a tool to investigate the role of COMT in the metabolism of neurotransmitters like dopamine and norepinephrine.[2]
Q3: What are the known significant off-target effects of Ro 41-0960? The most significant documented off-target effect of Ro 41-0960 is the modulation of the sarco/endoplasmic reticulum Ca2+-ATPase, specifically the cardiac isoform SERCA2a.[6][7][8] This interaction is complex and concentration-dependent, potentially leading to altered calcium signaling in susceptible cell types like cardiomyocytes.[6][8][9] Researchers should be cautious when working with cell types where calcium homeostasis is critical.[8]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
Q: I observed precipitation after adding my Ro 41-0960 DMSO stock to my aqueous cell culture medium or buffer. What should I do?
This is a common issue due to the compound's low aqueous solubility.
-
Problem: Ro 41-0960 has limited solubility in water (<0.7 mg/mL) and physiological buffers like PBS (approx. 0.2 mg/mL at pH 7.2).[2][5] High final concentrations or insufficient mixing can cause it to precipitate out of solution.
-
Solution Workflow:
-
Check Final Concentration: Ensure the final concentration of Ro 41-0960 in your aqueous medium is well below its solubility limit.
-
Verify Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <0.5%) as it can have its own effects on cells.
-
Improve Solubilization: When diluting the stock solution, add it to your medium drop-wise while vortexing or stirring the medium to facilitate rapid dispersal. Pre-warming the medium to 37°C may also help.
-
Consider Solubilizing Agents: For specific applications, solubilizing agents like 2-hydroxypropyl-β-cyclodextrin have been used to increase aqueous solubility.
-
Issue 2: Inconsistent or No Observable Effect in Bioassays
Q: I am not observing the expected biological effect (e.g., change in dopamine metabolite levels) after treating my cells with Ro 41-0960. Why might this be?
This can stem from issues with the compound's integrity, experimental setup, or biological context.
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Insufficient Cellular Uptake.
-
Troubleshooting: Ro 41-0960 has been reported to have poor membrane permeability.[6][9] The effective intracellular concentration may be lower than the concentration in the medium. Consider increasing the incubation time or, if the experimental design allows, using cell permeabilization techniques for in vitro assays with microsomal preparations.[6]
-
-
Possible Cause 3: Low Target Expression.
-
Troubleshooting: Confirm that your cell line or model system expresses COMT at sufficient levels to produce an observable effect. Check protein expression levels via Western Blot or mRNA levels via qPCR.
-
-
Possible Cause 4: Blood-Brain Barrier (In Vivo).
Issue 3: Unexpected Phenotype Related to Calcium Signaling
Q: My results show altered calcium transients or other effects on cellular homeostasis that are not consistent with COMT inhibition. What could be the cause?
This is likely due to the known off-target effects of Ro 41-0960 on SERCA2a.[6][8]
-
Problem: At micromolar concentrations, Ro 41-0960 can modulate SERCA2a activity, which regulates calcium reuptake into the sarcoplasmic reticulum.[6][7] This effect is particularly prominent in cells expressing SERCA2a, such as cardiomyocytes.[6]
-
Troubleshooting Workflow:
-
Perform a Dose-Response Experiment: Determine the minimal concentration of Ro 41-0960 required for COMT inhibition while minimizing off-target effects. Effects on SERCA2a are typically observed in the micromolar range, whereas COMT inhibition occurs at nanomolar concentrations.[3][6][7]
-
Use a Structurally Different COMT Inhibitor: To confirm the observed phenotype is due to COMT inhibition, repeat the experiment with an alternative inhibitor like Tolcapone or Entacapone.[8] If the phenotype persists, it is likely an on-target effect.
-
Use a Negative Control Cell Line: If possible, use a cell line that does not express SERCA2a to see if the unexpected phenotype disappears.[8]
-
Data Presentation
Quantitative Pharmacological Data
| Parameter | Value (nM) | Species/System | Reference |
| IC50 | 5-42 | Human mammary tissue cytosol | [3][4] |
| IC50 | 46.1 | Not specified / Recombinant COMT | [3][4] |
| EC50 | 100 | Primary rat rostral mesencephalic tegmentum cultures | [1][5] |
| EC50 | 23 | CHO cells expressing NET | [3][4] |
| Ki | 2.9 | Dog pancreas | [3] |
Table 1: In Vitro Potency of Ro 41-0960
Solubility & Stability Data
| Solvent / Formulation | Solubility | Storage Temp. | Shelf-Life | Reference |
| DMSO | ≥15 mg/mL | -80°C | 6 months | [5][10][12] |
| DMSO | ≥15 mg/mL | -20°C | 1 month | [5][10][12] |
| Ethanol | Soluble (20 mg/mL) | -20°C | 1 month | [5] |
| PBS (pH 7.2) | ~0.2 mg/mL | N/A | N/A | [2][5] |
| Water | <0.7 mg/mL | N/A | N/A | [2] |
| Powder | N/A | -20°C | 3 years | [10] |
Table 2: Solubility and Recommended Storage for Ro 41-0960
Experimental Protocols
Protocol: In Vitro COMT Inhibition Assay
This protocol outlines a general method to determine the IC50 value of Ro 41-0960 against COMT.
-
Materials & Reagents:
-
Recombinant human COMT
-
Ro 41-0960
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
COMT substrate (e.g., 3,4-dihydroxybenzoic acid)
-
S-adenosyl-L-methionine (SAM)
-
Stop Solution (e.g., 0.1% formic acid)
-
96-well microplate
-
Plate reader (spectrophotometer)
-
-
Methodology:
-
Inhibitor Preparation: Prepare a stock solution of Ro 41-0960 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then further dilute into the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the COMT enzyme, and the Ro 41-0960 dilution (or vehicle control - DMSO in buffer).
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation: Initiate the enzymatic reaction by adding a mixture of the COMT substrate and the co-factor SAM.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding the stop solution.
-
Detection: Quantify the formation of the O-methylated product using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percent inhibition for each Ro 41-0960 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ro 41-0960 | CAS 125628-97-9 | Cayman Chemical | Biomol.com [biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ro 41-0960 Toxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro 41-0960 in toxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ro 41-0960?
A1: Ro 41-0960 is a potent and selective inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3] It binds to the catalytic site of COMT, preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to catechol substrates like dopamine (B1211576) and catechol estrogens.[2][3] This inhibition leads to an accumulation of these catechol compounds and a reduction in their O-methylated metabolites.[2]
Q2: What is the general in vivo toxicity profile of Ro 41-0960?
A2: Based on preclinical animal studies, Ro 41-0960 is generally well-tolerated at therapeutic doses.[4] In studies on Eker rats, daily administration of 150 mg/kg for up to four weeks showed no observable adverse effects or mortality.[4] Histological examinations of organs, including the liver and uterus, revealed no evidence of tissue damage.[4] However, at toxic dose levels, it can cause convulsions and hypomotility.[5] The LD50 value in mice after intraperitoneal administration was determined to be 137 mg/kg.[5]
Q3: Does Ro 41-0960 have any known effects on liver function?
A3: In studies on Eker rats, Ro 41-0960 did not significantly impact liver function. Key liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), as well as total bilirubin, remained unchanged after four weeks of daily treatment compared to control groups.[4]
Q4: Can Ro 41-0960 induce apoptosis in cancer cells?
A4: Yes, Ro 41-0960 has been shown to modulate the expression of genes involved in apoptosis.[6][7] In some cancer models, by inhibiting COMT, it can lead to an accumulation of catechol estrogens which can increase oxidative stress and induce programmed cell death (apoptosis).[8] Studies have shown it can modulate the expression of p53 and PARP1, which are involved in apoptotic pathways.[7][9]
Troubleshooting Guide
Problem: I am not observing any effect of Ro 41-0960 in my cell-based assay.
-
Possible Cause 1: Suboptimal Concentration. The concentration of Ro 41-0960 may be too low to effectively inhibit COMT in your specific cell type.
-
Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your experimental setup.[10]
-
-
Possible Cause 2: Low Endogenous COMT Expression. The cell line you are using may have very low levels of COMT, making the effects of inhibition difficult to measure.
-
Solution: Confirm the expression level of COMT in your cell line using methods like Western blot or qPCR. If the expression is low, consider using a cell line known to have higher COMT expression.[10]
-
-
Possible Cause 3: Poor Cell Membrane Permeability. Ro 41-0960 may have limited permeability across the cell membrane in certain cell types.[10]
-
Solution: Try increasing the incubation time to allow for more effective uptake of the compound.[10]
-
Problem: I am observing unexpected cytotoxicity in my experiments.
-
Possible Cause 1: Concentration is too high. High concentrations of Ro 41-0960 can lead to off-target effects and general cytotoxicity.[10]
-
Solution: Perform a cytotoxicity assay, such as an MTT or LDH assay, to establish the toxic concentration range for your specific cells. Use concentrations below this range for your experiments.[10]
-
-
Possible Cause 2: Off-target effects. At higher concentrations (50-100 µM), Ro 41-0960 has been reported to have off-target effects, such as modulating the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[10]
-
Solution: Lower the concentration of Ro 41-0960 to a range where it is selective for COMT. Refer to dose-response curves to find the optimal window.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Ro 41-0960
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 5-42 nM | Human mammary tissue cytosol | [2] |
| IC50 | 46.1 nM | Not specified | [2] |
| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (Prevention of L-DOPA induced neuron loss) | [1] |
| EC50 | 23 ± 5 nM | CHO cells expressing NET | [2] |
| Ki | 2.9 nmol | Dog pancreas | [2] |
Table 2: In Vivo Data for Ro 41-0960
| Parameter | Value | Species/System | Effect | Reference |
| LD50 | 137 mg/kg | Mice (intraperitoneal) | Acute toxicity | [5] |
| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | [2] |
| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | [2] |
| Dosage | 30 mg/kg, i.p. | Rats | Increase in striatal dopamine and DOPAC levels | [1] |
| Dosage | 150 mg/kg, twice daily | Eker Rats | Shrinkage of uterine fibroids | [4][8] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Ro 41-0960 on cell lines.[8]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of Ro 41-0960 and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying apoptosis in cells treated with Ro 41-0960.[8]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Ro 41-0960 for the specified time.
-
Harvest both floating and adherent cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for analyzing the expression of specific proteins involved in apoptosis or cell proliferation pathways.[8]
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated and control cells.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-PARP1, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acute toxicity of three new selective COMT inhibitors in mice with special emphasis on interactions with drugs increasing catecholaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Ro 41-0960 Treatment Protocols
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Ro 41-0960 in their experiments. It provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ro 41-0960?
A1: Ro 41-0960 is a potent and selective synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2][3] COMT is a crucial enzyme in the metabolic degradation of catecholamines (like dopamine (B1211576) and norepinephrine) and catechol estrogens.[4][5] By binding to the catalytic site of COMT, Ro 41-0960 prevents the methylation of these substrates, leading to their accumulation and prolonged biological activity.[2][3][6]
Q2: What is a recommended starting concentration for Ro 41-0960 in cell-based assays?
A2: A typical starting concentration for Ro 41-0960 in cell-based assays is in the low micromolar range.[4] For effective COMT inhibition in cell culture, concentrations between 1 µM and 20 µM are often used.[4] However, it is highly recommended to perform a dose-response curve (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.[4]
Q3: How should I dissolve and store Ro 41-0960?
A3: Ro 41-0960 is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[7][8] For cell culture experiments, creating a stock solution in DMSO is a common practice.[4][7] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles and store it at -20°C for short-term (up to one month) or -80°C for long-term storage (up to six months).[7][9] The powdered form is stable for up to 3 years when stored at -20°C and protected from light.[7]
Q4: What are the known off-target effects of Ro 41-0960?
A4: While Ro 41-0960 is selective for COMT, off-target effects have been reported, particularly at higher concentrations. The primary off-target effect is the modulation of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[10][11][12] At micromolar concentrations, it can modulate Ca²⁺ transport, and at concentrations of 50-100 µM, it may induce changes in Ca²⁺ dynamics similar to calcium channel blockers.[10][11][13]
Q5: Does Ro 41-0960 cross the blood-brain barrier?
A5: Despite being classified as a broad-spectrum COMT inhibitor, studies using positron emission tomography (PET) in baboons have shown negligible uptake of Ro 41-0960 in the brain.[1][14] The brain-to-plasma ratio is very low, suggesting that the majority of the compound detected in the brain is within cerebral blood vessels rather than the brain tissue itself.[14] However, high uptake is observed in peripheral organs with high COMT activity, such as the kidneys.[1][14]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of Ro 41-0960 in my experiments.
-
Possible Cause: Suboptimal Concentration: The concentration used may be too low for your specific cell type or experimental system.
-
Solution: Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.[4]
-
-
Possible Cause: Low COMT Expression: The cell line you are using may have low endogenous COMT activity, making the effects of inhibition difficult to detect.
-
Solution: Confirm COMT expression in your cell line using methods like Western blot or qPCR. If expression is low, consider using a cell line with known higher COMT expression.[4]
-
-
Possible Cause: Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Aliquot the stock solution upon preparation and store it at -20°C or -80°C. Use a fresh aliquot for each experiment.[4]
-
-
Possible Cause: Solubility Issues: Ro 41-0960 has limited aqueous solubility.[2][10]
-
Solution: Ensure the compound is fully dissolved in the organic solvent before diluting it in your aqueous experimental medium. Incomplete dissolution will lead to a lower effective concentration.[10]
-
Issue 2: Unexpected cytotoxicity observed.
-
Possible Cause: High Concentration: The concentration of Ro 41-0960 may be too high, leading to off-target effects and cytotoxicity.[4]
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cells.
-
-
Possible Cause: Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium may be toxic to the cells.
-
Solution: Ensure the final solvent concentration is below the toxic level for your cell line (typically <0.5% for DMSO). Always include a vehicle control (solvent only) in your experiments.[4]
-
Issue 3: Discrepancy between results from in vitro enzyme assays and cell-based assays.
-
Possible Cause: Poor Membrane Permeability: Ro 41-0960 has been reported to have poor cell membrane permeability.[10][13] This can lead to a lower intracellular concentration compared to the concentration added to the culture medium.
-
Solution: Consider using permeabilization techniques for in vitro assays with microsomal preparations. For cellular assays, be aware that higher concentrations might be needed to achieve the desired intracellular effect, but this also increases the risk of off-target effects.[11]
-
Issue 4: Unexpected changes in calcium signaling.
-
Possible Cause: Off-target effects on SERCA2a: Ro 41-0960 can directly interact with the SERCA2a calcium pump, especially at micromolar concentrations.[10][11][15]
Quantitative Data
Table 1: In Vitro Inhibitory Potency of Ro 41-0960
| Parameter | Value | Species/System | Reference |
| IC50 | 5-42 nM | Human mammary tissue cytosol | [16][17][18] |
| IC50 | ~50 nM | Not specified | [16] |
| EC50 | 23 ± 5 nM | CHO cells expressing NET | [6][19] |
| EC50 | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (neuroprotection) | [1] |
| Ki | 2.9 nmol | Dog pancreas | [6] |
Table 2: In Vivo Efficacy of Ro 41-0960
| Parameter | Value | Species/System | Effect | Reference |
| ED50 | 0.5 mg/kg | Baboon Liver | Inhibition of [18F]Ro41-0960 uptake | [6] |
| ED50 | <0.01 mg/kg | Baboon Kidney | Inhibition of [18F]Ro41-0960 uptake | [6] |
| Dosage | 30 mg/kg, i.p. | Rats | Potentiation of L-DOPA/Carbidopa effects | [1][20][21] |
| Dosage | 150 mg/kg, s.c. | Eker rat model | Reduction in uterine fibroid volume | [1][20] |
Table 3: Solubility of Ro 41-0960
| Solvent | Solubility | Reference |
| DMSO | ≥15 mg/mL | [8][22] |
| Ethanol | Soluble | [8][22] |
| DMF | 20 mg/mL | [8] |
| Water | <0.7 mg/mL | [2][22] |
| PBS (pH 7.2) | ~0.2 mg/mL | [2][8] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.0 - 2.8 mg/mL | [22] |
Table 4: Storage and Stability of Ro 41-0960
| Formulation | Storage Temperature | Shelf-Life | Reference |
| In Solvent | -80°C | 6 months | [7][9] |
| In Solvent | -20°C | 1 month | [7][9] |
| Powder | -20°C | 3 years | [7] |
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay
This protocol provides a general method for determining the IC50 value of Ro 41-0960 against COMT activity.
-
Materials:
-
Procedure:
-
Reagent Preparation:
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, MgCl2, DTT, and the desired concentration of Ro 41-0960 or vehicle control.[10]
-
Add the COMT enzyme solution and incubate for 10 minutes at 37°C to allow for inhibitor binding.[10]
-
Initiate the reaction by adding the catechol substrate and SAM.[10]
-
-
Incubation and Termination:
-
Detection and Analysis:
-
The formation of the O-methylated product can be measured. For radiometric assays using [³H]-SAM, radioactivity is measured using a scintillation counter.[5] For spectrophotometric assays, absorbance can be measured at a specific wavelength (e.g., 344 nm).[10]
-
Calculate the percentage of inhibition for each Ro 41-0960 concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
-
Protocol 2: Analysis of Dopamine Metabolism in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol outlines a method to assess the effect of Ro 41-0960 on dopamine metabolism in cultured cells.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Ro 41-0960
-
L-DOPA
-
Ice-cold PBS
-
Lysis buffer
-
HPLC system with electrochemical detection
-
-
Procedure:
-
Cell Culture and Treatment:
-
Sample Collection:
-
Analysis:
-
Analyze the concentrations of dopamine and its metabolites (e.g., HVA, DOPAC) in both the extracellular and intracellular fractions using HPLC with electrochemical detection.[10]
-
-
Mandatory Visualizations
Caption: Signaling pathways affected by Ro 41-0960.
Caption: General experimental workflow for Ro 41-0960 treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Ro 41-0960 | 125628-97-9 | >98% [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Phytochemicals inhibit catechol-O-methyltransferase activity in cytosolic fractions from healthy human mammary tissues: implications for catechol estrogen-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. In vivo effects of new inhibitors of catechol-O-methyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ro 41-0960 solid 125628-97-9 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Ro 41-0960 and Other COMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catechol-O-methyltransferase (COMT) inhibitor Ro 41-0960 with other well-established inhibitors, including entacapone (B1671355), tolcapone (B1682975), and opicapone. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Introduction to COMT Inhibition
Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine. It also plays a crucial role in the metabolism of catechol-containing drugs like Levodopa (L-DOPA), a primary treatment for Parkinson's disease. By inhibiting COMT, the bioavailability and plasma half-life of L-DOPA are increased, leading to more stable dopamine levels in the brain and improved motor symptom control in Parkinson's patients. COMT inhibitors are broadly classified based on their ability to cross the blood-brain barrier (BBB).
-
Peripherally Acting Inhibitors: These inhibitors, such as entacapone and opicapone, primarily act on COMT in peripheral tissues like the liver and gut.[1]
-
Broad-Spectrum Inhibitors: This category includes tolcapone and Ro 41-0960, which can cross the BBB and inhibit both peripheral and central COMT.[1]
Quantitative Comparison of Inhibitory Potency
The potency of COMT inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower value for these parameters indicates greater potency. The following tables summarize the available quantitative data for Ro 41-0960 and its counterparts. It is important to note that direct comparisons of these values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Inhibitory Activity (IC50) of COMT Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Source | Organism |
| Ro 41-0960 | Rat Liver COMT | ~40 | Rat | |
| Human Mammary Tissue Cytosol | 5 - 42 | Human | ||
| Entacapone | Rat Liver COMT | 160 | Rat | |
| Human Liver COMT | 151 | Human | ||
| Tolcapone | Rat Liver COMT | 40 | Rat | |
| Human Liver COMT | 773 | Human | ||
| Opicapone | COMT | 224 | Not specified |
Table 2: Inhibition Constants (Ki) of COMT Inhibitors
| Inhibitor | Ki (nM) | Enzyme Source |
| Ro 41-0960 | Not readily available in public domain literature.[2] | - |
| Entacapone | 10.7 | Rat Liver COMT |
| Tolcapone | 10.0 | Rat Liver COMT |
Table 3: Pharmacokinetic Properties of COMT Inhibitors
| Inhibitor | Oral Bioavailability | Primary Site of Action |
| Ro 41-0960 | Data not readily available. | Peripheral & Central |
| Entacapone | Low (10-35% in rats) | Peripheral |
| Tolcapone | ~60% | Peripheral & Central |
| Opicapone | Data not readily available. | Peripheral |
In Vivo Efficacy and Pharmacological Effects
The in vivo efficacy of COMT inhibitors is often assessed in animal models of Parkinson's disease, such as reserpinized or 6-hydroxydopamine (6-OHDA)-lesioned rats. Key outcome measures include the potentiation of L-DOPA-induced motor improvements and the modulation of dopamine metabolite levels in the brain.
Table 4: Comparative In Vivo Effects of COMT Inhibitors in Rodent Models
| Inhibitor | Animal Model | Dosage | Key Findings |
| Ro 41-0960 | Reserpinized rats | 30 mg/kg, i.p. | Potentiated L-DOPA induced reversal of akinesia. Reduced striatal 3-OMD levels and increased dopamine and DOPAC levels. Reduced HVA levels, indicating central COMT inhibition.[1][3] |
| Entacapone | - | - | Primarily peripheral COMT inhibition.[1] |
| Tolcapone | - | - | Both peripheral and central COMT inhibition.[1] |
| Nitecapone | Reserpinized rats | 30 mg/kg, i.p. | Potentiated L-DOPA induced reversal of akinesia. Reduced striatal 3-OMD levels and increased dopamine and DOPAC levels.[1] |
Signaling Pathways and Experimental Workflows
Dopamine Metabolism Pathway
The following diagram illustrates the metabolic pathway of dopamine and the points of inhibition by COMT inhibitors.
Experimental Workflow: In Vitro COMT Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory activity of a compound against COMT in vitro.
References
A Comparative Efficacy Analysis of COMT Inhibitors: Ro 41-0960 versus Tolcapone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent catechol-O-methyltransferase (COMT) inhibitors: Ro 41-0960 and Tolcapone. By presenting quantitative data, experimental methodologies, and visual representations of key processes, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Introduction to COMT Inhibition
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] It also metabolizes catechol-containing drugs, most notably levodopa (B1675098) (L-DOPA), the primary treatment for Parkinson's disease.[1] By inhibiting COMT, the bioavailability and half-life of L-DOPA are increased, leading to more stable plasma concentrations and improved motor symptom control in Parkinson's patients.[1] Both Ro 41-0960 and Tolcapone are nitrocatechol-based compounds that act as potent and selective COMT inhibitors.[1][2]
Ro 41-0960 is a potent, selective, and synthetic inhibitor of COMT.[3] It is classified as a broad-spectrum inhibitor, meaning it can cross the blood-brain barrier (BBB) and inhibit both peripheral and central COMT.[1][4] Its utility is primarily as a research tool in preclinical studies.[3]
Tolcapone , sold under the brand name Tasmar, is also a selective, potent, and reversible nitrocatechol-type inhibitor of COMT.[2] Like Ro 41-0960, it acts on both peripheral and central COMT.[1][2] Tolcapone is a clinically approved medication for Parkinson's disease, used as an adjunct to levodopa/carbidopa therapy.[2][5] However, its use has been limited due to concerns about liver toxicity.[2][6]
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for Ro 41-0960 and Tolcapone against COMT from various sources.
| Inhibitor | Target Enzyme | IC50 (nM) | Tissue/Assay Condition | Reference |
| Ro 41-0960 | COMT | 5 - 42 | Human Mammary Tissue Cytosol | [7] |
| COMT | ~50 | Not specified | [7] | |
| Rat Liver COMT | ~40 | Rat | [1] | |
| Tolcapone | COMT | 2 - 3 | Rat Brain | [7] |
| COMT | 773 | Human Liver | [7] | |
| Rat Liver COMT | 40 | Rat | [1] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as enzyme source, substrate concentration, and assay methodology.
Signaling Pathways and Mechanism of Action
Both Ro 41-0960 and Tolcapone exert their effects by inhibiting the COMT-mediated methylation of catechols. In the context of Parkinson's disease therapy, L-DOPA is administered as a precursor to dopamine. COMT can metabolize L-DOPA to 3-O-methyldopa (3-OMD), reducing the amount of L-DOPA that can reach the brain and be converted to dopamine. By blocking this metabolic pathway, both inhibitors increase the bioavailability of L-DOPA.
References
- 1. benchchem.com [benchchem.com]
- 2. Tolcapone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. neurology.org [neurology.org]
- 6. Tolcapone in Parkinson's disease: liver toxicity and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of COMT Inhibitors: Ro 41-0960 versus Entacapone
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and performance of two key catechol-O-methyltransferase (COMT) inhibitors, Ro 41-0960 and entacapone (B1671355). This analysis is supported by experimental data to facilitate informed decisions in research and development.
Introduction to COMT Inhibition
Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic pathway of catecholamines, which include the neurotransmitters dopamine, norepinephrine, and epinephrine. It facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. In the context of Parkinson's disease treatment, the inhibition of COMT is a key therapeutic strategy. By preventing the peripheral conversion of levodopa (B1675098) to 3-O-methyldopa (3-OMD), COMT inhibitors increase the bioavailability of levodopa, a precursor to dopamine, allowing for more of the therapeutic agent to cross the blood-brain barrier. Ro 41-0960 and entacapone are two well-characterized COMT inhibitors, with entacapone being a clinically used peripherally acting inhibitor and Ro 41-0960 being a potent inhibitor capable of crossing the blood-brain barrier, making it a valuable tool in preclinical research.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value is indicative of a higher potency. The following table summarizes the reported IC50 values for Ro 41-0960 and entacapone against COMT from various sources. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as the enzyme source, substrate concentration, and assay methodology.
| Inhibitor | Enzyme Source | IC50 (nM) |
| Ro 41-0960 | Human Mammary Tissue (cytosolic) | 5 - 42[1] |
| Recombinant Human S-COMT | 46.1[2] | |
| Recombinant Human COMT | 50[2] | |
| Rat Liver COMT | ~40[3] | |
| Entacapone | Rat Brain | 10[2] |
| Rat Liver Soluble COMT | 14.3[2] | |
| Rat Erythrocytes | 20[2] | |
| Rat Liver Total COMT | 20.1[2] | |
| Rat Liver Membrane-Bound COMT | 73.3[2] | |
| Human Liver | 151[2][3] | |
| Rat Liver | 160[2][3] |
Selectivity Profile
A critical aspect of any enzyme inhibitor is its selectivity for the target enzyme over other related enzymes. High selectivity minimizes the potential for off-target effects and associated toxicities.
Ro 41-0960 has been demonstrated to be a selective COMT inhibitor.[1] Studies have indicated that it does not exhibit significant activity against other key enzymes involved in catecholamine metabolism, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and phenolsulphotransferases (PST).[1]
Entacapone is also recognized for its high selectivity for COMT.[1][4] For comparison, the IC50 values for entacapone against MAO-A, MAO-B, phenolsulphotransferase M (PST-M), and PST-P are all reported to be greater than 50 µM.[1][4]
Off-Target Interactions
While both compounds are selective for COMT, some off-target interactions have been reported, typically at higher concentrations.
| Inhibitor | Off-Target | Effect | Concentration |
| Ro 41-0960 | SERCA2a | Modulation of Ca2+ transport (activation at lower µM, inhibition at ≥25 µM) | EC50 = 22.98 µM (for activation)[5][6][7] |
| Transthyretin (TTR) | Binding | Not specified[6] | |
| Entacapone | Mitochondrial membrane potential | Decrease | IC50 = 4 µM[8] |
| FTO demethylation | Inhibition | IC50 = 3.5 µM[4] |
It is noteworthy that some studies have indicated that entacapone has no effect on mitochondrial membrane potential at therapeutic concentrations.[9][10]
Experimental Protocols
The determination of IC50 values for COMT inhibitors is typically performed using an in vitro enzyme inhibition assay. Below is a representative protocol based on commonly used methods.
In Vitro COMT Inhibition Assay (HPLC-Based)
Objective: To determine the IC50 value of a test compound (e.g., Ro 41-0960 or entacapone) for COMT inhibition.
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM) as the methyl group donor
-
A catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
Test inhibitors (Ro 41-0960, entacapone) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Magnesium chloride (MgCl₂), an essential cofactor for COMT activity
-
Dithiothreitol (DTT) to maintain a reducing environment
-
Stop solution (e.g., 0.1% formic acid in acetonitrile)
-
HPLC system with a C18 column and an electrochemical or UV detector
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitors, SAM, and the catechol substrate in the appropriate solvents. Prepare the assay buffer containing MgCl₂ and DTT at their final desired concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate or microcentrifuge tube, add the assay buffer.
-
Add a specific concentration of the inhibitor (or vehicle control).
-
Add the COMT enzyme solution and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the catechol substrate and SAM.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 20 minutes), ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by adding the stop solution.
-
-
Detection:
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant into the HPLC system.
-
Separate and quantify the methylated product.
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of catecholamine metabolism by COMT inhibitors.
Caption: Workflow for determining COMT inhibitory activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting protein-protein interactions for therapeutic discovery via FRET-based high-throughput screening in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of entacapone and tolcapone on mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Ro 41-0960 on COMT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Catechol-O-methyltransferase (COMT) inhibitor, Ro 41-0960, with other established inhibitors, Tolcapone and Entacapone. The information is supported by experimental data to facilitate informed decisions in research and development.
Comparative Inhibitory Potency of COMT Inhibitors
The efficacy of a COMT inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.
| Inhibitor | Target Enzyme | IC50 (nM) | Tissue/Assay Condition |
| Ro 41-0960 | COMT | 0.6 - 50 | Human COMT, Human Mammary Tissue Cytosol |
| Tolcapone | COMT | 1.5 - 3 | Human COMT, Rat Brain |
| Entacapone | COMT | 0.6 - 160 | Human COMT, Rat Duodenum and Liver |
Experimental Protocols
Accurate determination of COMT inhibitory activity is crucial for comparative analysis. Below are detailed methodologies for a typical in vitro COMT inhibition assay using High-Performance Liquid Chromatography (HPLC).
In Vitro COMT Inhibition Assay (HPLC-Based)
Objective: To determine the IC50 value of Ro 41-0960 and comparator compounds for COMT inhibition.
Materials:
-
Recombinant human COMT enzyme
-
Catechol substrate (e.g., Epinephrine, L-DOPA)
-
S-Adenosyl-L-methionine (SAM) as a methyl group donor
-
Ro 41-0960 and other comparator inhibitors (Tolcapone, Entacapone)
-
Assay buffer (e.g., Phosphate buffer, pH 7.4)
-
Stop solution (e.g., Perchloric acid)
-
96-well microplates
-
Microplate reader
-
HPLC system with a C18 column and an electrochemical or fluorescence detector
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Ro 41-0960 and comparator inhibitors in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of the inhibitors to be tested.
-
Prepare working solutions of the COMT enzyme, catechol substrate, and SAM in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add a specific concentration of the inhibitor (or a vehicle control).
-
Add the COMT enzyme solution and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the catechol substrate and SAM.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by adding a stop solution, such as ice-cold perchloric acid.
-
-
Detection and Measurement:
-
Centrifuge the samples to pellet any precipitated proteins.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the substrate and the methylated product using an appropriate mobile phase and flow rate.
-
Detect and quantify the amount of the O-methylated product formed using the electrochemical or fluorescence detector.
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the COMT signaling pathway and the experimental workflow for its inhibition.
Unveiling the Target Profile of Ro 41-0960: A Comparative Cross-Reactivity Guide
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's selectivity is paramount. This guide provides a comprehensive analysis of the cross-reactivity profile of Ro 41-0960, a potent inhibitor of Catechol-O-methyltransferase (COMT). By presenting objective comparisons with alternative compounds and detailing the supporting experimental data, this document serves as a critical resource for informed experimental design and interpretation.
Ro 41-0960 is a well-established selective inhibitor of COMT, an enzyme crucial for the metabolism of catecholamines and catechol estrogens.[1][2][3] Its primary mechanism of action involves binding to the catalytic site of COMT, thereby preventing the methylation of its substrates.[1][4] However, like many small molecule inhibitors, Ro 41-0960 is not devoid of off-target effects. Emerging research has identified significant interactions with the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) and transthyretin (TTR).[5][6] This guide delves into the quantitative specifics of these interactions, offering a comparative perspective against other known modulators of these targets.
Comparative Analysis of Target Inhibition and Off-Target Modulation
To provide a clear quantitative comparison, the following tables summarize the inhibitory potency of Ro 41-0960 against its primary target, COMT, and its modulatory effects on identified off-targets, SERCA2a and TTR. Data for well-established alternative compounds are included for benchmarking purposes.
Table 1: Inhibition of Catechol-O-Methyltransferase (COMT)
| Compound | IC50 (nM) | Species/Tissue | Comments | Reference |
| Ro 41-0960 | 5 - 42 | Human Mammary Tissue | Interindividual variation observed. | [5] |
| 12 ± 9 | Recombinant Human COMT | [5] | ||
| 46.1 | Not Specified | [5] | ||
| Tolcapone | 2 - 3 | Rat Brain (S- and MB-COMT) | Highly potent in brain tissue. | [5] |
| 123 - 795 | Rat Liver (MB- and S-COMT) | Potency varies between membrane-bound and soluble forms. | [5] | |
| 773 | Human Liver | [5] | ||
| Entacapone | 14.3 - 73.3 | Rat Liver (soluble, total, and membrane-bound) | [5] |
Table 2: Modulation of SERCA2a Activity
| Compound | EC50 (µM) | Effect | Comments | Reference |
| Ro 41-0960 | 22.98 | Activation (increases Ca2+ affinity) | Effect is specific to the SERCA2a-PLB complex. Can be inhibitory at higher concentrations (≥25 µM). | [5][7] |
| Thapsigargin | ~0.0075 | Inhibition | Potent inhibitor, locks SERCA2a in a low calcium-affinity state. | [5] |
| CDN1163 | 0.8 - 27 | Activation | Stimulates SERCA2a activity. | [5] |
Table 3: Binding Affinity for Transthyretin (TTR)
| Compound | Kd (nM) | Method | Comments | Reference |
| Ro 41-0960 | 15 (Kd1), 2000 (Kd2) | Isothermal Titration Calorimetry (ITC) | Binds with negative cooperativity to two sites. | [5] |
| Tafamidis | ~2 (Kd1), ~200 (Kd2) | Not specified | Binds with negative cooperativity. | [5] |
| Diflunisal | Not directly specified | Not specified | A known TTR kinetic stabilizer. | [5] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for its accurate interpretation and for the design of future experiments.
In Vitro COMT Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against COMT.
Materials:
-
Recombinant human S-COMT
-
S-adenosyl-L-methionine (SAM)
-
Magnesium Chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
COMT substrate (e.g., 3,4-dihydroxybenzoic acid)
-
Test inhibitor (e.g., Ro 41-0960) dissolved in DMSO
-
Stop solution (e.g., 0.1% formic acid in acetonitrile)
-
96-well microplate
-
Plate reader (spectrophotometer)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, and SAM.
-
Add the recombinant human S-COMT to the mixture.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the COMT substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
Measure the formation of the methylated product using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
SERCA2a Ca2+-ATPase Activity Assay
This protocol assesses the effect of a test compound on the ATPase activity of SERCA2a, which is coupled to calcium transport.
Principle: The hydrolysis of ATP by SERCA2a is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[6]
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes (rich in SERCA2a)
-
Assay Buffer (e.g., MOPS buffer, pH 7.0)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
ATP
-
Calcium chloride (to achieve desired free Ca2+ concentrations)
-
Test compounds (e.g., Ro 41-0960)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, PEP, PK, and LDH.
-
Add the cardiac SR microsomes to the reaction mixture.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Continuously monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ATP hydrolysis.
-
Determine the effect of the test compound on SERCA2a activity by comparing the rates of ATP hydrolysis in the presence and absence of the compound.[5]
Visualizing Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway affected by Ro 41-0960 and a typical experimental workflow for assessing inhibitor specificity.
References
Benchmarking Ro 41-0960: An In Vitro Performance Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro performance benchmark of Ro 41-0960. By comparing its activity against other relevant compounds and detailing the experimental methodologies, this document serves as a practical resource for evaluating Ro 41-0960 for research applications.
Core Mechanism of Action
Ro 41-0960 is a potent and selective synthetic inhibitor of Catechol-O-methyltransferase (COMT), a critical enzyme in the metabolic pathway of catecholamines, such as dopamine, and catechol estrogens.[1][2] By binding to the catalytic site of COMT, Ro 41-0960 prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to its catechol substrates.[3][4] This inhibition leads to an accumulation of these substrates and a reduction in their O-methylated metabolites, which forms the basis of its pharmacological effects.[3]
Quantitative Performance Analysis
The following tables summarize the in vitro inhibitory and activation data for Ro 41-0960 against its primary target, COMT, and notable off-targets. Comparisons are drawn with other well-established modulators.
Table 1: Catechol-O-Methyltransferase (COMT) Inhibition
| Compound | IC50 (nM) | Species/System | Comments | Reference |
| Ro 41-0960 | 5 - 42 | Human Mammary Tissue | Interindividual variation observed. | [3][5] |
| 46.1 | Not Specified | [3][4] | ||
| Tolcapone | 2 - 3 | Rat Brain (S- and MB-COMT) | Highly potent in brain tissue. | [5] |
| 123 - 795 | Rat Liver (MB- and S-COMT) | Potency varies between membrane-bound and soluble forms. | [5] | |
| Entacapone | 14.3 - 73.3 | Rat Liver (soluble, total, and membrane-bound) | [5] |
Table 2: Off-Target Activity - SERCA2a Modulation
Ro 41-0960 has been identified as a modulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), an important protein in calcium homeostasis in cardiac muscle.[5]
| Compound | EC50 (µM) | Effect | Comments | Reference |
| Ro 41-0960 | 22.98 | Activation (increases Ca2+ affinity) | Effect is specific to the SERCA2a-PLB complex. Can be inhibitory at higher concentrations (≥25 µM). | [1][5][6] |
| Thapsigargin | ~0.0075 | Inhibition | Potent inhibitor, locks SERCA2a in a low calcium-affinity state. | [5] |
| CDN1163 | 0.8 - 27 | Activation | Stimulates SERCA2a activity. | [5][7] |
Table 3: Off-Target Activity - Transthyretin (TTR) Binding
Ro 41-0960 has also been demonstrated to bind to transthyretin (TTR), a transport protein for thyroxine and retinol.[5]
| Compound | Kd (nM) | Method | Comments | Reference |
| Ro 41-0960 | 15 (Kd1), 2000 (Kd2) | Isothermal Titration Calorimetry (ITC) | Binds with negative cooperativity to two sites. | [5] |
| Tafamidis | ~2 (Kd1), ~200 (Kd2) | Not specified | Binds with negative cooperativity. | [5] |
| Diflunisal | Not specified | Not specified | A known TTR kinetic stabilizer. | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Ro 41-0960 and a general workflow for in vitro COMT inhibition assays.
Caption: Mechanism of COMT inhibition by Ro 41-0960.
Caption: Impact of Ro 41-0960 on the Dopamine Metabolism Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting protein-protein interactions for therapeutic discovery via FRET-based high-throughput screening in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Analysis of COMT Inhibitors: Ro 41-0960 vs. Nitecapone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two catechol-O-methyltransferase (COMT) inhibitors, Ro 41-0960 and nitecapone (B1678951). The information presented is compiled from preclinical and in vitro studies to facilitate informed decisions in research and development. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal assays, and includes visualizations of relevant biological pathways and experimental workflows.
Introduction to COMT Inhibition
Catechol-O-methyltransferase (COMT) is a critical enzyme responsible for the metabolic degradation of catecholamines, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine.[1][2] COMT inhibitors are of significant interest, particularly as adjuncts to L-DOPA therapy in the treatment of Parkinson's disease. By inhibiting COMT, these drugs prevent the peripheral conversion of L-DOPA to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of L-DOPA for conversion to dopamine in the brain.[2][3] Both Ro 41-0960 and nitecapone are nitrocatechol-based COMT inhibitors.[1][4] A key distinction between them lies in their site of action; Ro 41-0960 is a broad-spectrum inhibitor, acting both peripherally and centrally, whereas nitecapone is primarily a peripherally acting COMT inhibitor.[2][5]
Quantitative Data Presentation
The following tables summarize the key quantitative data for Ro 41-0960 and nitecapone from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency against COMT
| Parameter | Ro 41-0960 | Nitecapone | Species/System | Reference |
| IC50 | 5 - 42 nM | ~300 nM (liver), ~20 nM (brain) | Human mammary tissue cytosol, Rat tissues | [6][7][8] |
| EC50 | 23 ± 5 nM | Not specified | CHO cells expressing NET | [3] |
| Ki | 2.9 nmol | ~23 nM (liver), ~1 nM (pure recombinant) | Dog pancreas, Rat liver, Pure recombinant COMT | [3][8] |
Table 2: In Vivo Efficacy in Rodent Models of Parkinson's Disease (Reversal of Reserpine-Induced Akinesia)
| Treatment (30 mg/kg, i.p.) | Effect on L-DOPA/Carbidopa Induced Locomotor Activity | Effect on Striatal 3-OMD Levels | Effect on Striatal Dopamine and DOPAC Levels | Reference |
| Ro 41-0960 | Markedly potentiated | Significantly reduced | Increased | [5][9] |
| Nitecapone | Markedly potentiated | Significantly reduced | Increased | [5][9] |
Table 3: Pharmacokinetic Parameters
| Parameter | Ro 41-0960 | Nitecapone | Species/System | Reference |
| ED50 (in vivo COMT inhibition) | 0.5 mg/kg (liver), <0.01 mg/kg (kidney) | Not specified | Baboon | [3][10] |
| Duration of Action | Halftime for recovery of COMT ~25h at 2 mg/kg | Short-acting (~3h in CNS) | Baboon, Rat | [10][11] |
| Blood-Brain Barrier Penetration | Initially thought to be brain-penetrant, but PET studies show negligible uptake in baboon and mouse brain.[9][12] | Does not effectively cross the blood-brain barrier.[9] | Baboon, Mouse, Rat | [9][12] |
Signaling Pathways and Experimental Workflows
Dopamine Metabolism Pathway Inhibition
The primary mechanism of action for both Ro 41-0960 and nitecapone is the inhibition of the COMT enzyme, which directly impacts the metabolic pathway of L-DOPA and dopamine.
Caption: Inhibition of L-DOPA and Dopamine Metabolism by COMT Inhibitors.
Estrogen Metabolism Pathway Inhibition
Ro 41-0960 also impacts estrogen metabolism by inhibiting the O-methylation of catechol estrogens.
Caption: Inhibition of Estrogen Metabolism by Ro 41-0960.
General Experimental Workflow for In Vitro COMT Inhibition Assay
The following diagram outlines the key steps in a typical in vitro COMT inhibition assay to determine the inhibitory potency of a compound.[4]
Caption: General workflow for an in vitro COMT inhibition assay.
Experimental Protocols
In Vitro COMT Inhibition Assay (HPLC-Based)
This protocol is adapted from methodologies used to determine the IC50 value of a COMT inhibitor.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ro 41-0960 and nitecapone for COMT.
Materials:
-
Recombinant human COMT
-
S-adenosyl-L-methionine (SAM)
-
3,4-dihydroxybenzoic acid (DHBA) as a substrate
-
Ro 41-0960 and nitecapone
-
Tris-HCl buffer
-
MgCl2
-
Dithiothreitol (DTT)
-
Perchloric acid (for reaction termination)
-
HPLC system with electrochemical detection
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, and DTT.
-
Inhibitor Addition: Add varying concentrations of Ro 41-0960 or nitecapone to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add recombinant human COMT to each tube and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate (DHBA) and SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.
-
Analysis: Analyze the formation of the methylated product using HPLC with electrochemical detection.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Assessment of COMT Inhibition in a Rodent Model of Parkinson's Disease
This protocol is based on established procedures in preclinical neuropharmacology to assess the ability of COMT inhibitors to potentiate the effects of L-DOPA.[2][9]
Objective: To evaluate the in vivo efficacy of Ro 41-0960 and nitecapone in potentiating the anti-akinetic effects of L-DOPA in reserpinized rats.
Animals: Male Wistar rats.
Procedure:
-
Induction of Akinesia: Administer reserpine (B192253) (e.g., 3 mg/kg, s.c.) to induce a state of akinesia, typically 18-24 hours before the experiment.
-
Drug Administration:
-
Administer the COMT inhibitor (nitecapone or Ro 41-0960, 30 mg/kg, i.p.).
-
Thirty minutes later, administer a combination of L-DOPA and a peripheral DOPA decarboxylase inhibitor (e.g., Carbidopa, 50 mg/kg each, i.p.).
-
-
Behavioral Assessment (Locomotor Activity): Immediately after L-DOPA/Carbidopa administration, place the rats in automated activity cages and record locomotor activity for a set period (e.g., 2-3 hours).
-
Neurochemical Analysis (Optional): At the end of the behavioral assessment, euthanize the animals and collect brain tissue (e.g., striatum) for the analysis of dopamine, its metabolites (DOPAC, HVA), and 3-OMD levels by HPLC.
-
Data Analysis: Compare the locomotor activity and neurochemical levels between the different treatment groups (vehicle, L-DOPA/Carbidopa alone, L-DOPA/Carbidopa + Ro 41-0960, L-DOPA/Carbidopa + nitecapone).
Conclusion
Both Ro 41-0960 and nitecapone are potent inhibitors of COMT, with Ro 41-0960 demonstrating higher potency in some in vitro assays.[6][8] In vivo, both compounds effectively potentiate the effects of L-DOPA in a rodent model of Parkinson's disease.[5][9] A key differentiator is their site of action; Ro 41-0960 has been described as a broad-spectrum inhibitor, while nitecapone acts primarily in the periphery.[2] However, recent PET imaging studies suggest that Ro 41-0960 has negligible brain uptake, questioning the extent of its central effects.[12] The choice between these inhibitors for research purposes will depend on the specific experimental question, particularly the desired site of COMT inhibition. This guide provides a foundational comparison to aid in the selection and evaluation of these important pharmacological tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. In vivo effects of new inhibitors of catechol-O-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET studies of peripheral catechol-O-methyltransferase in non-human primates using [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Ro 41-0960's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catechol-O-methyltransferase (COMT) inhibitor, Ro 41-0960, with other alternatives, supported by experimental data. The focus is on the independent validation of its mechanism of action, offering a resource for informed decision-making in research and drug development.
Mechanism of Action: Potent and Selective COMT Inhibition
Ro 41-0960 is a potent, selective, and reversible inhibitor of Catechol-O-methyltransferase (COMT), a key enzyme in the metabolic inactivation of catecholamines (e.g., dopamine (B1211576), norepinephrine) and catechol estrogens.[1] Its primary mechanism involves binding to the catalytic site of COMT, thereby preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates.[1] This inhibition leads to an accumulation of the primary substrates and a reduction in their O-methylated metabolites.[1]
The primary signaling pathway affected by Ro 41-0960 is the catecholamine metabolic pathway. By inhibiting COMT, it directly influences the levels of dopamine and its metabolites.[2] In the context of Parkinson's disease research, this leads to increased bioavailability of L-DOPA, the precursor to dopamine.[1] In cancer research, particularly in hormone-dependent malignancies, Ro 41-0960's inhibition of COMT prevents the detoxification of potentially carcinogenic catechol estrogens, leading to increased oxidative stress and apoptosis in cancer cells.[3]
Comparative Analysis of Inhibitory Potency
Ro 41-0960 exhibits high potency against COMT, with IC50 values in the nanomolar range. The following table compares its in vitro inhibitory potency with other well-known COMT inhibitors.
| Inhibitor | Target Enzyme | IC50 (nM) | Tissue/Assay Condition | Reference |
| Ro 41-0960 | COMT | 5 - 42 | Human Mammary Tissue Cytosol | [2][4] |
| COMT | ~50 | Not specified | [4] | |
| Recombinant Human S-COMT | 46.1 | [5] | ||
| Entacapone | COMT | 10 - 160 | Rat Duodenum and Liver | [4] |
| Rat Liver Soluble COMT | 14.3 | [5] | ||
| Human Liver | 151 | [5] | ||
| Tolcapone | COMT | 2 - 3 | Rat Brain | [4] |
| Human Liver | 773 | [4] | ||
| Opicapone | COMT | 224 | Not specified | [4] |
Selectivity and Off-Target Effects
A critical aspect of a pharmacological inhibitor is its selectivity. While Ro 41-0960 is characterized as a selective COMT inhibitor, it's important to consider potential off-target effects, especially at higher concentrations.[4][6]
| Inhibitor | Off-Target | Effect | Concentration | Reference |
| Ro 41-0960 | SERCA2a | Modulation of Ca2+ transport | Micromolar concentrations | [6] |
| Dopamine Transporter (DAT) | Used as a tool in uptake assays | 1 µM | [6] | |
| Tolcapone | 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) | Binding | Not specified | [6] |
| Entacapone | Mitochondrial membrane potential | Decrease | IC50 = 4 µM | [6] |
| Opicapone | Mitochondrial membrane potential | Decrease | IC50 = 181 µM | [6] |
| ATP content | Decrease | IC50 = 98 µM | [6] |
The primary documented off-target effect of Ro 41-0960 is the modulation of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[7][8] This interaction appears to be concentration-dependent, with some studies reporting activation at intermediate calcium concentrations and inhibition at higher concentrations (≥25 µM).[8] This is an important consideration in experimental design, particularly in cell types expressing SERCA2a, such as cardiomyocytes.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Ro 41-0960 and a general workflow for its in vitro validation.
Caption: Inhibition of Dopamine Metabolism by Ro 41-0960.
Caption: General workflow for an in vitro COMT inhibition assay.
Experimental Protocols
In Vitro COMT Inhibition Assay (HPLC-Based)
This protocol is adapted from methodologies used to determine the IC50 value of Ro 41-0960 for COMT inhibition by measuring the formation of a methylated product.
Materials:
-
Recombinant human COMT
-
S-adenosyl-L-methionine (SAM)
-
3,4-dihydroxybenzoic acid (DHBA) as substrate
-
Ro 41-0960
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
Dithiothreitol (DTT)
-
Perchloric acid (for reaction termination)
-
HPLC system with electrochemical detection
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and DTT.
-
Inhibitor Addition: Add varying concentrations of Ro 41-0960 (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle control.
-
Enzyme Addition: Add the recombinant human COMT enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate (DHBA) and the methyl donor (SAM).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 column and an electrochemical detector to separate and quantify the methylated product.
-
Data Analysis: Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Downstream Effects (e.g., Apoptosis in Cancer Cells)
This protocol outlines a general method to assess the downstream effects of Ro 41-0960 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Cell culture medium and supplements
-
Ro 41-0960
-
Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the cancer cells to a desired confluency in appropriate multi-well plates.
-
Treatment: Treat the cells with varying concentrations of Ro 41-0960 for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.
-
Apoptosis Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
-
Data Analysis: Compare the percentage of apoptotic cells in the Ro 41-0960-treated groups to the control group to determine the dose-dependent effect on apoptosis induction.
Conclusion
Independent validation studies confirm that Ro 41-0960 is a potent and selective inhibitor of COMT. Its mechanism of action, centered on the blockade of catecholamine and catechol estrogen metabolism, is well-documented. When compared to other COMT inhibitors such as Entacapone and Tolcapone, Ro 41-0960 demonstrates comparable or superior in vitro potency. However, researchers should be mindful of its potential off-target effects on SERCA2a at micromolar concentrations and select experimental conditions accordingly. The provided protocols and pathway diagrams offer a framework for the continued investigation and application of Ro 41-0960 in various research fields.
References
Ro 41-0960's effect on downstream signaling pathways compared to other inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Ro 41-0960's effects on downstream signaling pathways relative to other key inhibitors. Supported by experimental data, this document provides a comprehensive overview to inform research and development decisions.
Ro 41-0960 is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), an essential enzyme in the metabolic pathways of catecholamines and catechol estrogens.[1][2] Its high specificity for COMT makes it a valuable tool in neuroscience and oncology research.[2][3] This guide will delve into the downstream consequences of COMT inhibition by Ro 41-0960 and compare them to other inhibitors targeting similar biological systems.
Mechanism of Action: COMT Inhibition
Ro 41-0960 functions as a competitive inhibitor of COMT by binding to its active site.[4] This action blocks the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to catechol substrates, thereby preventing their degradation.[4][5] The primary downstream effect is an accumulation of these substrates, notably the neurotransmitter dopamine (B1211576) and catechol estrogens.[2]
Quantitative Comparison of Inhibitory Potency
The efficacy of Ro 41-0960 and other inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Inhibitor | Target Enzyme | IC50 (nM) | Organism/Source |
| Ro 41-0960 | Rat Liver COMT | ~40 | Rat [6] |
| Human Mammary Tissue | 5 - 42 | Human[7] | |
| Recombinant Human S-COMT | 46.1 | Human[7] | |
| Entacapone | Rat Liver COMT | 160 | Rat[6] |
| Human Liver COMT | 151 | Human[6] | |
| Tolcapone | Rat Liver COMT | 40 | Rat[6] |
| Human Liver COMT | 2.5 | Human[6] | |
| Nitecapone (B1678951) | Rat Liver COMT | - | - |
| MAO-A Inhibitor (Ro 41-1049) | Monoamine Oxidase-A | - | - |
| MAO-B Inhibitor (Ro 19-6327) | Monoamine Oxidase-B | - | - |
| Aromatase Inhibitor (Letrozole) | Aromatase (CYP19A1) | - | - |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.[7]
Downstream Signaling Pathways: A Comparative Analysis
The inhibition of COMT by Ro 41-0960 initiates a cascade of effects on key signaling pathways. This section compares these effects with those of other relevant inhibitors.
Dopamine Metabolism and Signaling
In the context of dopamine metabolism, particularly relevant to Parkinson's disease, COMT inhibitors prevent the degradation of L-DOPA, the precursor to dopamine.[3][6] This increases the bioavailability of L-DOPA for conversion to dopamine in the brain.[5]
-
Ro 41-0960 vs. Other COMT Inhibitors (Entacapone, Tolcapone):
-
Ro 41-0960 and Tolcapone are broad-spectrum inhibitors that can cross the blood-brain barrier (BBB), enabling them to inhibit both central and peripheral COMT.[6]
-
Entacapone is a peripherally acting inhibitor, primarily affecting COMT in tissues outside the central nervous system.[6]
-
In vivo studies in rats have shown that both Ro 41-0960 and nitecapone potentiate the effects of L-DOPA, leading to reduced levels of the L-DOPA metabolite 3-O-methyldopa (3-OMD) and increased levels of dopamine and its metabolite DOPAC in the striatum.[6][8]
-
-
Ro 41-0960 vs. Monoamine Oxidase (MAO) Inhibitors:
-
MAO inhibitors (e.g., Ro 41-1049 for MAO-A and Ro 19-6327 for MAO-B) also increase dopamine levels, but through a different mechanism: they prevent the breakdown of dopamine itself by inhibiting the MAO enzyme.[9]
-
The combined effect of a COMT inhibitor like Ro 41-0960 and an MAO inhibitor would theoretically lead to a more substantial and prolonged increase in synaptic dopamine levels than either inhibitor alone, as both major degradation pathways would be blocked.
-
References
- 1. Dopamine measurement by HPLC [protocols.io]
- 2. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 5. licorbio.com [licorbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of MAO-A and MAO-B selective inhibitors Ro 41-1049 and Ro 19-6327 on the deamination of newly formed dopamine in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of RO-41: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures for waste management is paramount. This guide provides essential information on the proper disposal procedures for RO-41, a term that can refer to several distinct chemical products. Given the target audience, this document will focus on Ro 41-0960 , a catechol-O-methyltransferase (COMT) inhibitor used in research.[1] It is crucial to verify the specific identity of the "this compound" in your inventory by checking the Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) provided by the manufacturer, as other products with similar names, such as industrial primers or hydraulic fluids, have vastly different disposal protocols.[2][3][4][5]
Immediate Safety and Handling Precautions
While Ro 41-0960 is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is designated as Water Hazard Class 1, indicating it is slightly hazardous to aquatic environments.[1] Therefore, it must not be allowed to enter sewers, surface water, or groundwater.[1] Prudent laboratory practice dictates treating all research chemicals with caution.
When handling Ro 41-0960, the following Personal Protective Equipment (PPE) is recommended:[1]
-
Gloves: Chemically resistant gloves, such as nitrile.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: When handling the bulk powder, a dust mask (e.g., N95) is advisable to prevent inhalation.[1]
Quantitative Data and Chemical Properties
A summary of the key properties of Ro 41-0960 is provided in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 125628-97-9 | [1] |
| Molecular Formula | C₁₃H₈FNO₅ | [1] |
| Molecular Weight | 277.20 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | [1] |
| Solubility | DMSO: 20 mg/mL, DMF: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 0.2 mg/mL | [1] |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Rating | Health: 0, Fire: 0, Reactivity: 0 | [1] |
Step-by-Step Disposal Procedures
The disposal of Ro 41-0960 and its associated waste must be managed through your institution's hazardous waste program.[1] Proper segregation of waste streams is critical for safe and compliant disposal.
Experimental Protocol: Decontamination of Empty Containers
For empty containers of Ro 41-0960, a triple-rinse procedure is recommended as a prudent practice.[1]
-
First Rinse: Rinse the container with a suitable solvent in which Ro 41-0960 is soluble (e.g., DMSO, DMF, or ethanol).[1] Collect this first rinse as hazardous liquid waste.
-
Second and Third Rinses: Repeat the rinsing process two more times. These subsequent rinses should also be collected as hazardous waste.[1]
-
Drying: Allow the thoroughly rinsed container to air-dry completely in a fume hood.[1]
-
Final Disposal: Once clean and dry, deface the original label to prevent misuse and dispose of the container according to your institution's guidelines for glass or plastic recycling or trash.[1]
Waste Stream Segregation
-
Liquid Waste:
-
Collect all waste solutions of Ro 41-0960 and the rinsates from container decontamination in a dedicated, clearly labeled hazardous waste container.[1]
-
The container should be compatible with the solvents used, sealed tightly when not in use, and stored in a designated satellite accumulation area.[1]
-
-
Solid Waste:
-
Collect expired or unused Ro 41-0960 powder in its original container or a new, sealed, and compatible container labeled as hazardous waste.[1]
-
Contaminated disposable materials such as weigh boats, paper towels, and gloves should be placed in a separate, clearly labeled plastic bag or container for solid chemical waste.[1]
-
-
Sharps Waste:
-
Any needles, syringes, or contaminated glass pipettes used for handling Ro 41-0960 solutions must be disposed of in a designated sharps container that is specifically labeled for chemical contamination.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and proper workflow for the disposal of Ro 41-0960 and associated materials.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of Ro 41-0960, minimizing risks and maintaining compliance with institutional and regulatory standards.
References
Essential Safety and Logistical Information for Handling RO-41 (Ro 41-0960)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling of RO-41, identified as the selective Catechol-O-Methyltransferase (COMT) inhibitor, Ro 41-0960. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling Ro 41-0960 in either solid or solution form, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the bulk powder to prevent inhalation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is required to ensure safe handling and minimize exposure.
-
Preparation : Before handling Ro 41-0960, ensure that the designated workspace is clean and uncluttered. A fume hood should be used when working with the solid powder form.
-
Personal Protective Equipment (PPE) Donning : Put on all required PPE as specified in the table above before handling the chemical.
-
Weighing and Aliquoting :
-
When weighing the solid form, perform the task in a fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weigh boats) and handle them with care to avoid generating dust.
-
-
Solution Preparation : When preparing solutions, add the solvent to the pre-weighed Ro 41-0960 slowly to avoid splashing.
-
Experimental Use : During experimental procedures, handle all solutions containing Ro 41-0960 with caution. Avoid direct contact and work in a well-ventilated area.
-
Post-Handling : After handling is complete, decontaminate the work area thoroughly. Remove and dispose of PPE as per the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan: Waste Management and Decontamination
Proper disposal of Ro 41-0960 and associated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.[1]
| Waste Stream | Disposal Container | Procedure |
| Solid Waste | Dedicated, sealed, and clearly labeled plastic bag or container for "Solid Chemical Waste" | Collect unused or expired Ro 41-0960 powder in its original container or a compatible sealed container. Place contaminated items such as weigh boats, paper towels, and gloves into the designated waste bag.[1] |
| Liquid Waste | Labeled, sealed, and compatible container for "Liquid Chemical Waste" | Collect all solutions containing Ro 41-0960 in a designated waste container. Do not pour down the drain, as it is classified as slightly hazardous for water.[1] |
| Sharps Waste | Designated, puncture-resistant sharps container labeled for chemical contamination | Dispose of any needles, syringes, or contaminated glass pipettes used with Ro 41-0960 solutions in this container.[1] |
| Empty Containers | Institutional glass or plastic recycling/trash | Rinse the original container three times with a suitable solvent. The first three rinses must be collected as hazardous liquid waste. Allow the container to air-dry completely in a fume hood. Deface the original label before disposal.[1] |
All waste must be handled through your institution's hazardous waste management program.[1]
Quantitative Data Summary
The following table summarizes key properties of Ro 41-0960.[1]
| Property | Value |
| CAS Number | 125628-97-9 |
| Molecular Formula | C₁₃H₈FNO₅ |
| Molecular Weight | 277.20 g/mol |
| Appearance | Yellow solid |
| Storage Temperature | Powder: -20°C; In solvent: -80°C |
| Solubility | DMSO: 20 mg/mL, DMF: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 0.2 mg/mL |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS Rating | Health: 0, Fire: 0, Reactivity: 0 |
| Water Hazard Class | 1 (Slightly hazardous for water) |
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow: In Vitro COMT Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory potency of Ro 41-0960 on the COMT enzyme in an in vitro setting.
Caption: Workflow for in vitro COMT inhibition assay.
Signaling Pathway: Mechanism of Action of Ro 41-0960
This diagram illustrates the mechanism of action of Ro 41-0960 as a COMT inhibitor, in the context of Levodopa metabolism for Parkinson's disease treatment.
Caption: Inhibition of peripheral Levodopa metabolism by Ro 41-0960.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
